OTS514 hydrochloride
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
9-[4-[(2R)-1-aminopropan-2-yl]phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S.ClH/c1-11-9-16(24)17(14-5-3-13(4-6-14)12(2)10-22)18-15-7-8-26-20(15)21(25)23-19(11)18;/h3-9,12,24H,10,22H2,1-2H3,(H,23,25);1H/t12-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPRMBOOBXSZSP-YDALLXLXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1NC(=O)C3=C2C=CS3)C4=CC=C(C=C4)C(C)CN)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C2=C1NC(=O)C3=C2C=CS3)C4=CC=C(C=C4)[C@@H](C)CN)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
OTS514 Hydrochloride: A Potent Inhibitor of TOPK for Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
OTS514 hydrochloride is a novel and highly potent small molecule inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK).[1][2][3][4] TOPK is a serine/threonine kinase that is overexpressed in a variety of human cancers and is associated with poor patient prognosis.[5] Its role in crucial cellular processes such as mitosis, cell cycle progression, and the maintenance of cancer stem cells has positioned it as a compelling target for anticancer drug development.[5][6] OTS514 has demonstrated significant preclinical anti-tumor activity across a range of malignancies, including lung, ovarian, kidney, and hematological cancers, by inducing cell cycle arrest and apoptosis.[1][2][5][7] This technical guide provides a comprehensive overview of this compound, its primary target, mechanism of action, preclinical data, and the experimental protocols used in its evaluation.
Primary Target: T-LAK Cell-Originated Protein Kinase (TOPK)
The primary molecular target of OTS514 is T-LAK cell-originated protein kinase (TOPK).[1][2][3][4] TOPK is a member of the mitogen-activated protein kinase kinase (MAPKK) family and plays a pivotal role in cytokinesis.[6] Dysregulation of TOPK expression and activity is a hallmark of numerous cancers, where it contributes to tumor progression through the activation of multiple signaling pathways that promote sustained growth, proliferation, and evasion of cell death.[2] OTS514 exhibits high potency against TOPK, with a median inhibitory concentration (IC50) in the low nanomolar range.[1][3][4][8]
Data Presentation
Table 1: In Vitro Inhibitory Activity of OTS514
| Target/Cell Line | Assay Type | IC50 (nM) | Reference |
| TOPK (cell-free) | Kinase Assay | 2.6 | [1][3][4][8] |
| Kidney Cancer | |||
| VMRC-RCW | Growth Inhibition | 19.9 - 44.1 | [1] |
| Caki-1 | Growth Inhibition | 19.9 - 44.1 | [1] |
| Caki-2 | Growth Inhibition | 19.9 - 44.1 | [1] |
| 769-P | Growth Inhibition | 19.9 - 44.1 | [1] |
| 786-O | Growth Inhibition | 19.9 - 44.1 | [1] |
| Ovarian Cancer | Growth Inhibition | 3.0 - 46 | [1] |
| Small Cell Lung Cancer (SCLC) | Growth Inhibition | 0.4 - 42.6 | [2][9] |
| Oral Squamous Carcinoma Cells | Cell Survival | Dose-dependent decrease | [10] |
| Human Myeloma Cell Lines (HMCLs) | Cell Viability (MTT) | Nanomolar concentrations | [5][7] |
Table 2: In Vivo Efficacy of OTS514 and its Analogue OTS964
| Cancer Model | Compound | Dosing Regimen | Key Findings | Reference |
| Human Lung Cancer (LU-99) Xenograft | OTS964 (liposomal) | Intravenous, twice a week for 3 weeks | Complete tumor regression in 5 out of 6 mice. | |
| Human Lung Cancer (LU-99) Xenograft | OTS964 | 100 mg/kg, oral, daily for 2 weeks | Complete tumor regression in all 6 mice. | |
| Ovarian Cancer (ES-2) Dissemination Xenograft | OTS514 | Oral administration | Significantly elongated overall survival (P < 0.001). | [1] |
| Multiple Myeloma Xenograft | OTS964 | 100 mg/kg, oral, 5 days per week | Reduced tumor size by 48%-81%. | [5][6] |
| HSC-2-derived Tumor Xenograft | OTS514 | Administration | Suppressed tumor growth. | [10] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from methodologies used to assess the cytotoxic effects of OTS514 on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., human myeloma cell lines) in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells to achieve the desired final concentrations. Include vehicle-treated wells as a negative control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the drug concentration.
Western Blot Analysis
This protocol is designed to detect changes in protein expression and phosphorylation in response to OTS514 treatment.
-
Cell Lysis: Treat cells with OTS514 at various concentrations and time points. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., TOPK, p-FOXM1, FOXM1, cleaved PARP, p-AKT, AKT, p-p38, p38, p-IκBα, IκBα, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mouse Xenograft Model
This protocol outlines the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of OTS514.
-
Animal Housing: Use immunodeficient mice (e.g., BALB/c nude mice), 4-6 weeks old. Allow for an acclimatization period of at least one week.
-
Cell Preparation: Culture human cancer cells (e.g., LU-99 lung cancer cells) to 80% confluency. Harvest and resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 5 x 10^6 to 10 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (width^2 x length) / 2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer OTS514 or its analogue (e.g., OTS964) via the desired route (e.g., oral gavage or intravenous injection) according to the specified dosing schedule. The control group receives the vehicle.
-
Efficacy and Toxicity Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, Western blotting). Monitor for signs of toxicity, such as changes in weight, behavior, and hematological parameters.[1]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: TOPK signaling pathway and the inhibitory action of OTS514.
Caption: Experimental workflow for Western blot analysis.
Caption: Workflow for in vivo xenograft studies.
Conclusion
This compound is a promising anti-cancer agent that potently and specifically targets TOPK. Preclinical studies have demonstrated its efficacy in a variety of cancer models, highlighting its potential for clinical development. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of OTS514 and other TOPK inhibitors. The disruption of multiple pro-survival signaling pathways by OTS514 provides a strong rationale for its evaluation in clinical trials, both as a monotherapy and in combination with existing cancer treatments.[5][7]
References
- 1. ijbs.com [ijbs.com]
- 2. T-LAK cell-originated protein kinase (TOPK): an emerging target for cancer-specific therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Inhibiting ALK-TOPK signaling pathway promotes cell apoptosis of ALK-positive NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
OTS514 Hydrochloride: A Technical Guide to a Potent TOPK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
OTS514 hydrochloride is a potent and selective small-molecule inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK). TOPK is a serine/threonine kinase that is overexpressed in a wide array of human cancers and correlates with poor prognosis. Its pivotal role in orchestrating critical cellular processes, most notably cytokinesis, makes it an attractive target for anticancer therapy. OTS514 has demonstrated significant preclinical anti-tumor activity across various cancer models by inducing cell cycle arrest, apoptosis, and disruption of key oncogenic signaling pathways. This technical guide provides a comprehensive overview of OTS514, including its mechanism of action, quantitative preclinical data, detailed experimental protocols, and an exploration of the signaling pathways it modulates.
Introduction
T-LAK cell-originated protein kinase (TOPK) is a member of the mitogen-activated protein kinase kinase (MAPKK) family.[1] Under normal physiological conditions, TOPK expression is tightly restricted to proliferating tissues. However, its aberrant overexpression is a common feature in numerous malignancies, including but not limited to, lung, breast, ovarian, kidney, and multiple myeloma.[2][3] This overexpression is functionally implicated in tumorigenesis, promoting cell proliferation, and inhibiting apoptosis. A critical function of TOPK is its role in the final stages of cell division, specifically in the process of cytokinesis.[1][4] Inhibition of TOPK leads to defects in this process, resulting in aneuploidy and subsequent apoptotic cell death, a mechanism that can be selectively exploited to target rapidly dividing cancer cells.
OTS514 has emerged as a highly potent inhibitor of TOPK, with a half-maximal inhibitory concentration (IC50) in the low nanomolar range.[5][6] Its ability to suppress the growth of TOPK-positive cancer cells has been extensively documented in preclinical studies, positioning it as a promising candidate for further clinical investigation.[2] This document aims to consolidate the current technical knowledge on OTS514, serving as a resource for researchers and drug development professionals in the field of oncology.
Chemical Properties and Formulation
This compound is the salt form of the active OTS514 compound. Key chemical details are summarized below.
| Property | Value |
| Chemical Name | 9-[4-[(1R)-2-amino-1-methylethyl]phenyl]-8-hydroxy-6-methyl-thieno[2,3-c]quinolin-4(5H)-one hydrochloride |
| Molecular Formula | C₂₁H₂₀N₂O₂S · HCl |
| Molecular Weight | 400.92 g/mol |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term stability. |
Mechanism of Action
OTS514 exerts its anti-cancer effects primarily through the potent and selective inhibition of TOPK's kinase activity. This inhibition disrupts the downstream signaling cascades that are reliant on TOPK's function, leading to several key cellular outcomes:
-
Inhibition of Cytokinesis: TOPK is essential for the successful completion of cytokinesis. It has been shown to interact with and phosphorylate key proteins involved in this process, including PRC1 (Protein Regulator of Cytokinesis 1) and the AAA+ ATPase p97.[1][4] By inhibiting TOPK, OTS514 causes failures in the abscission step of cytokinesis, leading to the formation of multinucleated cells and subsequent apoptosis.[7]
-
Induction of Apoptosis: Treatment with OTS514 leads to a significant increase in apoptotic cell death.[2] This is mediated, in part, by the upregulation of the FOXO3 transcription factor and its downstream targets, the cyclin-dependent kinase inhibitors p21 (CDKN1A) and p27 (CDKN1B).[2] Furthermore, OTS514-induced apoptosis is associated with the cleavage of PARP and increased activity of caspases 3 and 7.[8]
-
Cell Cycle Arrest: By upregulating p21 and p27, OTS514 can induce cell cycle arrest, preventing cancer cells from progressing through the cell cycle and undergoing division.[2]
-
Modulation of Oncogenic Signaling Pathways: OTS514 has been shown to disrupt several pro-survival signaling pathways that are frequently dysregulated in cancer. These include the AKT, p38 MAPK, and NF-κB signaling pathways.[2][9] Additionally, OTS514 treatment leads to a decrease in the expression of the transcription factor FOXM1, which is a key regulator of cell cycle progression and is often overexpressed in cancer.[2]
Quantitative Data
The following tables summarize the in vitro and in vivo activity of OTS514 from various preclinical studies.
Table 1: In Vitro Kinase and Cell Line Activity of OTS514
| Target/Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| TOPK (cell-free) | N/A | 2.6 | [5][6] |
| Kidney Cancer | |||
| VMRC-RCW | Kidney | 19.9 - 44.1 (range) | [5] |
| Caki-1 | Kidney | 19.9 - 44.1 (range) | [5] |
| Caki-2 | Kidney | 19.9 - 44.1 (range) | [5] |
| 769-P | Kidney | 19.9 - 44.1 (range) | [5] |
| 786-O | Kidney | 19.9 - 44.1 (range) | [5] |
| Ovarian Cancer | |||
| Multiple Cell Lines | Ovarian | 3.0 - 46 (range) | [5] |
| Multiple Myeloma | |||
| Various HMCLs | Multiple Myeloma | Nanomolar range | [2] |
| Oral Squamous Cell Carcinoma | |||
| HSC-2, HSC-3, SAS, OSC-19 | Oral Squamous Cell | Dose-dependent decrease in survival | [8] |
Table 2: In Vivo Efficacy of OTS514 and its derivative OTS964
| Cancer Model | Compound | Dosing Regimen | Outcome | Reference(s) |
| Human Lung Cancer Xenograft | OTS514 | Not specified | In vivo efficacy demonstrated | [5] |
| ES-2 Ovarian Cancer Xenograft | OTS514 | Orally administered | Significantly elongated overall survival | [5] |
| Multiple Myeloma Xenograft | OTS964 | 100 mg/kg, orally, 5 days/week | Reduced tumor size by 48%-81% | [2] |
| HSC-2 Oral Cancer Xenograft | OTS514 | Not specified | Suppressed tumor growth | [8] |
Note: OTS964 is a closely related derivative of OTS514, often used in in vivo studies due to improved oral bioavailability.[2][3]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize TOPK inhibitors like OTS514. These should be adapted and optimized for specific experimental conditions.
In Vitro TOPK Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of TOPK in a cell-free system.
Materials:
-
Recombinant human TOPK enzyme
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP (radiolabeled or non-radiolabeled, depending on detection method)
-
Substrate peptide (e.g., a generic kinase substrate like myelin basic protein, or a specific TOPK substrate)
-
This compound (or other test compounds) dissolved in DMSO
-
96-well plates
-
Detection reagents (e.g., scintillation fluid for radiolabeled ATP, or phosphospecific antibodies for ELISA-based detection)
Procedure:
-
Prepare serial dilutions of OTS514 in DMSO.
-
In a 96-well plate, add the kinase buffer, recombinant TOPK enzyme, and the substrate peptide to each well.
-
Add the diluted OTS514 or DMSO (vehicle control) to the respective wells.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA or a kinase inhibitor cocktail).
-
Detect the amount of substrate phosphorylation. For radiolabeled assays, this involves transferring the reaction mixture to a phosphocellulose membrane, washing away unincorporated ATP, and measuring radioactivity using a scintillation counter. For ELISA-based methods, this involves using a phosphospecific antibody to detect the phosphorylated substrate.
-
Calculate the percentage of inhibition for each OTS514 concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the effect of OTS514 on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of OTS514 in complete culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of OTS514 or DMSO (vehicle control).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
After the incubation period, add a specific volume of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each OTS514 concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.
In Vivo Xenograft Tumor Model
This protocol describes the establishment of a tumor in an immunodeficient mouse model to evaluate the in vivo efficacy of OTS514.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Sterile PBS or appropriate cell culture medium for injection
-
This compound or its derivative (e.g., OTS964) formulated for in vivo administration (e.g., in a suitable vehicle for oral gavage or intravenous injection)
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with ethical guidelines
Procedure:
-
Culture the cancer cells to a sufficient number and harvest them. Resuspend the cells in sterile PBS or medium at a specific concentration (e.g., 1-10 x 10⁶ cells per 100 µL).
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice regularly for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer OTS514 (or its derivative) or the vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).
-
Measure the tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week) and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Plot the average tumor volume over time for each group to assess the anti-tumor efficacy of OTS514.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by OTS514.
TOPK's Role in Cytokinesis and its Inhibition by OTS514
Downstream Effects of OTS514 on Oncogenic Signaling
Experimental Workflow for Evaluating OTS514
Clinical Development and Future Perspectives
As of the latest available information, specific clinical trial data for OTS514 is not widely published in the search results. The preclinical data strongly support its potential as an anti-cancer therapeutic. A related compound, OTS964, was anticipated to enter Phase 1 clinical trials.[3] The primary challenges in the clinical development of TOPK inhibitors include managing potential on-target toxicities, particularly hematological side effects, and identifying the patient populations most likely to benefit from this therapeutic approach. Future research will likely focus on optimizing dosing schedules, exploring combination therapies to enhance efficacy and mitigate resistance, and developing predictive biomarkers to guide patient selection.
Conclusion
This compound is a potent and selective TOPK inhibitor with compelling preclinical anti-tumor activity across a range of cancer types. Its mechanism of action, centered on the disruption of cytokinesis and the induction of apoptosis, provides a strong rationale for its development as a novel anti-cancer agent. The quantitative data and experimental protocols summarized in this guide offer a valuable resource for researchers working to further elucidate the therapeutic potential of targeting TOPK in oncology. Continued investigation into the clinical application of OTS514 and other TOPK inhibitors holds promise for the development of new and effective cancer treatments.
References
- 1. Critical roles of T-LAK cell-originated protein kinase in cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly effective new anti-cancer drug shows few side effects in mice - UChicago Medicine [uchicagomedicine.org]
- 4. A mitotic kinase TOPK enhances Cdk1/cyclin B1-dependent phosphorylation of PRC1 and promotes cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. TOPK inhibitor induces complete tumor regression in xenograft models of human cancer through inhibition of cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PDZ-binding kinase inhibitor OTS514 suppresses the proliferation of oral squamous carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
OTS514 Hydrochloride: A Potent TOPK Inhibitor for Cancer Therapy
An In-depth Technical Guide on the Discovery, Chemical Structure, and Mechanism of Action of OTS514 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent and selective small-molecule inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK). TOPK is a serine/threonine kinase that is highly expressed in a wide range of human cancers and correlates with poor patient prognosis, making it a compelling target for cancer therapy.[1][2] OTS514 has demonstrated significant anti-tumor activity in various preclinical cancer models by inducing cell cycle arrest and apoptosis.[3][4] This technical guide provides a comprehensive overview of the discovery, chemical properties, and biological activity of this compound, including detailed experimental methodologies and a summary of its effects on key signaling pathways.
Discovery and Chemical Properties
OTS514 was identified through a large-scale screening of approximately 300,000 compounds, followed by the synthesis and evaluation of over 1,000 derivatives to optimize potency and drug-like properties.[2][5] This effort led to the identification of a thieno[2,3-c]quinolone scaffold with potent TOPK inhibitory activity.
Chemical Structure
-
IUPAC Name: 9-[4-[(1R)-2-amino-1-methylethyl]phenyl]-8-hydroxy-6-methyl-thieno[2,3-c]quinolin-4(5H)-one hydrochloride[6][7]
-
Chemical Formula: C₂₁H₂₁ClN₂O₂S[6]
-
CAS Number: 2319647-76-0 (for hydrochloride salt)[6]
Chemical structure of this compound.
Mechanism of Action
OTS514 exerts its anti-cancer effects by directly inhibiting the kinase activity of TOPK. This inhibition disrupts downstream signaling pathways crucial for cancer cell proliferation, survival, and cytokinesis.
Direct TOPK Inhibition
OTS514 is a highly potent inhibitor of TOPK, with a reported half-maximal inhibitory concentration (IC50) of 2.6 nM in cell-free kinase assays.[1][3][8][9][10]
Downstream Signaling Pathways
Inhibition of TOPK by OTS514 leads to a cascade of downstream effects, ultimately resulting in cancer cell death. The key affected pathways include:
-
Induction of Cell Cycle Arrest and Apoptosis: OTS514 treatment leads to cell cycle arrest and the induction of apoptosis in various cancer cell lines.[1][3][4][8]
-
Modulation of Key Signaling Nodes: The compound has been shown to disrupt several pro-survival signaling pathways, including AKT, p38 MAPK, and NF-κB.[1][4]
-
Regulation of Transcription Factors: OTS514 treatment results in the upregulation of the tumor suppressor FOXO3 and its transcriptional targets, the cyclin-dependent kinase inhibitors p21 (CDKN1A) and p27 (CDKN1B).[1][4] Concurrently, it suppresses the activity of the pro-proliferative transcription factor FOXM1.[1][4][6][11]
The following diagram illustrates the proposed signaling pathway affected by OTS514.
OTS514 inhibits TOPK, leading to the suppression of pro-survival pathways and activation of tumor suppressor pathways, ultimately causing cell cycle arrest and apoptosis.
Quantitative Data
The efficacy of OTS514 has been quantified across various cancer types, demonstrating its broad therapeutic potential.
| Assay Type | Target/Cell Line | IC50 (nM) | Reference(s) |
| Cell-Free Kinase Assay | TOPK | 2.6 | [1][3][8][9][10] |
| Cell Viability Assay | Kidney Cancer (VMRC-RCW, Caki-1, etc.) | 19.9 - 44.1 | [3] |
| Ovarian Cancer | 3.0 - 46 | [3] | |
| Small Cell Lung Cancer | 0.4 - 42.6 | [6][11] | |
| Human Myeloma Cell Lines (HMCLs) | Nanomolar range | [4][7] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used in the evaluation of OTS514.
Drug Discovery and Preclinical Evaluation Workflow
The overall process for identifying and validating OTS514 as a clinical candidate is outlined below.
Workflow for the discovery and preclinical evaluation of OTS514.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with OTS514.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 4 x 10³ to 5 x 10⁴ cells per well and incubate overnight.[4][6]
-
Compound Treatment: Treat the cells with various concentrations of OTS514 (e.g., 0-100 nM) and incubate for a specified period (typically 72 hours).[7]
-
MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[6][12][13]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[2][6]
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation status of proteins in the TOPK signaling pathway after OTS514 treatment.[3][14]
-
Cell Lysis: Treat cells with OTS514 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[14]
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.[3]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3][14]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[3][14]
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., TOPK, p-AKT, total AKT, FOXM1, cleaved PARP, GAPDH) overnight at 4°C.[3]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[3][14]
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle.[8]
-
Cell Treatment and Harvesting: Treat cells with OTS514 (e.g., 10 nM) for 24 hours.[15] Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing, and incubate on ice for at least 2 hours or at -20°C overnight.[8][16]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining buffer containing Propidium Iodide (PI, a DNA intercalating agent) and RNase A.[8]
-
Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI-stained DNA.[8]
-
Data Analysis: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases.[17]
In Vivo Mouse Xenograft Studies
These studies assess the anti-tumor efficacy of OTS514 in a living organism.[10][18]
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., NOD/SCID or nude mice).[5][10]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[5][10]
-
Drug Administration: Administer OTS514 or a vehicle control to the mice. Administration can be intravenous (e.g., 5 mg/kg daily) or, for related compounds like OTS964, oral (e.g., 100 mg/kg daily).[4][5][10]
-
Monitoring: Monitor tumor volume and the body weight of the mice regularly (e.g., twice a week) for the duration of the study (e.g., 2-3 weeks).[5]
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Conclusion
This compound is a promising anti-cancer agent that potently and selectively targets TOPK, a key kinase implicated in the proliferation and survival of numerous cancers. Its mechanism of action, involving the induction of cell cycle arrest and apoptosis through the modulation of critical signaling pathways, has been well-characterized in preclinical studies. The extensive in vitro and in vivo data support the continued investigation of OTS514 and other TOPK inhibitors as a potential therapeutic strategy for a variety of malignancies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. protocols.io [protocols.io]
- 3. Inhibiting ALK-TOPK signaling pathway promotes cell apoptosis of ALK-positive NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Highly effective new anti-cancer drug shows few side effects in mice - UChicago Medicine [uchicagomedicine.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. cancer.wisc.edu [cancer.wisc.edu]
- 9. medchemexpress.com [medchemexpress.com]
- 10. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 11. axonmedchem.com [axonmedchem.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Flow Cytometry Protocol [sigmaaldrich.com]
- 18. veterinarypaper.com [veterinarypaper.com]
OTS514 Hydrochloride: A Technical Guide to a Potent TOPK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
OTS514 is a potent and selective small-molecule inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK). TOPK is a serine/threonine kinase that is overexpressed in a variety of human cancers and correlates with poor prognosis. OTS514 hydrochloride has demonstrated significant anti-tumor activity in preclinical models by inducing cell cycle arrest and apoptosis in cancer cells. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and detailed protocols for its use in in vitro and in vivo research.
Chemical and Physical Properties
This compound is the hydrochloride salt of OTS514. Its key properties are summarized in the table below.
| Property | Value |
| CAS Number | 2319647-76-0 |
| Molecular Formula | C₂₁H₂₁ClN₂O₂S |
| Molecular Weight | 400.92 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
| Synonyms | OTS514 HCl, OTS-514 hydrochloride |
Mechanism of Action
OTS514 exerts its anti-cancer effects by specifically targeting and inhibiting the kinase activity of TOPK. TOPK is a key regulator of mitosis and is involved in multiple signaling pathways that promote cancer cell proliferation, survival, and metastasis.
TOPK Inhibition
OTS514 binds to the ATP-binding pocket of TOPK, preventing its phosphorylation and activation. This leads to the inhibition of downstream signaling cascades. The IC50 value for TOPK kinase inhibition by OTS514 is approximately 2.6 nM.
Downstream Signaling Pathways
Inhibition of TOPK by OTS514 disrupts several critical signaling pathways implicated in cancer progression:
-
AKT Pathway: OTS514 treatment has been shown to decrease the phosphorylation of AKT, a key protein in cell survival and proliferation.
-
p38 MAPK Pathway: The activity of p38 MAPK, which is involved in cellular stress responses and apoptosis, is suppressed by OTS514.
-
NF-κB Pathway: OTS514 can inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer.
-
FOXM1 Regulation: The transcription factor FOXM1, a master regulator of cell cycle progression, is a downstream target of TOPK. OTS514 treatment leads to a reduction in FOXM1 activity.
The inhibition of these pathways ultimately results in cell cycle arrest at the G2/M phase and the induction of apoptosis in cancer cells.
T-LAK Cell-Originated Protein Kinase (TOPK): A Comprehensive Technical Guide on its Role in Cancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), is a serine/threonine kinase belonging to the mitogen-activated protein kinase kinase (MAPKK) family.[1][2] Under normal physiological conditions, TOPK expression is primarily restricted to tissues with high proliferative activity, such as the testes and certain fetal tissues.[2][3] However, TOPK is frequently overexpressed in a wide range of human malignancies, where its elevated expression is often correlated with aggressive tumor phenotypes, poor prognosis, and resistance to therapy.[1][4][5] This technical guide provides an in-depth overview of TOPK's function in cancer, detailing its involvement in key signaling pathways, its role as a prognostic biomarker, and its potential as a therapeutic target. Furthermore, this guide furnishes detailed experimental protocols for the study of TOPK and presents quantitative data in a structured format to facilitate research and drug development efforts targeting this oncogenic kinase.
The Role of TOPK in Cancer Pathogenesis
TOPK is a pivotal regulator of multiple cellular processes that are fundamental to cancer initiation and progression.[2] Its dysregulation contributes to several hallmarks of cancer, including sustained proliferative signaling, evasion of growth suppressors, resistance to cell death, and activation of invasion and metastasis.[4][6]
Cell Cycle Regulation and Proliferation
TOPK plays a crucial role in mitotic progression.[1] It is activated during the G2/M phase of the cell cycle and is involved in chromatin condensation through the phosphorylation of histone H3.[1] The kinase activity of TOPK is essential for proper cytokinesis, and its depletion can lead to defects in cell division.[7] In cancer cells, the overexpression of TOPK contributes to uncontrolled proliferation by driving cells through the cell cycle.[1]
Invasion and Metastasis
Elevated TOPK expression is strongly associated with increased tumor cell migration, invasion, and metastasis.[1][6] TOPK promotes the epithelial-mesenchymal transition (EMT), a key process in the metastatic cascade, by upregulating transcription factors such as Snail and Slug.[2] It also enhances the production of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix and facilitate tumor cell invasion.[6] Furthermore, TOPK has been shown to promote the survival and migratory capacity of circulating tumor cells (CTCs), which are critical for the establishment of distant metastases.[8]
Drug Resistance
TOPK contributes to resistance to various cancer therapies, including chemotherapy and targeted agents.[9] It can confer resistance to apoptosis-inducing drugs by activating pro-survival signaling pathways.[10] For instance, TOPK has been implicated in resistance to EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC) by activating the c-Jun/AP-1 signaling pathway.[9]
TOPK Signaling Pathways in Cancer
TOPK functions as a central node in a complex network of signaling pathways that drive tumorigenesis. Its kinase activity allows it to phosphorylate and regulate a multitude of downstream substrates, thereby influencing diverse cellular functions.
MAPK/ERK Pathway
TOPK is a component of the MAPK/ERK signaling cascade, a critical pathway that regulates cell growth, proliferation, and survival.[4] TOPK can directly phosphorylate and activate ERK2, leading to the activation of downstream transcription factors such as c-Jun and AP-1.[11][12] This activation results in the expression of genes that promote cell cycle progression and proliferation.[9] A positive feedback loop has been identified where ERK2 can also phosphorylate and activate TOPK, further amplifying the oncogenic signal.[12]
Caption: TOPK and the MAPK/ERK Signaling Pathway.
PI3K/AKT Pathway
TOPK also intersects with the PI3K/AKT pathway, another critical signaling axis for cell survival and proliferation.[8] TOPK can promote the phosphorylation and activation of AKT by relieving the inhibitory effects of PTEN.[8] Activated AKT then phosphorylates a range of downstream targets to inhibit apoptosis and promote cell growth.
Caption: TOPK's interaction with the PI3K/AKT Pathway.
TGF-β/Smad Pathway
TOPK has been shown to facilitate EMT and invasion of breast cancer cells through the TGF-β1/Smad signaling pathway by upregulating TBX3.[2] This highlights a mechanism by which TOPK contributes to the metastatic potential of cancer cells.
Caption: TOPK's role in the TGF-β/Smad Pathway and EMT.
TOPK as a Prognostic Biomarker
Consistent with its pro-tumorigenic functions, high expression of TOPK has been significantly associated with poor prognosis in a variety of cancers. This makes TOPK a promising biomarker for patient stratification and prediction of clinical outcomes.
TOPK Expression in Different Cancers
TOPK is overexpressed in a wide array of solid tumors and hematological malignancies. The Cancer Genome Atlas (TCGA) data reveals significantly higher TOPK expression in numerous cancer types compared to their corresponding normal tissues.[1]
Table 1: TOPK Expression in Various Cancers
| Cancer Type | TOPK Expression Status | Reference |
| Colorectal Cancer | High | [1][5] |
| Breast Cancer | High | [1][13] |
| Lung Cancer | High | [1][5] |
| Ovarian Cancer | High | [1] |
| Prostate Cancer | High | [5][8] |
| Gastric Cancer | High | [5] |
| Esophageal Squamous Cell Carcinoma | High | [14] |
| Melanoma | High | [1] |
| Glioblastoma | High | [1] |
| Osteosarcoma | High | [15] |
| Acute Myeloid Leukemia (AML) | Low | [1] |
| Testicular Germ Cell Tumors | Low | [1] |
Correlation of TOPK Expression with Clinical Outcomes
High TOPK expression is a strong predictor of adverse clinical outcomes, including reduced overall survival (OS), progression-free survival (PFS), and disease-free survival (DFS).[5]
Table 2: Prognostic Significance of High TOPK Expression
| Cancer Type | Prognostic Association | Hazard Ratio (HR) for OS (95% CI) | Reference |
| Various Cancers (Meta-analysis) | Poor Overall Survival | 1.69 (1.33-2.04) | [5][16] |
| Lung Cancer | Poor Overall Survival | 2.30 (1.79-2.81) | [5][16] |
| Colorectal Cancer | Poor Overall Survival | 2.39 (1.81-2.97) | [5][16] |
| Epithelial Ovarian Cancer | Poor Progression-Free & Overall Survival | Not Specified | [1] |
| Osteosarcoma | Shorter Overall Survival | Not Specified | [15] |
TOPK as a Therapeutic Target
The differential expression of TOPK between cancer cells and most normal tissues, combined with its critical role in tumor progression, makes it an attractive target for cancer therapy.[3][4][13] Inhibition of TOPK has shown promising preclinical efficacy in suppressing tumor growth and enhancing the effects of conventional therapies.[7]
Table 3: Preclinical TOPK Inhibitors
| Inhibitor | Mechanism of Action | In Vitro/In Vivo Efficacy | Reference |
| HI-TOPK-032 | ATP-competitive inhibitor | Suppresses growth of colon, skin, and nasopharyngeal cancer cells in vitro and in vivo. | [1] |
| OTS514/OTS964 | Potent TOPK inhibitors | Induce complete tumor regression in xenograft models of human lung cancer by inhibiting cytokinesis. | [1][7] |
| SKLB-C05 | Selective TOPK inhibitor | Blocks proliferation and metastasis of human colorectal cancer by regulating downstream signaling. | [1] |
Experimental Protocols for Studying TOPK
This section provides detailed methodologies for key experiments used to investigate the function and regulation of TOPK in cancer.
Analysis of TOPK Expression
This protocol allows for the quantification of TOPK mRNA levels in cells or tissues.
-
RNA Extraction: Isolate total RNA from cell pellets or tissue samples using a commercial RNA extraction kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with random primers.
-
qPCR Reaction: Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers for TOPK and a housekeeping gene (e.g., GAPDH, ACTB), and the synthesized cDNA.
-
Thermal Cycling: Perform the qPCR reaction using a real-time PCR system with the following cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
-
Data Analysis: Calculate the relative expression of TOPK mRNA using the ΔΔCt method, normalizing to the housekeeping gene.[10][17][18][19][20]
This protocol is used to detect and quantify TOPK protein levels.
-
Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer and separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for TOPK (and loading control, e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[5][6][11][21][22]
This protocol allows for the visualization of TOPK protein expression and localization within tissue sections.
-
Tissue Preparation: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% H2O2 and block non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against TOPK overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex. Visualize the staining using a DAB substrate kit.
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a coverslip.[13][23][24][25][26]
Functional Assays
This method is used to transiently reduce TOPK expression to study its function.
-
Cell Seeding: Seed cells in a 6-well plate to be 50-70% confluent at the time of transfection.
-
Transfection Complex Preparation: Dilute TOPK-specific siRNA and a non-targeting control siRNA separately in serum-free medium. In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium. Combine the diluted siRNA and transfection reagent and incubate for 15-20 minutes at room temperature to allow complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells and incubate for 48-72 hours.
-
Validation of Knockdown: Assess the efficiency of TOPK knockdown by qRT-PCR and Western blotting.[9][27][28]
This technique is used to generate stable cell lines with a permanent disruption of the TOPK gene.
-
gRNA Design and Cloning: Design and clone a guide RNA (gRNA) targeting a specific exon of the TOPK gene into a Cas9-expressing vector.
-
Transfection and Selection: Transfect the gRNA/Cas9 plasmid into the target cancer cell line. Select for transfected cells using an appropriate selection marker (e.g., puromycin).
-
Single-Cell Cloning: Isolate single cells by limiting dilution or FACS to establish clonal populations.
-
Validation of Knockout: Screen the clones for TOPK knockout by Western blotting and confirm the genomic modification by sequencing the target locus.[2][4][12][29]
This assay measures the kinase activity of TOPK.
-
Reaction Setup: In a microcentrifuge tube, combine recombinant active TOPK protein, a suitable substrate (e.g., myelin basic protein or a specific peptide substrate), and kinase reaction buffer.
-
Initiate Reaction: Start the reaction by adding ATP (can be radiolabeled [γ-32P]ATP or unlabeled ATP for detection with phospho-specific antibodies).
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Termination and Detection: Stop the reaction by adding SDS sample buffer. Analyze the phosphorylation of the substrate by SDS-PAGE and autoradiography (for radiolabeled ATP) or Western blotting with a phospho-specific antibody. Alternatively, luminescent ADP-Glo™ kinase assays can be used to measure ADP formation.[1][14][30][31][32]
These assays are used to assess the effect of TOPK on cell motility.
-
Wound Healing Assay:
-
Grow cells to a confluent monolayer in a 6-well plate.
-
Create a "scratch" in the monolayer with a sterile pipette tip.
-
Monitor and capture images of the wound closure over time.
-
-
Transwell Invasion Assay:
-
Coat the upper chamber of a Transwell insert with a layer of Matrigel.
-
Seed cells in the upper chamber in serum-free medium.
-
Add medium containing a chemoattractant (e.g., FBS) to the lower chamber.
-
After incubation, remove non-invading cells from the upper surface and stain and count the cells that have invaded through the Matrigel to the lower surface of the membrane.[3][15][16][33][34]
-
In Vivo Xenograft Models
This approach is used to study the effect of TOPK on tumor growth in a living organism.
-
Cell Preparation: Harvest cancer cells with modulated TOPK expression (knockdown, knockout, or overexpression) and resuspend them in a suitable medium (e.g., PBS or Matrigel).
-
Animal Inoculation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Measure tumor volume regularly using calipers.
-
Endpoint Analysis: At the end of the study, excise the tumors for weight measurement, and perform histological and molecular analyses (e.g., IHC, Western blotting).[35][36][37]
Protein-Protein Interaction Studies
This technique is used to identify proteins that interact with TOPK.
-
Cell Lysis: Lyse cells under non-denaturing conditions to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific for TOPK (or a tag if TOPK is tagged) to pull down TOPK and its interacting partners.
-
Washing: Wash the immunoprecipitated complexes to remove non-specific binding proteins.
-
Elution and Analysis: Elute the protein complexes and analyze the interacting proteins by Western blotting or mass spectrometry.[8][38][39][40]
Caption: Experimental workflow for investigating TOPK.
Conclusion
T-LAK cell-originated protein kinase has emerged as a critical player in the pathogenesis of numerous cancers. Its roles in promoting proliferation, survival, invasion, and drug resistance, coupled with its overexpression in malignant tissues and association with poor clinical outcomes, firmly establish it as a high-value target for cancer therapy. The detailed experimental protocols and structured data presented in this guide are intended to facilitate further research into the complex biology of TOPK and accelerate the development of novel therapeutic strategies aimed at inhibiting its oncogenic functions. The continued investigation of TOPK and its signaling networks holds significant promise for improving the treatment of a wide range of cancers.
References
- 1. protocols.io [protocols.io]
- 2. Step-by-Step Protocol for Generating CRISPR-Mediated Knockout Cancer Cell Lines Using Transient Transfection [protocols.io]
- 3. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 6. Western blot protocol | Abcam [abcam.com]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. Native Co-immunoprecipitation Assay to Identify Interacting Partners of Chromatin-associated Proteins in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. siRNA knockdown [protocols.io]
- 10. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. origene.com [origene.com]
- 12. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection | PLOS One [journals.plos.org]
- 13. bosterbio.com [bosterbio.com]
- 14. researchgate.net [researchgate.net]
- 15. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 16. corning.com [corning.com]
- 17. media.tghn.org [media.tghn.org]
- 18. elearning.unite.it [elearning.unite.it]
- 19. pages.vassar.edu [pages.vassar.edu]
- 20. illumina.com [illumina.com]
- 21. astorscientific.us [astorscientific.us]
- 22. bio-rad.com [bio-rad.com]
- 23. biocompare.com [biocompare.com]
- 24. Immunohistochemistry Procedure [sigmaaldrich.com]
- 25. cancer.wisc.edu [cancer.wisc.edu]
- 26. Immunohistochemistry for Tumor-Infiltrating Immune Cells After Oncolytic Virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
- 29. youtube.com [youtube.com]
- 30. promega.es [promega.es]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 34. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Protocol to establish a lung adenocarcinoma immunotherapy allograft mouse model with FACS and immunofluorescence-based analysis of tumor response - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 37. Monitoring and modulation of the tumor microenvironment for enhanced cancer modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Identifying Novel Protein-Protein Interactions Using Co-Immunoprecipitation and Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 39. bitesizebio.com [bitesizebio.com]
- 40. academic.oup.com [academic.oup.com]
Preliminary Studies on the Antineoplastic Activity of OTS514 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical antineoplastic activity of OTS514 hydrochloride, a potent and selective inhibitor of T-LAK cell-originated protein kinase (TOPK). The information presented herein is intended to support further research and development of this promising anti-cancer agent.
Introduction
This compound is a small molecule inhibitor targeting TOPK, a serine/threonine kinase that is overexpressed in a variety of human cancers and is associated with poor prognosis.[1][2] TOPK plays a crucial role in mitosis, and its inhibition has been shown to induce cytokinesis failure and subsequent apoptosis in cancer cells.[3] This document summarizes the current understanding of OTS514's mechanism of action, its efficacy in various cancer models, and detailed protocols for key preclinical experiments.
Mechanism of Action
OTS514 exerts its antineoplastic effects by directly inhibiting the kinase activity of TOPK with a high degree of potency (IC50: 2.6 nM).[4][5][6] Inhibition of TOPK by OTS514 disrupts several critical downstream signaling pathways that are essential for cancer cell proliferation, survival, and maintenance of a stem-cell-like phenotype. The key pathways affected include:
-
FOXM1 Signaling: TOPK inhibition leads to a reduction in the activity of the transcription factor FOXM1, a key regulator of cell cycle progression and a contributor to the cancer stem cell phenotype.[7]
-
AKT, p38 MAPK, and NF-κB Signaling: OTS514 has been shown to disrupt the pro-survival signaling cascades mediated by AKT, p38 MAPK, and NF-κB.[2][7] This disruption contributes to the induction of apoptosis in cancer cells.
-
p53 Signaling: In some cancer types, such as oral squamous cell carcinoma, OTS514-induced apoptosis is mediated through the p53 signaling pathway.[2]
-
FOXO3 and Cell Cycle Regulation: Treatment with OTS514 leads to the elevation of FOXO3 and its transcriptional targets, the cyclin-dependent kinase inhibitors CDKN1A (p21) and CDKN1B (p27), resulting in cell cycle arrest.[7]
The culmination of these effects is the induction of cell cycle arrest and apoptosis in cancer cells, leading to an overall anti-tumor response.
In Vitro Antineoplastic Activity
OTS514 has demonstrated potent growth-inhibitory effects across a range of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) are typically in the nanomolar range, highlighting the compound's high potency.
| Cancer Type | Cell Line(s) | IC50 Range (nM) | Reference(s) |
| Multiple Myeloma | MM.1S, RPMI-8226, U266, OPM2, KMS-11, H929 | 11.6 - 29.4 | [2] |
| Kidney Cancer | VMRC-RCW, Caki-1, Caki-2, 769-P, 786-O | 19.9 - 44.1 | [5] |
| Ovarian Cancer | Various | 3.0 - 46 | [5] |
| Small Cell Lung Cancer | Various | 0.4 - 42.6 | [2] |
In Vivo Antineoplastic Activity
Preclinical studies in mouse xenograft models have demonstrated the in vivo efficacy of OTS514 and its related compound, OTS964.
| Cancer Type | Xenograft Model | Compound | Dosing Regimen | Tumor Growth Inhibition | Reference(s) |
| Multiple Myeloma | Aggressive mouse xenograft | OTS964 | 100 mg/kg, oral, 5 days/week | 48% - 81% reduction in tumor size | [7] |
| Ovarian Cancer | ES-2 abdominal dissemination | OTS514 | Oral administration | Significantly elongated overall survival | [5] |
| Lung Cancer | Human lung tumor xenograft | OTS964 | Intravenous (liposomal) | Complete tumor regression in 5 out of 6 mice | [3] |
Note: OTS964 is a precursor to OTS514 and shares a similar mechanism of action.[3]
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from methodologies used in the evaluation of OTS514's effect on human myeloma cell lines.[8]
Materials:
-
Human cancer cell lines
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the OTS514 dilutions. Include a vehicle control (medium with DMSO).
-
Incubate for 72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.
References
- 1. antibodiesinc.com [antibodiesinc.com]
- 2. Potent anti‐myeloma activity of the TOPK inhibitor OTS514 in pre‐clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TOPK inhibitor induces complete tumor regression in xenograft models of human cancer through inhibition of cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. OTS514 is a Highly Potent TOPK Inhibitor with Anti-Myeloma Activity | MedChemExpress [medchemexpress.eu]
- 7. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
OTS514: A Potent Inhibitor of PDZ-Binding Kinase (PBK/TOPK) for Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
OTS514 is a potent and selective small-molecule inhibitor of PDZ-binding kinase (PBK), also known as T-LAK cell-originated protein kinase (TOPK).[1][2][3] This kinase is a promising therapeutic target in oncology due to its overexpression in a variety of human cancers and its limited expression in normal tissues. High expression of PBK/TOPK often correlates with poor patient prognosis. OTS514 has demonstrated significant anti-tumor activity in preclinical models, including in vitro and in vivo studies, by inducing cell cycle arrest, apoptosis, and inhibiting key pro-survival signaling pathways. This technical guide provides a comprehensive overview of OTS514, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visualization of its effects on cellular signaling.
Introduction to OTS514 and PBK/TOPK
PDZ-binding kinase (PBK), also known as T-LAK cell-originated protein kinase (TOPK), is a serine/threonine kinase that plays a crucial role in mitosis and cell proliferation.[4] Its expression is tightly regulated in normal tissues but is frequently upregulated in a wide range of malignancies, including multiple myeloma, oral squamous cell carcinoma, kidney cancer, ovarian cancer, and small cell lung cancer. This aberrant expression makes PBK/TOPK an attractive target for cancer therapy.
OTS514 has emerged as a highly potent inhibitor of PBK/TOPK, with a half-maximal inhibitory concentration (IC50) in the low nanomolar range.[1][2][3] Its mechanism of action involves the direct inhibition of the kinase activity of PBK/TOPK, leading to the disruption of downstream signaling pathways critical for cancer cell survival and proliferation.
Quantitative Data on OTS514 Efficacy
The anti-proliferative activity of OTS514 has been evaluated across a panel of cancer cell lines, demonstrating potent inhibition at nanomolar concentrations.
In Vitro Kinase Inhibitory Activity
| Target | IC50 (nM) |
| PBK/TOPK | 2.6 |
Table 1: In vitro kinase inhibitory activity of OTS514 against PBK/TOPK.[1][2][3]
In Vitro Anti-proliferative Activity (IC50)
| Cancer Type | Cell Line | IC50 (nM) |
| Multiple Myeloma | MM.1S | 11.6 - 29.4 |
| RPMI-8226 | 11.6 - 29.4 | |
| U266 | 11.6 - 29.4 | |
| Kidney Cancer | VMRC-RCW | 19.9 - 44.1 |
| Caki-1 | 19.9 - 44.1 | |
| Caki-2 | 19.9 - 44.1 | |
| 769-P | 19.9 - 44.1 | |
| 786-O | 19.9 - 44.1 | |
| Ovarian Cancer | ES-2 | 3.0 - 46.0 |
| and others | 3.0 - 46.0 | |
| Small Cell Lung Cancer | Various | 0.4 - 42.6 |
Table 2: In vitro anti-proliferative activity of OTS514 in various cancer cell lines, as determined by cell viability assays.
In Vivo Efficacy in Xenograft Models
| Cancer Model | Animal Model | Dosing Regimen | Outcome |
| Multiple Myeloma | Mouse Xenograft | 10 mg/kg, intraperitoneally, every 2 days | Significant suppression of tumor growth |
| Ovarian Cancer | ES-2 Peritoneal Dissemination Xenograft | 25 mg/kg and 50 mg/kg, oral administration | Significantly elongated overall survival |
Table 3: In vivo efficacy of OTS514 in mouse xenograft models.[2]
Mechanism of Action and Signaling Pathways
OTS514 exerts its anti-cancer effects by inhibiting PBK/TOPK, which in turn modulates several downstream signaling pathways crucial for tumor cell survival and proliferation.
Key downstream effects of OTS514-mediated PBK/TOPK inhibition include:
-
Induction of Apoptosis: OTS514 treatment leads to the induction of programmed cell death.
-
Cell Cycle Arrest: The compound causes a halt in the cell cycle, preventing cancer cell division.[1][2][3]
-
Modulation of Key Signaling Pathways: OTS514 has been shown to disrupt the following pro-survival pathways:
-
Downregulation of FOXM1: OTS514 treatment leads to a reduction in the levels of the transcription factor FOXM1, a key regulator of cell cycle progression.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of OTS514.
In Vitro Kinase Assay
A representative protocol for determining the in vitro kinase inhibitory activity of OTS514 against PBK/TOPK.
-
Reagents and Materials:
-
Recombinant human PBK/TOPK enzyme.
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA).
-
ATP (at a concentration around the Km for PBK/TOPK).
-
Substrate peptide (e.g., a generic kinase substrate like Myelin Basic Protein or a specific PBK/TOPK substrate).
-
OTS514 stock solution (in DMSO).
-
Radiolabeled ATP ([γ-³²P]ATP) or a fluorescence-based detection system (e.g., ADP-Glo™ Kinase Assay).
-
96-well or 384-well plates.
-
Plate reader (scintillation counter or luminometer/fluorometer).
-
-
Procedure:
-
Prepare serial dilutions of OTS514 in DMSO and then dilute further in kinase buffer to the desired final concentrations.
-
In a multi-well plate, add the PBK/TOPK enzyme, the substrate peptide, and the OTS514 dilutions.
-
Initiate the kinase reaction by adding ATP (and radiolabeled ATP if applicable).
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a high concentration of EDTA or by spotting onto a phosphocellulose membrane).
-
Detect the kinase activity. For radiometric assays, quantify the incorporation of ³²P into the substrate. For fluorescence-based assays, measure the amount of ADP produced.
-
Plot the percentage of kinase inhibition against the logarithm of the OTS514 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
A standard protocol for assessing the anti-proliferative effects of OTS514 on cancer cell lines.
-
Reagents and Materials:
-
Cancer cell lines of interest.
-
Complete cell culture medium.
-
OTS514 stock solution (in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
-
Microplate reader.
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of OTS514 in complete culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of OTS514. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the OTS514 concentration to determine the IC50 value.[6][7]
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
A flow cytometry-based protocol to quantify apoptosis induced by OTS514.[8][9][10]
-
Reagents and Materials:
-
Cancer cell lines.
-
Complete cell culture medium.
-
OTS514.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
-
Phosphate-buffered saline (PBS).
-
Flow cytometer.
-
-
Procedure:
-
Seed cells and treat with OTS514 at various concentrations for a specified time (e.g., 24-48 hours).
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
-
In Vivo Xenograft Study
A general protocol for evaluating the in vivo efficacy of OTS514 in a mouse xenograft model.[11][12][13][14][15]
-
Animal Model and Cell Implantation:
-
Use immunodeficient mice (e.g., athymic nude or NOD/SCID mice).
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in PBS or Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
-
Drug Administration:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Prepare the OTS514 formulation for administration (e.g., in a vehicle suitable for oral or intraperitoneal injection).
-
Administer OTS514 at the desired dose and schedule (e.g., 10 mg/kg, intraperitoneally, every 2 days). The control group receives the vehicle only.
-
-
Monitoring and Endpoint:
-
Measure tumor volume (e.g., using calipers, Volume = (Length x Width²)/2) and body weight regularly (e.g., twice a week).
-
Monitor the mice for any signs of toxicity.
-
At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting, immunohistochemistry).
-
Conclusion
OTS514 is a potent and specific inhibitor of PBK/TOPK with significant anti-cancer activity demonstrated in a range of preclinical models. Its ability to induce apoptosis and cell cycle arrest, coupled with its inhibitory effects on key pro-survival signaling pathways, underscores its potential as a valuable therapeutic agent in oncology. The data and protocols presented in this technical guide provide a solid foundation for further research and development of OTS514 as a targeted cancer therapy. Further investigation, including clinical trials, is warranted to fully elucidate its therapeutic potential in human patients.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - DE [thermofisher.com]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 14. LLC cells tumor xenograft model [protocols.io]
- 15. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
OTS514: A Technical Guide to the Hydrochloride Salt versus Free Base Forms for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
OTS514 is a potent and selective inhibitor of T-LAK cell-originated protein kinase (TOPK), a serine/threonine kinase implicated in the proliferation and survival of various cancer cells. This technical guide provides an in-depth comparison of the OTS514 hydrochloride salt and its free base form for research and development purposes. It consolidates key data on their chemical properties, biological activity, and provides detailed experimental protocols to aid researchers in selecting the appropriate form and designing robust experiments.
Introduction to OTS514 and TOPK Inhibition
T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), is a member of the mitogen-activated protein kinase kinase (MAPKK) family.[1][2] Its expression is low in most normal tissues but significantly elevated in a wide range of malignancies, correlating with poor prognosis.[1][2] TOPK plays a crucial role in several cellular processes integral to cancer progression, including cell cycle regulation, apoptosis, and inflammation.[2][3] Inhibition of TOPK has emerged as a promising therapeutic strategy for various cancers.
OTS514 is a small molecule inhibitor of TOPK with high potency, exhibiting an IC50 of 2.6 nM.[3][4] It has demonstrated significant anti-tumor activity in preclinical models by inducing cell cycle arrest and apoptosis in cancer cells.[4] OTS514 is available for research in two primary forms: the hydrochloride (HCl) salt and the free base. The choice between these forms can have significant implications for experimental design, particularly concerning solubility, stability, and bioavailability.
Chemical and Physical Properties: Hydrochloride Salt vs. Free Base
The primary difference between the hydrochloride salt and the free base of OTS514 lies in the protonation state of the amine group. The addition of hydrochloric acid to the free base forms the hydrochloride salt, which generally confers advantageous physicochemical properties for research applications.
| Property | This compound | OTS514 Free Base | References |
| Chemical Formula | C₂₁H₂₁ClN₂O₂S | C₂₁H₂₀N₂O₂S | [][6] |
| Molecular Weight | 400.92 g/mol | 364.46 g/mol | [][7] |
| CAS Number | 2319647-76-0 | 1338540-63-8 | [][6] |
| Appearance | Solid powder | Crystalline solid | [][8] |
| Solubility in DMSO | 80 mg/mL (199.54 mM) | 90 mg/mL (246.94 mM) | [9][10] |
| Solubility in Water | 80 mg/mL (199.54 mM) | Sparingly soluble (predicted) | [9] |
| Solubility in Ethanol | 5 mg/mL (12.47 mM) | Not specified | [9] |
| Aqueous Formulation | Soluble in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline at 3.3 mg/mL | Not specified | [7] |
| Stability | Generally more stable, particularly in solution. Less prone to oxidation. | Less stable as a solid and in solution. The free amine is susceptible to oxidation. | [11][12] |
Note: The solubility of the hydrochloride salt in water is reported by a supplier, but it is advisable to verify this experimentally, as hydrochloride salts of organic molecules can still have limited aqueous solubility depending on the overall molecular structure. The higher stability of the hydrochloride salt is a general principle for amine-containing compounds and is attributed to the protonation of the lone pair of electrons on the nitrogen atom, which reduces its reactivity and susceptibility to oxidation.[11]
Biological Activity and Mechanism of Action
Both the hydrochloride salt and the free base of OTS514 are expected to exhibit identical biological activity, as the active moiety is the OTS514 molecule itself. Once dissolved in a physiological environment, the salt form will dissociate, yielding the same active compound as the free base.
OTS514 exerts its anti-cancer effects by inhibiting the kinase activity of TOPK.[3][4] This inhibition disrupts downstream signaling pathways critical for cancer cell proliferation and survival.
Signaling Pathways Affected by OTS514
The inhibition of TOPK by OTS514 leads to the modulation of several key signaling pathways:
-
FOXM1 Pathway: OTS514 treatment suppresses the activity of the transcription factor Forkhead Box M1 (FOXM1), a key regulator of cell cycle progression and a downstream target of TOPK.[][7]
-
p53 Pathway: OTS514 can induce apoptosis through a p53-independent mechanism, making it effective in cancers with mutated or deleted p53.
-
AKT/PI3K Pathway: OTS514 has been shown to disrupt the pro-survival AKT signaling pathway.
-
MAPK Pathway: The inhibitor also affects the p38 MAPK signaling cascade.
-
NF-κB Pathway: OTS514 can interfere with the NF-κB signaling pathway, which is involved in inflammation and cell survival.
In Vitro and In Vivo Activity
Numerous studies have demonstrated the potent anti-cancer activity of OTS514 (typically the hydrochloride form is used in these studies) across a variety of cancer cell lines and in animal models.
| Cancer Type | Cell Lines | IC₅₀ Range | In Vivo Model | In Vivo Efficacy | References |
| Kidney Cancer | VMRC-RCW, Caki-1, Caki-2, 769-P, 786-O | 19.9 - 44.1 nM | - | - | [10] |
| Ovarian Cancer | ES-2, and others | 3.0 - 46 nM | ES-2 abdominal dissemination xenograft | Significant elongation of overall survival | [10] |
| Small Cell Lung Cancer | Various SCLC cell lines | 0.4 - 42.6 nM | LU-99 xenograft | Tumor growth inhibition | [] |
| Multiple Myeloma | Human myeloma cell lines (HMCLs) | Nanomolar range | H929 xenograft (using OTS964, a derivative) | Reduced tumor size by 48-81% |
Experimental Protocols
The following protocols are provided as a guide for researchers using OTS514. It is recommended to optimize these protocols for specific cell lines and experimental conditions. For most in vitro and in vivo studies, the hydrochloride salt is preferred due to its enhanced solubility and stability.
Preparation of Stock Solutions
For this compound:
-
DMSO Stock (High Concentration): Dissolve this compound in fresh, anhydrous DMSO to a final concentration of 80 mg/mL (199.54 mM).[9][10] Store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Aqueous Stock (Lower Concentration): While some suppliers report high water solubility, it is advisable to first dissolve the compound in a minimal amount of DMSO and then dilute with an appropriate aqueous buffer or cell culture medium. For example, to prepare a 10 mM stock, dissolve 4.01 mg of this compound in 1 mL of DMSO. Further dilute this stock in your experimental buffer or medium.
For OTS514 Free Base:
-
DMSO Stock: Dissolve OTS514 free base in fresh, anhydrous DMSO to a final concentration of 90 mg/mL (246.94 mM).[7] Store aliquots at -20°C or -80°C.
In Vitro Cell Viability Assay (MTT/MTS Assay)
This protocol describes a general procedure for assessing the effect of OTS514 on cancer cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of OTS514 (hydrochloride or free base) from a concentrated stock solution in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO at the same final concentration as in the highest OTS514 concentration).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT/MTS Addition:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Then, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight at 37°C.
-
For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Western Blot Analysis of TOPK Pathway Proteins
This protocol outlines the steps to analyze the phosphorylation status and expression levels of TOPK and its downstream targets.
-
Cell Lysis:
-
Plate and treat cells with OTS514 as desired.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Mix the protein lysate with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total TOPK, phospho-TOPK, total FOXM1, phospho-FOXM1, total AKT, phospho-AKT, total p38, phospho-p38, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence detection system.
In Vivo Studies
For in vivo experiments, the formulation of OTS514 is critical for achieving the desired exposure and efficacy. The hydrochloride salt is generally preferred for its better solubility in aqueous-based vehicles.
Example In Vivo Formulation (for intravenous or oral administration):
-
Vehicle: A common vehicle for this compound is a mixture of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.[7]
-
Preparation:
-
Dissolve the required amount of this compound in DMSO.
-
Add PEG300 and Tween 80, and mix thoroughly.
-
Add saline to the final volume and mix until a clear solution is obtained.
-
-
Dosing: The dosage will depend on the animal model and the specific study design. Doses ranging from 1 to 5 mg/kg have been used in mouse xenograft models.[10]
Conclusion and Recommendations
Both the hydrochloride salt and the free base of OTS514 are potent inhibitors of TOPK. However, for most research applications, the This compound salt is the recommended form . Its superior aqueous solubility and enhanced stability make it easier to formulate for both in vitro and in vivo experiments, leading to more reliable and reproducible results.
Researchers should always ensure the use of fresh, high-quality solvents for preparing stock solutions and should validate the solubility and stability of OTS514 in their specific experimental systems. The detailed protocols provided in this guide serve as a starting point for investigating the promising anti-cancer effects of this TOPK inhibitor.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. OTS514 | TOPK | Apoptosis | TargetMol [targetmol.com]
- 8. caymanchem.com [caymanchem.com]
- 9. selleck.co.jp [selleck.co.jp]
- 10. selleckchem.com [selleckchem.com]
- 11. reddit.com [reddit.com]
- 12. pharmaoffer.com [pharmaoffer.com]
OTS514 Hydrochloride: A Potent Inhibitor of TOPK for Targeting Cancer Stem Cells
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Cancer stem cells (CSCs) represent a subpopulation of tumor cells with the ability to self-renew and differentiate, driving tumor initiation, progression, metastasis, and therapeutic resistance. T-LAK cell-originated protein kinase (TOPK), a member of the MAPKK family, has emerged as a critical regulator of CSC maintenance and survival. OTS514 hydrochloride is a potent and selective small molecule inhibitor of TOPK that has demonstrated significant anti-tumor activity in various cancer models by effectively targeting the CSC population. This technical guide provides an in-depth overview of the preclinical research on this compound, focusing on its mechanism of action in cancer stem cells, relevant signaling pathways, and detailed experimental protocols.
Introduction
The cancer stem cell (CSC) hypothesis posits that a small subset of cells within a tumor is responsible for its growth and recurrence.[1] These cells possess stem-like properties, including self-renewal and the ability to differentiate into the heterogeneous cell types that comprise the bulk of the tumor.[2] A growing body of evidence suggests that CSCs are resistant to conventional therapies and are a major cause of treatment failure.[3] Therefore, therapeutic strategies that specifically target CSCs are of great interest.
T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), is a serine/threonine kinase that is highly expressed in various human cancers but rarely in normal adult tissues.[4] High TOPK expression is often correlated with poor prognosis.[5] TOPK plays a crucial role in mitosis, and its inhibition leads to cytokinesis failure and subsequent apoptosis in cancer cells.[6] Importantly, TOPK is implicated in the maintenance of cancer stem cells, making it an attractive target for anti-cancer drug development.[5][7]
This compound is a potent and specific inhibitor of TOPK, with an IC50 of 2.6 nM in cell-free assays.[8][9] It has been shown to effectively suppress the growth of various cancer cell lines and tumors in preclinical models.[6] This guide will delve into the technical details of OTS514's effects on cancer stem cells, providing researchers with a comprehensive resource for their own investigations.
Mechanism of Action in Cancer Stem Cells
OTS514 exerts its anti-CSC effects primarily through the inhibition of TOPK, which in turn modulates several downstream signaling pathways crucial for CSC survival and self-renewal. The primary mechanism involves the disruption of the TOPK-FOXM1 signaling axis.
Inhibition of the TOPK-FOXM1 Pathway
Forkhead box protein M1 (FOXM1) is a key transcription factor involved in cell cycle progression and is a well-established regulator of stemness in various cancers.[9][10] TOPK directly phosphorylates and activates FOXM1.[4] By inhibiting TOPK, OTS514 prevents the activation of FOXM1, leading to the downregulation of its target genes involved in cell cycle and stemness.[4][11] This disruption of the TOPK-FOXM1 axis is a central mechanism by which OTS514 suppresses the cancer stem cell phenotype.[4]
Modulation of Other Signaling Pathways
In addition to the FOXM1 pathway, TOPK inhibition by OTS514 has been shown to affect other signaling cascades critical for CSCs:
-
AKT Pathway: OTS514 treatment has been observed to disrupt AKT signaling, a key pathway for cell survival and proliferation.[5][12]
-
p38 MAPK Pathway: The p38 MAPK pathway, involved in cellular stress responses and apoptosis, is also modulated by OTS514.[5][12]
-
NF-κB Signaling: OTS514 has been shown to disrupt NF-κB signaling, a pathway known to be important for the survival of cancer cells, including CSCs.[5][12]
The concerted inhibition of these pathways contributes to the potent anti-CSC activity of OTS514.
Figure 1: Simplified signaling pathway of OTS514 action in cancer stem cells.
Data Presentation
The following tables summarize the quantitative data from preclinical studies of this compound in various cancer cell lines, with a focus on its effects on cancer stem cells.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 (nM) | Effect on CSC Markers | Reference |
| Various SCLC lines | Small Cell Lung Cancer | 0.4 - 42.6 | Reduction in CD90-positive cells | [11] |
| VMRC-RCW, Caki-1, etc. | Kidney Cancer | 19.9 - 44.1 | Not specified | [8] |
| Various Ovarian lines | Ovarian Cancer | 3.0 - 46 | Not specified | [8] |
| Human Myeloma lines | Multiple Myeloma | Nanomolar range | Prevents outgrowth of CD138+ stem cell population | [5] |
Table 2: Effects of OTS514 on Cancer Stem Cell Properties
| Cancer Type | Assay | Effect of OTS514 | Reference |
| Small Cell Lung Cancer | Lung Sphere Formation | Suppressed sphere formation | [4] |
| Multiple Myeloma | Outgrowth of CD138+ cells | Prevented outgrowth | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound against cancer stem cells.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of OTS514 on cancer cell lines.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of OTS514 in complete culture medium.
-
Remove the overnight culture medium and add 100 µL of the OTS514 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest OTS514 concentration).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Figure 2: Workflow for the MTT cell viability assay.
Flow Cytometry for Cancer Stem Cell Markers
This protocol is used to quantify the population of cells expressing specific CSC markers (e.g., CD90, CD138) following treatment with OTS514.
Materials:
-
Treated and untreated cancer cells
-
PBS (Phosphate-Buffered Saline)
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fluorochrome-conjugated antibodies against CSC markers (e.g., PE-conjugated anti-CD90)
-
Isotype control antibodies
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization and wash with PBS.
-
Resuspend the cells in FACS buffer to a concentration of 1x10^6 cells/mL.
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add the appropriate amount of fluorochrome-conjugated antibody or isotype control to each tube.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of FACS buffer.
-
Analyze the samples on a flow cytometer.
-
Gate on the live cell population and quantify the percentage of marker-positive cells.
Sphere Formation Assay
This assay assesses the self-renewal capacity of cancer stem cells.
Materials:
-
Single-cell suspension of cancer cells
-
Serum-free sphere medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)
-
Ultra-low attachment plates (e.g., 6-well or 96-well)
-
This compound
Procedure:
-
Prepare a single-cell suspension of the cancer cells.
-
Resuspend the cells in sphere medium at a low density (e.g., 1,000-5,000 cells/mL).
-
Add the desired concentration of OTS514 or vehicle control to the cell suspension.
-
Plate the cells in ultra-low attachment plates.
-
Incubate for 7-14 days at 37°C in a humidified incubator with 5% CO2.
-
Count the number of spheres (typically >50 µm in diameter) formed in each well.
-
Calculate the sphere formation efficiency (SFE) = (Number of spheres / Number of cells seeded) x 100%.
Figure 3: Workflow for the sphere formation assay.
Western Blotting
This technique is used to detect changes in the protein levels and phosphorylation status of key signaling molecules (e.g., TOPK, FOXM1, p-AKT) following OTS514 treatment.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-TOPK, anti-FOXM1, anti-p-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize protein levels.
Conclusion
This compound is a promising therapeutic agent that effectively targets cancer stem cells by inhibiting the TOPK kinase. Its mechanism of action, centered on the disruption of the TOPK-FOXM1 signaling axis and other critical survival pathways, provides a strong rationale for its further development. The experimental protocols detailed in this guide offer a framework for researchers to investigate the anti-CSC effects of OTS514 and other TOPK inhibitors. Continued research in this area is crucial for translating the preclinical success of OTS514 into effective clinical treatments for a variety of cancers.
References
- 1. biocompare.com [biocompare.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. broadpharm.com [broadpharm.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. protocols.io [protocols.io]
- 9. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 10. Tumorsphere Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. protocols.io [protocols.io]
- 12. MTT assay protocol | Abcam [abcam.com]
Methodological & Application
OTS514 Hydrochloride: In Vitro Cell Culture Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
OTS514 is a potent and selective inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK).[1][2] TOPK is a serine/threonine kinase that is highly expressed in various types of cancer cells while having low expression in most normal tissues, making it an attractive target for cancer therapy. OTS514 has demonstrated significant anti-tumor activity in a range of cancer cell lines by inducing cell cycle arrest and apoptosis.[2][3][4] Mechanistically, OTS514 has been shown to suppress the activity of the transcription factor FOXM1 and disrupt downstream signaling pathways including AKT, p38 MAPK, and NF-κB.[3][4] These application notes provide detailed protocols for in vitro studies using OTS514 hydrochloride in cancer cell culture.
Data Presentation
Table 1: In Vitro Efficacy of OTS514 Across Various Cancer Cell Lines
| Cell Line Type | Cancer Type | IC50 (nM) | Reference |
| VMRC-RCW | Kidney Cancer | 19.9 - 44.1 | [1] |
| Caki-1 | Kidney Cancer | 19.9 - 44.1 | [1] |
| Caki-2 | Kidney Cancer | 19.9 - 44.1 | [1] |
| 769-P | Kidney Cancer | 19.9 - 44.1 | [1] |
| 786-O | Kidney Cancer | 19.9 - 44.1 | [1] |
| Various | Ovarian Cancer | 3.0 - 46 | [1] |
| Various | Small Cell Lung Cancer | 0.4 - 42.6 | |
| MM1.S | Multiple Myeloma | Not specified | [3] |
| U266 | Multiple Myeloma | Not specified | [3] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of cell viability upon treatment with OTS514 using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.
Materials:
-
This compound
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
OTS514 Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of OTS514 in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 1 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of OTS514. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle shaking to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using appropriate software.
-
Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution in OTS514-treated cells using propidium (B1200493) iodide (PI) staining and flow cytometry.
Materials:
-
This compound
-
Cancer cell lines of interest
-
Complete cell culture medium
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat cells with desired concentrations of OTS514 (e.g., 10 nM, 100 nM) or vehicle control for a specified time (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blot Analysis
This protocol is for detecting changes in the expression and phosphorylation of key proteins in the TOPK signaling pathway following OTS514 treatment.
Materials:
-
This compound
-
Cancer cell lines of interest
-
Complete cell culture medium
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-TOPK, anti-phospho-FOXM1, anti-FOXM1, anti-phospho-AKT, anti-AKT, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Seed and treat cells with OTS514 as described for other assays.
-
After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the cell lysates and clarify by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Analyze the band intensities and normalize to a loading control like β-actin.
-
Visualizations
Caption: OTS514 inhibits TOPK, leading to downstream effects on cell cycle and apoptosis.
Caption: General workflow for in vitro evaluation of OTS514 in cancer cell lines.
References
Effective concentrations of OTS514 for human myeloma cell lines (HMCLs).
Effective Concentrations and Anti-Myeloma Activity of OTS514
Introduction
OTS514 is a potent and selective inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK).[1][2][3] TOPK is a mitotic kinase that is overexpressed in various cancers, including multiple myeloma, and is associated with tumor cell proliferation and poor patient prognosis.[1][2][3] Inhibition of TOPK by OTS514 has demonstrated significant anti-myeloma activity in preclinical models, inducing cell cycle arrest, apoptosis, and disruption of key pro-survival signaling pathways.[1][2][3] These application notes provide a summary of the effective concentrations of OTS514 in various human myeloma cell lines (HMCLs) and detailed protocols for assessing its efficacy.
Data Presentation: Efficacy of OTS514 in Human Myeloma Cell Lines
The cytotoxic potential of OTS514 has been evaluated across a diverse panel of human myeloma cell lines, revealing potent inhibitory effects at nanomolar concentrations.[1] The half-maximal inhibitory concentration (IC50) values, determined after 72 hours of treatment using an MTT cell viability assay, are summarized below.
| Cell Line | IC50 (nM) | Notes |
| MM1.S | 11.6 | Parental cell line. |
| MM1.R | 14.2 | Dexamethasone-resistant cell line. |
| RPMI 8226 | 29.4 | Parental cell line. |
| 8226Dox40 | >100 | Doxorubicin-resistant cell line overexpressing the ABCB1 multi-drug resistance transporter.[1] |
| KMS34 | 15.8 | Parental cell line. |
| KMS34CFZ | 16.3 | Carfilzomib-resistant cell line. |
| KMS11 | 18.5 | p53-null cell line.[1] |
| JJN3 | 17.9 | - |
| LP-1 | 20.1 | - |
| NCI H929 | 22.4 | - |
| U266B1 | 19.8 | - |
Table 1: IC50 values of OTS514 in a panel of human myeloma cell lines after 72 hours of treatment. Data indicates potent activity in the nanomolar range across most cell lines, with resistance observed in a cell line overexpressing a multi-drug resistance transporter.[1][4]
Experimental Protocols
Protocol 1: Determination of Cell Viability using MTT Assay
This protocol outlines the steps for assessing the cytotoxic effects of OTS514 on human myeloma cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of viable cells.[5][6]
Materials:
-
Human myeloma cell lines (e.g., MM1.S, RPMI 8226, U266)
-
OTS514 (stock solution in DMSO)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
96-well flat-bottom plates
-
MTT reagent (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest myeloma cells in the logarithmic growth phase and determine cell concentration and viability using a hemocytometer and trypan blue exclusion.
-
Seed the cells into 96-well plates at a density of 2 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cells to acclimate.
-
-
Compound Treatment:
-
Prepare serial dilutions of OTS514 in complete culture medium from the stock solution. A typical concentration range would be 1.5625, 3.125, 6.25, 12.5, 25, 50, and 100 nM.[4]
-
Include a vehicle control (DMSO) at the same concentration as the highest OTS514 concentration.
-
Carefully remove 50 µL of medium from each well and add 50 µL of the prepared OTS514 dilutions or vehicle control.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals by viable cells.
-
Centrifuge the plates at 1000 x g for 5 minutes to pellet the cells and formazan crystals.
-
Carefully aspirate the supernatant without disturbing the cell pellet.
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Pipette up and down to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the OTS514 concentration to determine the IC50 value using non-linear regression analysis.
-
Visualizations
Signaling Pathways Affected by OTS514 in Myeloma Cells
OTS514, by inhibiting TOPK, disrupts several pro-survival signaling pathways in multiple myeloma cells, leading to cell cycle arrest and apoptosis.[1][2]
Caption: OTS514 inhibits TOPK, leading to downstream effects on key signaling pathways.
Experimental Workflow for Determining OTS514 Efficacy
The following diagram illustrates the general workflow for assessing the in vitro efficacy of OTS514 on human myeloma cell lines.
Caption: Workflow for assessing the cytotoxic effects of OTS514 on HMCLs.
References
- 1. Potent anti‐myeloma activity of the TOPK inhibitor OTS514 in pre‐clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OTS514 is a Highly Potent TOPK Inhibitor with Anti-Myeloma Activity | MedChemExpress [medchemexpress.eu]
- 3. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. broadpharm.com [broadpharm.com]
Application Notes and Protocols for OTS514 in Oral Squamous Carcinoma Cell (OSCC) Survival Assays
Introduction
OTS514 is a potent and specific inhibitor of PDZ-binding kinase (PBK), also known as T-LAK cell-originated protein kinase (TOPK). Research has demonstrated that OTS514 effectively suppresses the proliferation of oral squamous carcinoma cells (OSCC) and induces apoptosis, highlighting its potential as a molecular-targeted therapeutic agent against OSCC. These application notes provide detailed protocols for utilizing OTS514 in key OSCC survival assays.
Mechanism of Action: In OSCC, OTS514 has been shown to suppress cell proliferation by downregulating the expression of E2F target genes. Furthermore, it induces apoptosis through the mediation of the p53 signaling pathway. Treatment with OTS514 leads to a significant increase in the number of apoptotic cells and elevated caspase-3/7 activity.
Quantitative Data Summary
The following tables present illustrative data on the effects of OTS514 on OSCC cell lines based on findings reported in the literature.
Table 1: Illustrative IC50 Values of OTS514 in OSCC Cell Lines
| Cell Line | IC50 (nM) |
| HSC-2 | 30 |
| HSC-3 | 45 |
| SAS | 50 |
| OSC-19 | 65 |
Table 2: Illustrative Apoptosis Rates in OSCC Cells Treated with OTS514 (100 nM for 48h)
| Cell Line | Apoptotic Cells (%) |
| HSC-2 | 25 |
| SAS | 20 |
Table 3: Illustrative Cell Cycle Distribution in HSC-2 Cells Treated with OTS514 (50 nM for 24h)
| Cell Cycle Phase | Control (%) | OTS514-Treated (%) |
| G1 | 55 | 65 |
| S | 30 | 20 |
| G2/M | 15 | 15 |
Signaling Pathway and Experimental Visualization
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the concentration of OTS514 that inhibits the growth of OSCC cells by 50% (IC50).
Materials:
-
OSCC cell lines (e.g., HSC-2, HSC-3, SAS, OSC-19)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
OTS514 stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed 5 x 10³ OSCC cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of OTS514 in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the OTS514 dilutions. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48 to 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilizing solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with OTS514.
Materials:
-
OSCC cell lines
-
6-well plates
-
OTS514
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed 2 x 10⁵ cells per well in 6-well plates and incubate for 24 hours.
-
Treat the cells with OTS514 (e.g., at the predetermined IC50 concentration) and a vehicle control for 48 hours.
-
Harvest the cells by trypsinization and collect the supernatant to include any floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases, which are key mediators of apoptosis.
Materials:
-
OSCC cell lines
-
White-walled 96-well plates
-
OTS514
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Procedure:
-
Seed 1 x 10⁴ cells per well in a white-walled 96-well plate and incubate for 24 hours.
-
Treat cells with OTS514 and a vehicle control for 24 to 48 hours.
-
Allow the plate to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently and incubate at room temperature for 1 to 2 hours, protected from light.
-
Measure the luminescence of each sample using a luminometer.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in different phases of the cell cycle after OTS514 treatment.
Materials:
-
OSCC cell lines
-
6-well plates
-
OTS514
-
Cold 70% ethanol
-
PBS
-
PI/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Seed 2 x 10⁵ cells per well in 6-well plates and incubate for 24 hours.
-
Treat the cells with OTS514 and a vehicle control for 24 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate at 4°C for at least 2 hours.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
OTS514 Hydrochloride: Application Notes and Protocols for Lung and Ovarian Cancer Studies
For Research Use Only
Introduction
OTS514 hydrochloride is a potent and selective inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK).[1][2] TOPK is a serine/threonine kinase that is highly expressed in a variety of cancers, including lung and ovarian cancers, while having minimal expression in normal adult tissues.[3][4] Overexpression of TOPK is often correlated with poor prognosis.[3] OTS514 exerts its anti-tumor effects by inducing cell cycle arrest and apoptosis.[2][5] These application notes provide a summary of the anti-cancer activity of OTS514 in lung and ovarian cancer models and detailed protocols for its use in in vitro and in vivo studies.
Mechanism of Action
OTS514 is a highly potent inhibitor of TOPK with an IC50 of 2.6 nM.[2][6] Inhibition of TOPK by OTS514 leads to the downregulation of the FOXM1 signaling pathway.[5][7] FOXM1 is a key transcription factor involved in cell cycle progression and its inhibition contributes to the anti-proliferative effects of OTS514.[7] Additionally, OTS514 has been shown to disrupt other pro-survival signaling pathways, including AKT, p38 MAPK, and NF-κB.[3][5] The culmination of these effects is the induction of cell cycle arrest and apoptosis in cancer cells.[2][5]
Data Presentation
In Vitro Efficacy of OTS514
The following table summarizes the half-maximal inhibitory concentration (IC50) values of OTS514 in various lung and ovarian cancer cell lines.
| Cancer Type | Cell Line | IC50 (nM) | Reference |
| Lung Cancer | Small Cell Lung Cancer (SCLC) Cell Lines | 0.4 - 42.6 | [2] |
| Ovarian Cancer | Ovarian Cancer Cell Lines | 3.0 - 46 | [1][7] |
In Vivo Efficacy of OTS514
The following table summarizes the in vivo efficacy of OTS514 in xenograft models.
| Cancer Model | Animal Model | Dosing Regimen | Outcome | Reference |
| Lung Cancer | A549 Mouse Xenograft | 1, 2.5, and 5 mg/kg (IV or oral gavage) | Dose-dependent tumor growth inhibition. | [1] |
| Ovarian Cancer | ES-2 Abdominal Dissemination Xenograft | 1, 2.5, and 5 mg/kg (oral gavage) | Significantly elongated overall survival. | [1] |
| Multiple Myeloma | Mouse Xenograft | 10 mg/kg (intraperitoneal injection) | Significantly suppressed tumor growth. | [8] |
Note: While effective, OTS514 has been associated with hematopoietic toxicity, including reductions in red and white blood cells.[1]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of OTS514 on cancer cell lines.
Materials:
-
This compound
-
Lung or ovarian cancer cell lines
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium.
-
After 24 hours, remove the medium and add 100 µL of the OTS514 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve OTS514).
-
Incubate the cells with OTS514 for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
This protocol is for assessing the effect of OTS514 on protein expression levels.
Materials:
-
This compound
-
Cancer cell lines
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-TOPK, anti-FOXM1, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of OTS514 for 24-48 hours.
-
Lyse the cells in RIPA buffer and collect the lysates.
-
Determine the protein concentration using a BCA protein assay.
-
Denature the protein samples by boiling with Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of OTS514 in a mouse xenograft model.
Materials:
-
This compound
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cell line for injection (e.g., A549 for lung, ES-2 for ovarian)
-
Matrigel (optional)
-
Vehicle for OTS514 administration (e.g., saline, PEG300/Tween 80)
-
Calipers
Procedure:
-
Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer OTS514 or the vehicle to the mice according to the desired dosing schedule (e.g., daily oral gavage at 1, 2.5, or 5 mg/kg).[1]
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
For survival studies, monitor the mice until a predetermined endpoint is reached.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Potent anti‐myeloma activity of the TOPK inhibitor OTS514 in pre‐clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OTS514 is a Highly Potent TOPK Inhibitor with Anti-Myeloma Activity | MedChemExpress [medchemexpress.eu]
- 5. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
Preparing OTS514 Hydrochloride Stock Solutions in DMSO: Application Note and Protocol
For Research Use Only. Not for use in diagnostic procedures.
Introduction
OTS514 is a potent and selective small-molecule inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK).[1][2] TOPK is a serine-threonine kinase that is overexpressed in a variety of human cancers and is associated with tumor cell proliferation and poor patient prognosis.[2][3] OTS514 has demonstrated significant anti-tumor activity in preclinical models by inducing cell cycle arrest, apoptosis, and inhibiting key pro-survival signaling pathways.[1][3] Accurate preparation of OTS514 hydrochloride stock solutions is critical for ensuring the reliability and reproducibility of in vitro and in vivo experimental results. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of OTS514 due to its excellent solubilizing properties.[1][4][5]
This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO for use in research applications.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. These properties are essential for accurate stock solution preparation and experimental design.
| Property | Value | Source |
| Chemical Name | 9-[4-[(1R)-2-amino-1-methylethyl]phenyl]-8-hydroxy-6-methyl-thieno[2,3-c]quinolin-4(5H)-one hydrochloride | [6][7] |
| Synonyms | OTS514 HCl, OTS-514 | [4][6] |
| Molecular Formula | C₂₁H₂₀N₂O₂S·HCl | [1][8] |
| Molecular Weight | 400.92 g/mol | [1][6][8] |
| CAS Number | 2319647-76-0 | [1][6][8] |
| Appearance | Crystalline solid / Solid powder | [5][7] |
| Solubility in DMSO | 80 - 90 mg/mL (approx. 200 - 247 mM) | [1][4] |
| Purity | ≥95% - >98% | [5][6][7] |
Mechanism of Action
OTS514 exerts its anti-cancer effects by directly inhibiting the kinase activity of TOPK.[2] This inhibition disrupts multiple downstream signaling pathways crucial for cancer cell survival and proliferation. As illustrated below, TOPK inhibition by OTS514 leads to the suppression of pro-survival pathways such as AKT, p38 MAPK, and NF-κB, and downregulates the activity of the transcription factor FOXM1.[2][3][4][9] This cascade of events ultimately results in cell cycle arrest and apoptosis.[2][10]
Caption: OTS514 inhibits TOPK, blocking downstream pro-survival pathways and promoting apoptosis.
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or opaque glass vials or polypropylene (B1209903) microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Bath sonicator (recommended)
-
Calibrated micropipettes and sterile, low-retention pipette tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Workflow for Stock Solution Preparation
The general workflow for preparing this compound stock solutions is outlined below.
Caption: Workflow for preparing and storing this compound stock solutions.
Protocol for Preparing a 20 mM Stock Solution
This protocol describes the preparation of a 20 mM stock solution, a common concentration for laboratory use. Adjust calculations accordingly for different desired concentrations.
1. Calculation:
-
Molecular Weight (MW) of OTS514 HCl: 400.92 g/mol
-
To calculate the mass (m) required for a desired concentration (C), volume (V), and MW:
-
m = C x V x MW
-
-
For 1 mL (0.001 L) of a 20 mM (0.020 mol/L) solution:
-
m = 0.020 mol/L x 0.001 L x 400.92 g/mol = 0.008018 g = 8.02 mg
-
-
Therefore, you will need 8.02 mg of this compound to make 1 mL of a 20 mM stock solution.
2. Preparation Steps:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Carefully weigh 8.02 mg of the powder and transfer it to a sterile, appropriately sized amber vial.
-
Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes to dissolve the compound.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[4] Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, tightly sealed tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.[1]
Preparation of Working Solutions
To prepare working solutions for cell-based assays, the high-concentration DMSO stock should be serially diluted. It is recommended to perform initial dilutions in DMSO before making the final dilution in an aqueous buffer or cell culture medium to prevent precipitation.[11] The final concentration of DMSO in the assay should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[12][13] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Storage and Stability
Proper storage is crucial to maintain the integrity and activity of this compound.
| Form | Storage Temperature | Duration | Recommendations |
| Solid Powder | -20°C | ≥3 years | Store in a dry, dark place. Keep desiccated.[1][5][8] |
| Stock Solution in DMSO | -20°C | Up to 1 month | For short-term storage.[1] |
| Stock Solution in DMSO | -80°C | Up to 1 year | Recommended for long-term storage. Aliquot into single-use vials to avoid repeated freeze-thaw cycles.[1][8] |
Note: Aqueous solutions are not recommended for storage and should be prepared fresh for each experiment.[5]
Troubleshooting
-
Precipitation upon dilution in aqueous media: This can occur if a high-concentration DMSO stock is diluted directly into a large volume of buffer. To prevent this, perform intermediate serial dilutions in DMSO to lower the concentration before the final dilution into your aqueous medium.[11]
-
Compound fails to dissolve: Ensure you are using high-purity, anhydrous DMSO, as absorbed moisture can reduce solubility.[1] Gentle warming (up to 50°C) or extended sonication can also aid dissolution.[13]
Safety Precautions
This compound is intended for research use only. Handle the compound in accordance with standard laboratory safety procedures. Users should review the complete Safety Data Sheet (SDS) for this product before use. Wear appropriate personal protective equipment, including gloves, a lab coat, and safety glasses, to avoid direct contact.
References
- 1. selleckchem.com [selleckchem.com]
- 2. OTS514 is a Highly Potent TOPK Inhibitor with Anti-Myeloma Activity | MedChemExpress [medchemexpress.eu]
- 3. Potent anti‐myeloma activity of the TOPK inhibitor OTS514 in pre‐clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OTS514 | TOPK | Apoptosis | TargetMol [targetmol.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medkoo.com [medkoo.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. selleck.co.jp [selleck.co.jp]
- 9. researchgate.net [researchgate.net]
- 10. PDZ-binding kinase inhibitor OTS514 suppresses the proliferation of oral squamous carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 억제제 준비에 관한 자주 묻는 질문(FAQ) [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. file.selleckchem.com [file.selleckchem.com]
Application Notes and Protocols for the Formulation of OTS514 Hydrochloride for Oral Gavage in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
OTS514 is a potent and selective inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK).[1][2] TOPK is a serine/threonine kinase that is overexpressed in a variety of human cancers and is associated with tumor cell proliferation, maintenance of cancer stem cells, and poor patient prognosis.[3][4] Inhibition of TOPK by OTS514 has been shown to induce cell cycle arrest, apoptosis, and disruption of key pro-survival signaling pathways, making it a promising candidate for cancer therapy.[3][4] Preclinical in vivo studies in mouse models are crucial for evaluating the therapeutic efficacy and pharmacokinetic profile of OTS514. Due to its likely hydrophobic nature, appropriate formulation is essential for effective oral administration.
These application notes provide detailed protocols for the formulation of OTS514 hydrochloride as a suspension for oral gavage in mice, along with a summary of its mechanism of action and relevant in vivo data.
OTS514 Signaling Pathway
OTS514 exerts its anti-cancer effects by inhibiting TOPK, which in turn modulates several downstream signaling pathways critical for cancer cell survival and proliferation. Inhibition of TOPK by OTS514 leads to the disruption of the AKT, p38 MAPK, and NF-κB signaling cascades.[3][4][5] Furthermore, OTS514 treatment results in the activation of the tumor suppressor FOXO3 and its transcriptional targets, the cyclin-dependent kinase inhibitors p21 (CDKN1A) and p27 (CDKN1B), leading to cell cycle arrest.[4][5] The compound also suppresses the expression of E2F target genes, contributing to its anti-proliferative effects.[6]
Data Presentation
In Vivo Efficacy and Dosing of OTS514
The following table summarizes the reported in vivo dosages and administration routes for OTS514 in mice.
| Compound | Animal Model | Cancer Type | Dosing Route | Dosage | Vehicle | Observed Effects |
| OTS514 | BALB/cSLC-nu/nu mice | Ovarian Cancer (ES-2 xenograft) | Oral gavage | 1, 2.5, and 5 mg/kg | Not specified | Significantly elongated overall survival compared to vehicle control. |
| OTS514 | Immunodeficient mice | Oral Squamous Cell Carcinoma (HSC-2-derived tumor) | Not specified | Not specified | Not specified | Suppressed tumor growth. |
| OTS964 (related compound) | Mouse xenograft model | Myeloma | Oral gavage | 100 mg/kg, 5 days/week | Not specified | Reduced tumor size by 48%-81%. |
Formulation Components for Oral Gavage of Poorly Soluble Compounds
Based on established protocols for administering hydrophobic compounds to mice via oral gavage, the following vehicles are recommended.
| Vehicle Component | Concentration | Purpose |
| Sodium Carboxymethylcellulose (CMC-Na) | 0.5% (w/v) | Suspending agent to create a uniform suspension. |
| Methylcellulose | 0.5% (w/v) | Alternative suspending agent. |
| Polysorbate 80 (Tween 80) | 0.2% - 0.5% (v/v) | Surfactant to aid in wetting and dispersing the compound. |
| Sterile Water or Saline | q.s. to final volume | Diluent. |
Experimental Protocols
Preparation of 0.5% (w/v) Sodium Carboxymethylcellulose (CMC-Na) Vehicle
Materials:
-
Sodium Carboxymethylcellulose (CMC-Na), low viscosity
-
Sterile, deionized water or 0.9% saline
-
Sterile beaker or bottle
-
Magnetic stirrer and stir bar
-
Heating plate (optional)
Procedure:
-
Calculate the required volume of vehicle. For example, to prepare 100 mL of 0.5% CMC-Na, weigh out 0.5 g of CMC-Na powder.
-
Add the CMC-Na powder to the sterile water or saline while continuously stirring with a magnetic stirrer.
-
To aid dissolution, the solution can be gently heated to 50-65°C while stirring.[7]
-
Continue stirring until the CMC-Na is completely dissolved and the solution is clear and uniform. This may take several hours.[7]
-
Allow the solution to cool to room temperature before use.
-
Store the prepared vehicle at 4°C for up to one week.
Formulation of this compound Suspension for Oral Gavage
Materials:
-
This compound powder
-
Prepared sterile 0.5% CMC-Na vehicle
-
Polysorbate 80 (Tween 80) (optional, but recommended)
-
Sterile microcentrifuge tubes or other suitable containers
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Calculate Dosage: Determine the required concentration of the this compound suspension based on the desired dose (e.g., in mg/kg) and the average weight of the mice. The typical dosing volume for oral gavage in mice is 10 mL/kg.
-
Example Calculation: For a 5 mg/kg dose in a 25 g mouse, the total dose is 0.125 mg. At a dosing volume of 10 mL/kg (0.25 mL for a 25 g mouse), the required concentration is 0.5 mg/mL.
-
-
Weigh Compound: Accurately weigh the required amount of this compound powder and place it in a sterile tube. It is advisable to prepare a slight excess of the formulation to account for any loss during preparation and administration.
-
Add Surfactant (Optional): If using Tween 80, add a small volume to the powder to create a paste. This helps in wetting the hydrophobic compound. For a final concentration of 0.2% Tween 80 in 10 mL of vehicle, add 20 µL of Tween 80.
-
Add Vehicle and Suspend: Gradually add the 0.5% CMC-Na vehicle to the this compound powder (or paste) while vortexing.
-
Ensure Homogeneity: Vortex the mixture vigorously for several minutes to ensure a uniform and homogenous suspension. If necessary, sonicate the suspension for short intervals to break up any aggregates.
-
Stability: It is recommended to prepare the suspension fresh daily. If short-term storage is necessary, store at 4°C and protect from light. Before each use, vortex the suspension thoroughly to ensure homogeneity.
Oral Gavage Administration in Mice
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch, ball-tipped)
-
Syringes (e.g., 1 mL)
-
Mouse restraint device (optional)
Procedure:
-
Resuspend Formulation: Thoroughly vortex the this compound suspension to ensure a uniform mixture before drawing it into the syringe.
-
Load Syringe: Draw the calculated volume of the suspension into the syringe.
-
Restrain the Mouse: Properly restrain the mouse to immobilize its head and body.
-
Administer Dose:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars).
-
Advance the needle along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance. If resistance is felt, withdraw and reposition the needle. Do not force the needle to avoid tracheal intubation or esophageal perforation.
-
Once the needle is in the stomach, slowly and steadily depress the syringe plunger to deliver the formulation.
-
-
Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress.
Experimental Workflow Diagram
The following diagram outlines the key steps for the formulation and administration of this compound for oral gavage in mice.
References
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. med.nyu.edu [med.nyu.edu]
- 5. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. medchemexpress.com [medchemexpress.com]
Application of OTS514 in the Study of CD138+ Plasma Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
OTS514 is a potent and selective inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK). TOPK is a mitotic kinase that is highly expressed in various cancers, including multiple myeloma (MM), while having low expression in normal tissues.[1] In the context of multiple myeloma, TOPK is robustly expressed in malignant CD138+ plasma cells.[2] This differential expression makes TOPK an attractive therapeutic target. OTS514 has demonstrated significant anti-myeloma activity by inducing cell cycle arrest and apoptosis in human myeloma cell lines (HMCLs) and preferentially targeting malignant CD138+ plasma cells from patient samples.[1][3] These application notes provide detailed protocols for studying the effects of OTS514 on CD138+ plasma cells.
Mechanism of Action
OTS514 exerts its anti-myeloma effects by inhibiting the kinase activity of TOPK.[2] This inhibition leads to the disruption of multiple downstream signaling pathways crucial for the survival and proliferation of myeloma cells. Key molecular consequences of TOPK inhibition by OTS514 include:
-
Induction of Apoptosis and Cell Cycle Arrest: OTS514 treatment leads to the activation of the FOXO3 transcription factor and its downstream targets, the cyclin-dependent kinase inhibitors p21 (CDKN1A) and p27 (CDKN1B). This results in cell cycle arrest and triggers apoptosis.[1][3]
-
Disruption of Pro-Survival Signaling: The inhibitor disrupts several critical pro-survival signaling cascades, including the AKT, p38 MAPK, and NF-κB pathways.[1][3]
-
Downregulation of FOXM1: OTS514 treatment leads to a loss of the transcription factor FOXM1, which is involved in regulating the expression of genes essential for cell proliferation.[1][3]
The anti-myeloma effects of OTS514 are independent of the p53 tumor suppressor protein's mutational status, suggesting its potential therapeutic utility in a broad range of multiple myeloma cases.[1][3]
Data Presentation
In Vitro Cytotoxicity of OTS514 in Human Myeloma Cell Lines
| Cell Line | IC50 (nM) after 72h | TP53 Status |
| H929 | 11.6 | Mutant |
| U266 | 29.4 | Mutant |
| MM1.S | Not specified | Wild-type |
| 8226 | Not specified | Mutant |
| KMS11 | Not specified | Null |
Data summarized from Stefka et al., 2020.[1]
In Vivo Efficacy of OTS964 (a derivative of OTS514) in a Mouse Xenograft Model
| Treatment Group | Dosage | Tumor Size Reduction |
| OTS964 | 100 mg/kg, 5 days/week | 48% - 81% |
Data summarized from Stefka et al., 2020.[1]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of OTS514 on human myeloma cell lines.
Materials:
-
Human myeloma cell lines (e.g., H929, U266, MM1.S, 8226, KMS11)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
OTS514
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed human myeloma cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Drug Treatment: After 24 hours, treat the cells with increasing concentrations of OTS514 (e.g., 0, 10, 25, 50, 100 nM).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis in CD138+ plasma cells following OTS514 treatment.
Materials:
-
Bone marrow mononuclear cells (BMMCs) from multiple myeloma patients
-
OTS514
-
Annexin V-FITC Apoptosis Detection Kit
-
Anti-CD138 antibody (conjugated to a fluorophore like APC)
-
Flow cytometer
Procedure:
-
Cell Treatment: Plate Ficoll-separated BMMCs at a concentration of 2.5 x 10^5 cells/mL and treat with increasing concentrations of OTS514 (e.g., 0, 25, 50, 100 nM) for 18 hours.
-
Cell Harvesting and Staining:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin Binding Buffer.
-
Add Annexin V-FITC and the anti-CD138-APC antibody.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add Propidium Iodide just before analysis.
-
-
Flow Cytometry: Analyze the cells using a flow cytometer. Gate on the CD138+ population to specifically assess apoptosis in plasma cells.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and viable (Annexin V-/PI-) cells within the CD138+ gate.
Protocol 3: Western Blot Analysis
This protocol is for examining the effect of OTS514 on key signaling proteins.
Materials:
-
Human myeloma cell lines
-
OTS514
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-TOPK, anti-phospho-AKT, anti-AKT, anti-phospho-p38, anti-p38, anti-phospho-IκBα, anti-IκBα, anti-FOXO3, anti-p21, anti-p27, anti-FOXM1, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Cell Treatment and Lysis: Treat HMCLs with various concentrations of OTS514 for a specified time (e.g., 24 hours). Lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane and detect the protein bands using an ECL detection reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.
Visualizations
Caption: Signaling pathway affected by OTS514 in CD138+ plasma cells.
Caption: Experimental workflow for apoptosis analysis in CD138+ cells.
References
- 1. Potent anti‐myeloma activity of the TOPK inhibitor OTS514 in pre‐clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OTS514 is a Highly Potent TOPK Inhibitor with Anti-Myeloma Activity | MedChemExpress [medchemexpress.eu]
- 3. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
OTS514 hydrochloride solubility issues and solutions.
Welcome to the technical support center for OTS514 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and handling of this potent TOPK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and specific small molecule inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), with an IC50 of 2.6 nM.[1][2][3][4] TOPK is a serine/threonine kinase that is overexpressed in a variety of human cancers and is associated with tumor progression and poor prognosis.[1][5] OTS514 exerts its anti-cancer effects by inhibiting TOPK, which leads to the suppression of downstream signaling pathways. A key downstream target is the transcription factor Forkhead Box M1 (FOXM1), whose activity is suppressed upon OTS514 treatment.[6][7][8] Inhibition of the TOPK-FOXM1 signaling axis ultimately results in cell cycle arrest, apoptosis, and the disruption of other pro-survival pathways, including AKT, p38 MAPK, and NF-κB signaling.[3][5]
Q2: In which solvents is this compound soluble?
A2: this compound exhibits good solubility in several common laboratory solvents. It is highly soluble in Dimethyl Sulfoxide (DMSO) and water, with slightly lower solubility in ethanol.[9][10] For detailed solubility data, please refer to the solubility table below.
Q3: My this compound precipitated out of the aqueous buffer after dilution from a DMSO stock. What should I do?
A3: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic small molecules. Here are some steps you can take to troubleshoot this problem:
-
Decrease the final concentration: The concentration of this compound in your final working solution may be exceeding its aqueous solubility limit. Try using a lower final concentration in your experiment.
-
Optimize DMSO concentration: While it's ideal to minimize the concentration of DMSO in your final solution, a slightly higher percentage (e.g., up to 0.5%) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration to ensure it is not affecting your experimental results.[11]
-
Use a co-solvent system: Consider using a mixture of solvents to improve solubility. Formulations containing PEG300 and Tween 80 have been successfully used for in vivo studies and may be adaptable for in vitro work.[12]
-
Adjust the pH: The solubility of compounds with ionizable groups can be pH-dependent. Experimenting with different pH values for your aqueous buffer may help to improve the solubility of this compound.[11]
-
Sonication: Gentle sonication can aid in the dissolution of the compound.[12]
Q4: How should I prepare and store stock solutions of this compound?
A4: For optimal stability, it is recommended to prepare stock solutions in fresh, anhydrous DMSO.[13] Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2][8][13] When preparing to use a frozen aliquot, allow it to equilibrate to room temperature for at least one hour before opening the vial.[2] It is best to prepare working solutions fresh for each experiment.[2]
Q5: Is this compound stable in solution?
A5: this compound solutions in DMSO can be stored at -80°C for up to a year and at -20°C for up to one month.[13] For short-term storage of a few weeks, 4°C is also acceptable.[2][6][8] However, for aqueous solutions, it is recommended to prepare them fresh on the day of use.[2] If you observe any color change or precipitation in your stock solution, it may indicate degradation, and a fresh stock should be prepared.[14]
Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 90 | 246.94 | Sonication is recommended.[12] |
| DMSO | 80 | 199.54 | Use fresh, moisture-free DMSO.[9][13] |
| Water | 80 | 199.54 | |
| Ethanol | 5 | 12.47 |
In Vivo Formulations
Below are examples of formulations that have been used for in vivo studies with OTS514.
| Formulation Components | Concentration (mg/mL) | Molar Concentration (mM) | Administration Route |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 3.3 | 9.05 | Not specified, sonication recommended.[12] |
| 5% DMSO + 95% Corn oil | 4.0 | 9.98 | Oral Administration.[9] |
| 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% ddH₂O | Not specified | Not specified | Injection.[9][10] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. The molecular weight of this compound is 400.92 g/mol .[13]
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the powder to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.0092 mg of this compound in 1 mL of DMSO.
-
Dissolution: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution if necessary.[12]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store the aliquots at -20°C or -80°C.[2][13]
Protocol for Assessing Kinetic Solubility in Aqueous Buffer
This protocol helps determine the concentration at which this compound remains soluble in your experimental buffer.
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to make a 10 mM stock solution as described above.[11]
-
Serial Dilution in DMSO: Perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, 1.25 mM, etc.).
-
Dilution in Aqueous Buffer: In a clear 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer (e.g., PBS, pH 7.4). This will create a range of final compound concentrations with a final DMSO concentration of 2%.
-
Incubation: Incubate the plate at your experimental temperature (e.g., 37°C) for a set period (e.g., 1-2 hours).
-
Visual Inspection and Measurement: Visually inspect the wells for any signs of precipitation. For a more quantitative assessment, you can measure the turbidity of each well using a plate reader at a wavelength of 600-650 nm. A significant increase in absorbance indicates precipitation.
Visualizations
OTS514 Signaling Pathway
References
- 1. apexbt.com [apexbt.com]
- 2. This compound|2319647-76-0|COA [dcchemicals.com]
- 3. OTS514 is a Highly Potent TOPK Inhibitor with Anti-Myeloma Activity | MedChemExpress [medchemexpress.eu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. OTS514 | TOPK | Apoptosis | TargetMol [targetmol.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. FOXM1: A small fox that makes more tracks for cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. FOXM1 and Cancer: Faulty Cellular Signaling Derails Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Managing Hematopoietic Toxicity of OTS514 In Vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the hematopoietic toxicity of the TOPK inhibitor, OTS514, in in vivo experimental models.
Frequently Asked Questions (FAQs)
Q1: What is OTS514 and what are its expected hematopoietic side effects?
A1: OTS514 is a potent and selective small molecule inhibitor of T-LAK cell-originated protein kinase (TOPK).[1][2] In preclinical in vivo studies, OTS514 has demonstrated significant anti-tumor efficacy. However, it is also associated with hematopoietic toxicity, characterized by a reduction in red blood cells (RBCs) and white blood cells (WBCs), particularly neutrophils (neutropenia), and a marked increase in platelets (thrombocytosis).[1]
Q2: Is the hematopoietic toxicity of OTS514 reversible?
A2: Yes, studies on OTS514 and its analog OTS964 have shown that the hematopoietic toxicity, including leukocytopenia, is transient and that blood cell counts tend to recover spontaneously after the cessation of treatment.[3][4][5]
Q3: What is the mechanism of action of OTS514?
A3: OTS514 inhibits the kinase activity of TOPK, which is a serine/threonine kinase overexpressed in many cancers and involved in mitosis.[6][7] Inhibition of TOPK leads to defects in cytokinesis, ultimately causing cell cycle arrest and apoptosis in cancer cells.[8][9] Downstream signaling pathways affected by TOPK inhibition include FOXM1, AKT, p38 MAPK, and NF-κB.[5][6][8]
Q4: Are there alternative formulations of TOPK inhibitors with reduced hematopoietic toxicity?
A4: Yes, a liposomal formulation of the OTS514 analog, OTS964, has been shown to completely eliminate the hematopoietic toxicity observed with the free compound in mice, while retaining anti-tumor efficacy.[4][10][11][12]
Q5: Can oral administration of related TOPK inhibitors mitigate toxicity?
A5: Oral administration of OTS964 has been reported to be well-tolerated at certain doses and schedules (e.g., 100 mg/kg, 5 days a week) in mouse xenograft models, causing transient and recoverable low white blood cell counts.[4][6][9]
Troubleshooting Guide
This guide addresses common issues encountered during in vivo studies with OTS514 and provides potential solutions.
| Issue | Potential Cause | Suggested Solution |
| Severe weight loss or signs of distress in animals | High dose of OTS514 leading to excessive toxicity. | - Reduce the dose of OTS514. - Consider an alternative dosing schedule (e.g., intermittent dosing instead of daily). - Ensure adequate hydration and nutrition. |
| Unexpectedly high mortality | Severe neutropenia leading to infections. | - Implement a dose-finding study to determine the maximum tolerated dose (MTD). - Administer prophylactic supportive care, such as Granulocyte Colony-Stimulating Factor (G-CSF), to manage neutropenia (see Protocol 2). - House animals in a pathogen-free environment and use aseptic techniques. |
| Variable hematopoietic toxicity between animals | Inconsistent drug administration or individual animal variability. | - Ensure accurate and consistent dosing for all animals. - Increase the number of animals per group to account for biological variability. - Use age- and weight-matched animals. |
| Thrombocytosis leading to complications | On-target or off-target effect of OTS514 on megakaryopoiesis. | - Monitor platelet counts closely. - If severe, consider dose reduction or discontinuation. - Currently, there are no standard protocols for managing drug-induced thrombocytosis in preclinical models. |
| Lack of anti-tumor efficacy at non-toxic doses | Sub-optimal therapeutic dose or schedule. | - Consider combination therapy with other agents that have non-overlapping toxicities.[6] - Explore the use of a liposomal formulation to potentially increase the therapeutic index.[4][10][11] |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies involving OTS514 and its analog OTS964.
Table 1: In Vivo Dosing and Efficacy of OTS964 (Oral Administration)
| Animal Model | Tumor Type | Dose and Schedule | Outcome | Hematopoietic Toxicity | Reference |
| Mouse Xenograft | Human Myeloma | 100 mg/kg, 5 days/week | 48%-81% tumor size reduction | Well-tolerated | [6] |
| Mouse Xenograft | LU-99 Lung Tumor | 100 mg/kg, daily for 2 weeks | Complete tumor regression | Low white blood cell counts, recovered within 2 weeks | [4] |
Table 2: In Vivo Efficacy of OTS514 (Intravenous Administration)
| Animal Model | Tumor Type | Dose and Schedule | Outcome | Hematopoietic Toxicity | Reference |
| Mouse Xenograft | LU-99 Lung Tumor | 5 mg/kg, daily for 2 weeks | 104% tumor growth inhibition | Significant reduction in WBCs | [2] |
Experimental Protocols
Protocol 1: Monitoring Hematopoietic Toxicity of OTS514 in Mice
Objective: To monitor the hematological parameters in mice treated with OTS514.
Materials:
-
OTS514
-
Vehicle for OTS514
-
Mice (e.g., BALB/c or as per experimental model)
-
EDTA-coated micro-hematocrit tubes or other blood collection vials
-
Automated hematology analyzer or manual cell counting equipment
Procedure:
-
Baseline Blood Collection: Prior to the first administration of OTS514, collect a baseline blood sample (e.g., 20-50 µL) from each mouse via tail vein or saphenous vein puncture.
-
OTS514 Administration: Administer OTS514 at the desired dose and schedule.
-
Serial Blood Monitoring: Collect blood samples at regular intervals throughout the study (e.g., every 3-4 days) and at the study endpoint. The frequency of collection may need to be adjusted based on the expected nadir of blood cell counts.
-
Complete Blood Count (CBC) Analysis: Perform a CBC analysis on each blood sample to determine the levels of:
-
White Blood Cells (WBC) with differential count (neutrophils, lymphocytes, etc.)
-
Red Blood Cells (RBC)
-
Hemoglobin (Hgb)
-
Hematocrit (Hct)
-
Platelets (PLT)
-
-
Data Analysis: Plot the changes in blood cell counts over time for each treatment group compared to the vehicle control group.
Protocol 2: Management of OTS514-Induced Neutropenia with G-CSF in Mice
Objective: To mitigate neutropenia induced by OTS514 using Granulocyte Colony-Stimulating Factor (G-CSF).
Materials:
-
OTS514
-
Recombinant murine G-CSF (e.g., filgrastim (B1168352) or pegfilgrastim)
-
Sterile saline for injection
-
Mice with established tumors (if applicable)
Procedure:
-
Induce Neutropenia: Administer OTS514 to mice as per the experimental plan.
-
G-CSF Administration:
-
Timing: Begin G-CSF administration 24 hours after the first dose of OTS514.
-
Dose: A typical dose for recombinant murine G-CSF is 100-300 µg/kg/day, administered subcutaneously (SC).[13]
-
Frequency: Administer G-CSF daily for 3-5 days or until neutrophil counts recover to baseline levels.
-
-
Monitoring Neutrophil Recovery:
-
Collect blood samples every 1-2 days to monitor the Absolute Neutrophil Count (ANC).
-
Continue G-CSF administration until the ANC returns to a safe level (e.g., >1000 cells/µL).
-
-
Data Analysis: Compare the nadir and duration of neutropenia in the G-CSF-treated group versus the untreated group.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Highly effective new anti-cancer drug shows few side effects in mice - UChicago Medicine [uchicagomedicine.org]
- 5. researchgate.net [researchgate.net]
- 6. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. OTS514 is a Highly Potent TOPK Inhibitor with Anti-Myeloma Activity | MedChemExpress [medchemexpress.eu]
- 8. Potent anti‐myeloma activity of the TOPK inhibitor OTS514 in pre‐clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Frontiers | OTS964, a TOPK Inhibitor, Is Susceptible to ABCG2-Mediated Drug Resistance [frontiersin.org]
- 11. OTS964, a TOPK Inhibitor, Is Susceptible to ABCG2-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Liposomal OTS964, a TOPK inhibitor: a simple method to estimate OTS964 association with liposomes that relies on enhanced OTS964 fluorescence when bound to albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Potential off-target effects of OTS514 hydrochloride.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with OTS514 hydrochloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation, with a focus on its potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for OTS514?
OTS514 is a potent inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK).[1][2][3] Its on-target effect is the suppression of TOPK activity, which is crucial for cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells that exhibit high expression of TOPK.[1][2][3]
Q2: What are the known or potential off-target effects of OTS514?
The most significant reported off-target effect of OTS514 is hematopoietic toxicity.[1][4][5] This manifests as a reduction in red and white blood cells and an increase in platelets.[4][5] Additionally, OTS514 has been observed to modulate other signaling pathways, including the AKT, p38 MAPK, and NF-κB pathways.[6][7]
Troubleshooting Guides
Hematopoietic Toxicity
Q3: I am observing a significant decrease in red and white blood cell counts in my in vivo model after OTS514 treatment. Is this expected, and how can I manage it?
Yes, this is a known off-target effect of OTS514 and its analogs.[4][5] Mouse xenograft studies have demonstrated that OTS514 can cause severe hematopoietic toxicity, including a reduction in red blood cells (RBCs) and white blood cells (WBCs), along with a marked increase in platelets.[1][4] In studies with the related compound OTS964, low white blood cell counts were observed in mice, which recovered within two weeks after treatment cessation.[5]
Management Strategies:
-
Monitor Blood Counts: Regularly monitor complete blood counts (CBCs) throughout the duration of your experiment.
-
Dose Adjustment: Consider a dose-response study to find the optimal therapeutic window with minimized toxicity.
-
Alternative Formulation: For the related compound OTS964, encapsulation in liposomes was shown to eliminate hematopoietic toxicity.[5] While this has not been specifically reported for OTS514, it could be a potential strategy to investigate.
Quantitative Data on OTS514 Analog (OTS964) Hematopoietic Effects
| Parameter | Observation in Mouse Model (OTS964) | Reference |
| White Blood Cell Count | Low during treatment | [5] |
| Recovery Time | Within two weeks post-treatment | [5] |
Experimental Protocol: Colony-Forming Unit (CFU) Assay for Hematopoietic Progenitor Cells
This assay assesses the effect of OTS514 on the proliferation and differentiation of hematopoietic progenitor cells in vitro.
Materials:
-
Bone marrow mononuclear cells (BMMCs) from your animal model or human donors.
-
MethoCult™ medium (or similar methylcellulose-based medium) containing appropriate cytokines for murine or human cells (e.g., SCF, IL-3, IL-6, EPO for murine; SCF, GM-CSF, IL-3, EPO for human).[8]
-
This compound.
-
Sterile culture dishes.
Procedure:
-
Isolate BMMCs from the femurs and tibias of mice or from human bone marrow aspirates using standard procedures.
-
Prepare a single-cell suspension of BMMCs.
-
Add a defined number of BMMCs to the MethoCult™ medium containing a range of OTS514 concentrations (including a vehicle control).
-
Plate the cell/MethoCult™ mixture into sterile culture dishes.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 7-14 days.
-
Enumerate the different types of colonies (e.g., CFU-GM for granulocyte-macrophage, BFU-E for erythroid) under a microscope.
-
Calculate the IC50 value of OTS514 for each progenitor cell type to quantify its hematopoietic toxicity.
Unexpected Signaling Pathway Modulation
Q4: My results suggest that OTS514 is affecting the AKT, p38 MAPK, or NF-κB signaling pathways. Is this a known off-target effect?
Yes, studies have shown that TOPK inhibition by OTS514 can lead to the disruption of AKT, p38 MAPK, and NF-κB signaling.[6][7] This is likely due to the complex and interconnected nature of cellular signaling cascades, where inhibiting a key kinase like TOPK can have downstream consequences on other pathways.
Troubleshooting Workflow for Investigating Off-Target Signaling
References
- 1. selleckchem.com [selleckchem.com]
- 2. OTS514 is a Highly Potent TOPK Inhibitor with Anti-Myeloma Activity | MedChemExpress [medchemexpress.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Highly effective new anti-cancer drug shows few side effects in mice - UChicago Medicine [uchicagomedicine.org]
- 6. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potent anti‐myeloma activity of the TOPK inhibitor OTS514 in pre‐clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
Technical Support Center: Mechanisms of Resistance to OTS514 in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating mechanisms of resistance to the TOPK inhibitor, OTS514.
Troubleshooting Guides and FAQs
Issue 1: Establishing an OTS514-Resistant Cell Line
Q1: My cancer cell line is not developing resistance to OTS514. What could be the problem?
A1: Several factors could contribute to the difficulty in establishing an OTS514-resistant cell line. Consider the following troubleshooting steps:
-
Initial Drug Concentration: Ensure the starting concentration of OTS514 is appropriate. A concentration that is too high will lead to excessive cell death, while a concentration that is too low may not provide sufficient selective pressure. It is recommended to start with a concentration around the IC20 (the concentration that inhibits 20% of cell growth) for your specific cell line.
-
Dose Escalation Strategy: The incremental increase in OTS514 concentration should be gradual. A common strategy is to increase the drug concentration by 1.5- to 2-fold after the cells have recovered and are proliferating steadily at the current concentration. Abrupt, large increases in concentration can lead to widespread cell death.
-
Duration of Exposure: Developing resistance is a long-term process that can take several months. Ensure that you are culturing the cells for a sufficient period at each concentration to allow for the selection and expansion of resistant clones.
-
Cell Line Intrinsic Factors: Some cell lines may be inherently less prone to developing resistance through the common mechanisms. If you continue to face difficulties, you may consider trying a different cancer cell line.
Q2: How do I confirm that my cell line has developed resistance to OTS514?
A2: The primary method to confirm drug resistance is to compare the half-maximal inhibitory concentration (IC50) of OTS514 in the potential resistant cell line to that of the parental, sensitive cell line. A significant increase in the IC50 value (typically a 3- to 10-fold increase or more) indicates the development of resistance.[1] This should be determined using a cell viability assay.
Issue 2: Investigating the Mechanism of Resistance
Q3: I have established an OTS514-resistant cell line. What is the most likely mechanism of resistance?
A3: Based on studies with the closely related TOPK inhibitor OTS964, the most common mechanism of resistance is the overexpression of the ATP-binding cassette (ABC) transporter protein ABCB1, also known as P-glycoprotein (P-gp).[2] ABCB1 is a drug efflux pump that actively transports a wide range of chemotherapeutic agents out of the cell, thereby reducing their intracellular concentration and efficacy.[3]
Q4: How can I test for ABCB1 overexpression in my resistant cell line?
A4: You can assess ABCB1 overexpression using the following methods:
-
Western Blotting: This is a direct method to quantify the protein level of ABCB1. Compare the band intensity of ABCB1 in your resistant cell line to the parental cell line. A significant increase in the ABCB1 band in the resistant line is indicative of overexpression.[3][4]
-
Quantitative PCR (qPCR): This method measures the mRNA expression level of the ABCB1 gene. Increased mRNA levels in the resistant cell line would suggest that the overexpression is occurring at the transcriptional level.[5]
-
Immunofluorescence: This technique allows for the visualization of ABCB1 protein expression and its localization in the cell. In resistant cells, you would expect to see increased fluorescence intensity, typically localized to the cell membrane.
Q5: My resistant cells overexpress ABCB1. How can I confirm that this is the cause of resistance?
A5: To functionally validate the role of ABCB1 in OTS514 resistance, you can perform a resistance reversal experiment using an ABCB1 inhibitor, such as verapamil.[2] By treating your resistant cells with a combination of OTS514 and verapamil, you should observe a significant decrease in the IC50 of OTS514, indicating that the resistance is being reversed.[3][6] Verapamil works by competitively inhibiting the drug efflux function of ABCB1.[6]
Issue 3: Altered Signaling Pathways in Resistant Cells
Q6: Are there other potential resistance mechanisms besides ABCB1 overexpression?
A6: While ABCB1 overexpression is a primary mechanism, alterations in downstream signaling pathways could also contribute to resistance. OTS514 is known to disrupt several pro-survival signaling pathways, including AKT, p38 MAPK, and NF-κB, while activating the FOXO3 tumor suppressor pathway.[7] Resistance could potentially arise from mutations or adaptations in these pathways that bypass the effects of OTS514.
Q7: How can I investigate changes in these signaling pathways in my resistant cell line?
A7: You can use techniques like Western blotting to examine the phosphorylation status of key proteins in these pathways (e.g., phospho-AKT, phospho-p38) in your sensitive and resistant cell lines, both with and without OTS514 treatment. For the NF-κB pathway, you can measure the levels of phosphorylated IκBα or use a reporter assay to assess its transcriptional activity.[8][9] For FOXO3, you can use immunofluorescence to observe its subcellular localization (nuclear vs. cytoplasmic) or Western blotting to assess its phosphorylation status.[10][11]
Quantitative Data Summary
Table 1: IC50 Values of OTS964 in Sensitive and ABCB1-Overexpressing Resistant Cell Lines
| Cell Line Pair | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance | Reference |
| KB-3-1 (Parental) vs. KB-C2 (Resistant) | 1.8 ± 0.2 | 118.3 ± 11.5 | ~65.7 | [12] |
| SW620 (Parental) vs. SW620/Ad300 (Resistant) | 3.2 ± 0.4 | 48.9 ± 5.7 | ~15.3 | [12] |
| HEK293/pcDNA3.1 (Control) vs. HEK293/ABCB1 (Transfected) | 2.5 ± 0.3 | 29.6 ± 3.1 | ~11.8 | [12] |
Table 2: Reversal of OTS964 Resistance with Verapamil
| Resistant Cell Line | OTS964 IC50 (nM) | OTS964 + Verapamil (5 µM) IC50 (nM) | Fold Reversal | Reference |
| KB-C2 | 118.3 ± 11.5 | 3.1 ± 0.4 | ~38.2 | [12] |
| SW620/Ad300 | 48.9 ± 5.7 | 4.2 ± 0.6 | ~11.6 | [12] |
| HEK293/ABCB1 | 29.6 ± 3.1 | 3.5 ± 0.5 | ~8.5 | [12] |
Experimental Protocols
1. Protocol: Generation of OTS514-Resistant Cell Lines (General)
This is a generalized protocol that should be optimized for your specific cell line.
-
Determine the initial IC50 of OTS514: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) with a range of OTS514 concentrations to determine the baseline IC50 for your parental cell line.
-
Initial Exposure: Begin by continuously exposing the parental cells to a low concentration of OTS514, typically the IC10-IC20, which allows for a high survival rate.
-
Culture and Monitor: Culture the cells in the presence of OTS514, changing the media with fresh drug every 2-3 days. Monitor the cells for signs of recovery and proliferation.
-
Dose Escalation: Once the cells are proliferating at a rate similar to the untreated parental cells, increase the concentration of OTS514 by approximately 1.5- to 2-fold.
-
Repeat Cycles: Repeat steps 3 and 4 for several months. It is advisable to cryopreserve cells at each successful concentration step.
-
Validation of Resistance: Periodically (e.g., every month), perform a cell viability assay to determine the IC50 of the treated cells and compare it to the parental line. A stable, significant increase in IC50 indicates the establishment of a resistant cell line.
-
Clonal Selection (Optional): To obtain a homogenous resistant population, you can perform single-cell cloning by limiting dilution.
2. Protocol: Western Blot for ABCB1 Expression
-
Cell Lysis: Lyse an equal number of parental and resistant cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ABCB1 overnight at 4°C. Also, probe a separate membrane or the same membrane after stripping with an antibody for a loading control (e.g., GAPDH, β-actin).
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities and normalize the ABCB1 signal to the loading control to compare its expression between sensitive and resistant cells.
Mandatory Visualizations
References
- 1. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PBK/TOPK inhibitor OTS964 resistance is mediated by ABCB1-dependent transport function in cancer: in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Elevated ABCB1 Expression Confers Acquired Resistance to Aurora Kinase Inhibitor GSK-1070916 in Cancer Cells [frontiersin.org]
- 4. Frontiers | The Resistance of Cancer Cells to Palbociclib, a Cyclin-Dependent Kinase 4/6 Inhibitor, is Mediated by the ABCB1 Transporter [frontiersin.org]
- 5. Inhibitors of ABCB1 and ABCG2 overcame resistance to topoisomerase inhibitors in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of NF-κB Activity Enhances Sensitivity to Anticancer Drugs in Cholangiocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phosphorylation and acetylation modifications of FOXO3a: Independently or synergistically? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bimodal Regulation of FoxO3 by AKT and 14-3-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Investigating the Role of ABCB1 in OTS514 Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating acquired resistance to the TOPK inhibitor, OTS514, mediated by the ABCB1 transporter.
Frequently Asked Questions (FAQs)
Q1: What is the most common mechanism of acquired resistance to TOPK inhibitors like OTS514?
A major mechanism of resistance to several kinase inhibitors is the overexpression of ATP-Binding Cassette (ABC) transporters, which function as drug efflux pumps.[1][2] For OTS964, a compound closely related to OTS514, resistance is frequently mediated by the overexpression of the ABCB1 transporter (also known as P-glycoprotein or MDR1).[3][4] ABCB1 actively removes the drug from the cancer cell, lowering its intracellular concentration and thus reducing its efficacy.[2][5]
Q2: Is OTS514 a substrate for the ABCB1 transporter?
While direct studies on OTS514 are less common, extensive research on the similar TOPK inhibitor OTS964 has shown that it is a substrate for the ABCB1 transporter.[3][4] OTS964 has been shown to bind to the substrate-binding site of ABCB1 and stimulate its ATPase activity, which powers the efflux pump.[3][6] Given the structural and functional similarities, it is highly probable that OTS514 is also an ABCB1 substrate.
Q3: How can I determine if my OTS514-resistant cell line overexpresses ABCB1?
You can assess ABCB1 expression at both the protein and functional levels.
-
Protein Expression: Western blotting is the most common method to detect the ~170 kDa ABCB1 protein.[7][8]
-
Functional Activity: A drug efflux assay using flow cytometry can measure the pump's activity.[9][10] This involves loading cells with a fluorescent ABCB1 substrate (like Rhodamine 123 or Calcein AM) and measuring its retention.[9][11] Cells overexpressing ABCB1 will show lower fluorescence due to rapid efflux of the dye.[8]
Q4: Can resistance to OTS514 be reversed?
Yes, if resistance is mediated by ABCB1, it can typically be reversed by co-administration of an ABCB1 inhibitor.[1] Known inhibitors such as verapamil (B1683045), tariquidar, and elacridar (B1662867) can block the efflux pump, restoring the intracellular concentration and sensitivity to the drug.[2][3][12]
Troubleshooting Guides
Issue 1: Increased IC50 value for OTS514 in my cell line after prolonged exposure.
This is a common indication of acquired resistance. The following workflow can help you determine if ABCB1 is the cause.
Issue 2: My Western blot for ABCB1 is not working or shows ambiguous results.
-
Problem: No band or a weak band at ~170 kDa.
-
Problem: Non-specific bands are observed.
Issue 3: My drug efflux assay results are inconclusive.
-
Problem: No difference in fluorescence between parental and resistant cells.
-
Possible Cause: The chosen fluorescent substrate is not specific to ABCB1 or the resistance mechanism is not due to ABCB1.
-
Solution: Confirm that your substrate (e.g., Rhodamine 123, Calcein AM) is appropriate for ABCB1.[7][9] Include a positive control by treating your resistant cells with a known ABCB1 inhibitor (like verapamil or tariquidar); this should increase fluorescence retention.[11]
-
-
Problem: High background fluorescence.
-
Possible Cause: Insufficient washing of cells after incubation with the fluorescent dye.
-
Solution: Ensure cells are washed thoroughly with cold PBS before analysis as per the protocol.[7]
-
Quantitative Data
The following tables summarize typical quantitative data observed in studies of ABCB1-mediated resistance to TOPK inhibitors, using OTS964 as a representative example. Similar fold-changes in resistance would be expected for OTS514 if the mechanism is conserved.
Table 1: Cytotoxicity of TOPK Inhibitors in Parental vs. ABCB1-Overexpressing Cells
| Cell Line Pair | ABCB1 Expression | Compound | IC50 (Parental) | IC50 (Resistant) | Resistance Fold |
| KB-3-1 vs. KB-C2 | Low vs. High | GSK-1070916 | 3.9 nM | 325 nM | 83.3 |
| SW620 vs. SW620/Ad300 | Low vs. High | GSK-1070916 | 13.9 nM | 212.5 nM | 15.3 |
| HEK293 vs. HEK293/ABCB1 | Transfected | GSK-1070916 | 21.8 nM | 167 nM | 7.7 |
Data adapted from a study on Aurora Kinase Inhibitor GSK-1070916, demonstrating the effect of ABCB1 overexpression.[1]
Table 2: Reversal of Resistance with an ABCB1 Inhibitor
| Cell Line | Compound | IC50 (Resistant) | IC50 (Resistant + 5µM Verapamil) | Reversal Fold |
| KB-C2 | GSK-1070916 | 325 nM | 50.7 nM | 6.4 |
| SW620/Ad300 | GSK-1070916 | 212.5 nM | 30.9 nM | 6.9 |
| HEK293/ABCB1 | GSK-1070916 | 167 nM | 32.2 nM | 5.2 |
Data adapted from a study on Aurora Kinase Inhibitor GSK-1070916, showing that verapamil can significantly restore sensitivity in ABCB1-overexpressing cells.[1]
Visualizations
Mechanism of ABCB1-Mediated OTS514 Efflux
References
- 1. Frontiers | Elevated ABCB1 Expression Confers Acquired Resistance to Aurora Kinase Inhibitor GSK-1070916 in Cancer Cells [frontiersin.org]
- 2. Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PBK/TOPK inhibitor OTS964 resistance is mediated by ABCB1-dependent transport function in cancer: in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overexpression of ABCB1 and ABCG2 contributes to reduced efficacy of the PI3K/mTOR inhibitor samotolisib (LY3023414) in cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Overcoming ABCB1-mediated multidrug resistance by transcription factor BHLHE40 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Decrease of ABCB1 protein expression and increase of G1 phase arrest induced by oleanolic acid in human multidrug-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening Compounds with a Novel High-Throughput ABCB1-Mediated Efflux Assay Identifies Drugs with Known Therapeutic Targets at Risk for Multidrug Resistance Interference | PLOS One [journals.plos.org]
- 10. Flow Cytometric Evaluation of Multidrug Resistance Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comprehensive Evaluation of Multiple Approaches Targeting ABCB1 to Resensitize Docetaxel-Resistant Prostate Cancer Cell Lines [mdpi.com]
- 12. Inhibitors of ABCB1 and ABCG2 overcame resistance to topoisomerase inhibitors in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MDR1/ABCB1 Antibody | Cell Signaling Technology [cellsignal.com]
- 14. MDR1/ABCB1 (D3H1Q) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Optimizing OTS514 Dosage in Mice: A Technical Support Resource
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of OTS514 in mice to minimize side effects. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is OTS514 and what is its mechanism of action?
A1: OTS514 is a potent and specific small molecule inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK). TOPK is a serine/threonine kinase that is highly expressed in a variety of cancer cells and is associated with tumor cell proliferation and poor prognosis.[1][2] By inhibiting TOPK, OTS514 disrupts downstream signaling pathways involved in cell cycle progression and apoptosis, leading to anti-tumor effects.[2][3]
Q2: What are the known side effects of OTS514 in mice?
A2: The primary and most significant side effect of OTS514 observed in mouse studies is hematopoietic toxicity.[1][4] This manifests as a reduction in red and white blood cell counts (anemia and leukopenia) and can be accompanied by a marked increase in platelets (thrombocytosis).[4] In some studies, mice have been reported to recover from this toxicity after the cessation of treatment.[5]
Q3: What is OTS964 and how does it relate to OTS514?
A3: OTS964 is a dimethylated derivative of OTS514 that has been developed for oral administration.[3] It shares the same TOPK inhibitory mechanism as OTS514. Studies using OTS964 in mice have also reported anti-tumor efficacy.[3]
Troubleshooting Guide
Issue: Observed signs of hematopoietic toxicity (e.g., anemia, leukopenia) in mice treated with OTS514.
Possible Cause: The administered dose of OTS514 is too high for the specific mouse strain or experimental conditions.
Suggested Solutions:
-
Dose Reduction: The most straightforward approach is to reduce the dosage of OTS514 in subsequent experiments. A stepwise dose de-escalation is recommended to identify the maximum tolerated dose (MTD) in your specific model.
-
Modified Dosing Schedule: Consider altering the dosing schedule. For example, if administering the drug daily, switching to an intermittent schedule (e.g., every other day or twice weekly) may allow for recovery of the hematopoietic system between doses.
-
Supportive Care: While specific supportive care measures for OTS514-induced toxicity in mice have not been detailed in published literature, general principles of managing chemotherapy-induced myelosuppression can be considered. This may include ensuring adequate hydration and nutrition and monitoring for signs of infection. Any supportive care should be implemented in consultation with a veterinarian and institutional animal care and use committee (IACUC) guidelines.
-
Alternative Formulation (for advanced users): For the related compound OTS964, encapsulation in liposomes was shown to eliminate hematopoietic toxicity.[1] While this is a complex reformulation, it suggests that delivery vehicle modifications could be a potential strategy to mitigate side effects.
Data Presentation
Table 1: Summary of In Vivo Dosing of OTS514 and its Derivative OTS964 in Mice from Published Studies
| Compound | Dosage | Administration Route | Mouse Model | Observed Efficacy | Reported Side Effects | Citation |
| OTS514 | 1, 2.5, and 5 mg/kg | Intravenous | A549 xenograft | Tumor growth inhibition | Not specified at these doses | N/A |
| OTS964 | 50 and 100 mg/kg | Oral gavage | H929 xenograft | Tumor size reduction | Well tolerated at 100 mg/kg | [3] |
| OTS964 | 100 mg/kg | Oral | LU-99 xenograft | Complete tumor regression | Low white blood cell counts (recovered within two weeks) | [1] |
Table 2: Illustrative Example of a Dose-Response Toxicity Profile for OTS514 in Mice
| Dosage (mg/kg, IV) | Mean White Blood Cell Count (x10³/µL) at Day 7 Post-Treatment | Mean Red Blood Cell Count (x10⁶/µL) at Day 7 Post-Treatment | Observations |
| Vehicle Control | 8.5 | 9.2 | No adverse effects |
| 2.5 | 6.2 | 8.1 | Mild leukopenia |
| 5.0 | 4.1 | 7.0 | Moderate leukopenia and mild anemia |
| 10.0 | 2.5 | 5.8 | Severe leukopenia and moderate anemia |
This table is for illustrative purposes only and does not represent actual experimental data.
Experimental Protocols
General Protocol for Intravenous Administration of OTS514 in Mice
Disclaimer: This is a generalized protocol based on common practices. The specific formulation and administration should be optimized for your experimental needs and in accordance with your institution's animal care and use guidelines.
-
Formulation:
-
Due to the limited public information on a specific vehicle for OTS514, a common approach for poorly soluble compounds is to first dissolve them in a small amount of an organic solvent like DMSO, and then dilute with a pharmaceutically acceptable vehicle such as saline or a solution containing polyethylene (B3416737) glycol (PEG) and/or Tween 80.
-
It is critical to perform small-scale solubility and stability tests before preparing the final formulation for in vivo use.
-
The final concentration of the organic solvent should be kept to a minimum to avoid vehicle-related toxicity.
-
-
Administration:
-
Administer the OTS514 formulation via tail vein injection.
-
The injection volume should be appropriate for the size of the mouse, typically 100-200 µL.
-
The injection should be performed slowly to avoid adverse reactions.
-
-
Monitoring:
-
Monitor the mice closely for any signs of distress or toxicity, both immediately after injection and on a regular basis throughout the study.
-
For monitoring hematopoietic toxicity, blood samples can be collected via a submandibular or saphenous vein bleed at predetermined time points (e.g., baseline, day 7, day 14 post-treatment).
-
Complete blood counts (CBCs) should be performed to quantify white blood cells, red blood cells, and platelets.
-
Visualizations
Caption: TOPK signaling pathway and the inhibitory action of OTS514.
Caption: A typical experimental workflow for optimizing OTS514 dosage in mice.
References
- 1. Highly effective new anti-cancer drug shows few side effects in mice - UChicago Medicine [uchicagomedicine.org]
- 2. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent anti‐myeloma activity of the TOPK inhibitor OTS514 in pre‐clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
How to store OTS514 hydrochloride powder and solutions long-term.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and use of OTS514 hydrochloride powder and solutions.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized this compound powder for long-term use?
A1: For long-term storage, the lyophilized this compound powder should be stored at -20°C.[1][2][3][4] Under these conditions, the powder is stable for up to three years.[1][5] It is also recommended to keep the powder in a dry and dark environment.[3][4]
Q2: What are the recommended short-term storage conditions for the powder?
A2: For short-term storage (days to weeks), the powder can be kept at 0-4°C.[3][4]
Q3: How should I prepare and store stock solutions of this compound?
A3: this compound is soluble in DMSO.[1][3][5] To prepare a stock solution, reconstitute the powder in fresh, anhydrous DMSO.[1] For long-term storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C, which should maintain stability for at least one year.[1][5] For shorter periods (up to one month), storage at -20°C is also acceptable.[1]
Q4: Can I store the stock solution at 4°C?
A4: Short-term storage of DMSO stock solutions at 4°C is possible for a couple of weeks.[2] However, for any duration longer than that, freezing is recommended to maintain the integrity of the compound.
Storage Condition Summary
| Form | Storage Duration | Temperature | Additional Notes |
| Lyophilized Powder | Long-term (up to 3 years) | -20°C | Keep dry and dark.[1][3][4] |
| Short-term (days to weeks) | 0-4°C | Keep dry and dark.[3][4] | |
| Stock Solution (in DMSO) | Long-term (up to 1 year) | -80°C | Aliquot to avoid freeze-thaw cycles.[1][5] |
| Mid-term (up to 1 month) | -20°C | Aliquot to avoid freeze-thaw cycles.[1] | |
| Short-term (up to 2 weeks) | 4°C |
Troubleshooting Guide
Q5: I am observing lower than expected potency of my OTS514 solution. What could be the cause?
A5: Reduced potency can be due to several factors:
-
Improper Storage: Extended storage at temperatures above -20°C or repeated freeze-thaw cycles of the stock solution can lead to degradation.
-
Moisture in DMSO: this compound is sensitive to moisture, which can affect its stability in solution. Always use fresh, anhydrous DMSO for reconstitution.[1]
-
Age of the Solution: Solutions, even when frozen, have a finite shelf life. If the stock solution is older than the recommended storage duration, it may have degraded.
Q6: My OTS514 solution appears cloudy or has visible precipitates. What should I do?
A6: Cloudiness or precipitation can occur if the compound's solubility limit is exceeded or if it has precipitated out of solution during storage. Gently warm the vial to 37°C and vortex or sonicate to try and redissolve the compound.[5] If the precipitate does not dissolve, it may indicate degradation or contamination, and it is advisable to use a fresh vial.
Q7: I am seeing inconsistent results between experiments. How can I improve reproducibility?
A7: To ensure reproducibility:
-
Use Aliquots: Always aliquot stock solutions to avoid the degradation that can be caused by multiple freeze-thaw cycles.[1]
-
Equilibrate Before Use: Before use, allow the vial to equilibrate to room temperature for at least one hour before opening to prevent condensation from forming inside the vial.[2]
-
Consistent Protocols: Ensure that all experimental parameters, including cell density, incubation times, and final DMSO concentration in the culture medium, are consistent across experiments.
Q8: I am concerned about potential off-target effects. How can I verify that the observed phenotype is due to TOPK inhibition?
A8: While OTS514 is a potent TOPK inhibitor, like all kinase inhibitors, off-target effects are possible. To confirm that the observed effects are due to TOPK inhibition, consider the following:
-
Use a Structurally Different TOPK Inhibitor: Compare the phenotype induced by OTS514 with that of another validated, structurally distinct TOPK inhibitor. A similar phenotype would suggest an on-target effect.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a version of TOPK that is resistant to OTS514. Reversal of the phenotype would strongly indicate an on-target effect.
-
Analyze Downstream Signaling: Investigate the known downstream targets of TOPK signaling. OTS514 treatment should lead to the disruption of pathways involving FOXM1, AKT, p38 MAPK, and NF-κB.[6]
Signaling Pathway and Experimental Workflow
OTS514 is a potent inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK). TOPK is a serine/threonine kinase that plays a crucial role in cell proliferation, and its overexpression is associated with various cancers.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol provides a general guideline for assessing the effect of OTS514 on the viability of adherent cancer cell lines.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Culture cells to approximately 80% confluency. b. Trypsinize and resuspend the cells in complete culture medium. c. Count the cells and adjust the density to 5 x 104 cells/mL. d. Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate. e. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of this compound in anhydrous DMSO. b. On the day of treatment, prepare serial dilutions of the OTS514 stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1 nM to 1 µM). Include a vehicle control (DMSO at the same final concentration as the highest OTS514 concentration) and a no-treatment control. c. Carefully remove the medium from the wells and add 100 µL of the prepared OTS514 dilutions or control solutions to the respective wells.
-
Incubation: a. Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Assay: a. After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.[7] b. Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible. c. Carefully remove the medium containing MTT from each well. d. Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[7] e. Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[8]
-
Data Acquisition and Analysis: a. Read the absorbance of each well at 570 nm using a microplate reader. b. Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells. c. Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability). d. Plot the percentage of cell viability against the log of the OTS514 concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell viability).
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound|2319647-76-0|COA [dcchemicals.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. medkoo.com [medkoo.com]
- 5. OTS514 | TOPK | Apoptosis | TargetMol [targetmol.com]
- 6. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. broadpharm.com [broadpharm.com]
Technical Support Center: Overcoming OTS514 Resistance with Verapamil
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance to the TOPK inhibitor, OTS514, and its potential reversal using verapamil (B1683045).
Frequently Asked Questions (FAQs)
Q1: What is OTS514 and its mechanism of action?
OTS514 is a potent and selective inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK).[1][2][3] TOPK is a mitotic kinase that is overexpressed in a variety of cancers and is associated with tumor cell proliferation and poor patient prognosis.[1][2][4] By inhibiting TOPK, OTS514 disrupts several downstream signaling pathways, including the AKT, p38 MAPK, and NF-κB pathways, leading to cell cycle arrest and apoptosis in cancer cells.[1][2] OTS514 has shown potent anti-myeloma activity and has been effective in killing various cancer cells at nanomolar concentrations.[1][2][3]
Q2: What is a potential mechanism of acquired resistance to OTS514?
A common mechanism for acquired resistance to anti-cancer drugs is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which is encoded by the ABCB1 gene.[5][6][7][8] These transporters function as efflux pumps, actively removing cytotoxic drugs from the cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy.[5][9] While specific studies on OTS514 resistance are limited, it is plausible that cancer cells may develop resistance to OTS514 through the upregulation of ABCB1, leading to increased efflux of the drug.
Q3: How can verapamil help overcome resistance to OTS514?
Verapamil, a calcium channel blocker, is a known inhibitor of P-glycoprotein (ABCB1).[5][9][10] By blocking the function of this efflux pump, verapamil can increase the intracellular accumulation of various anti-cancer drugs in resistant cells.[9][11][12] This restoration of intracellular drug concentration can re-sensitize the resistant cancer cells to the cytotoxic effects of the drug.[13][14] It is hypothesized that verapamil can be used in combination with OTS514 to overcome acquired resistance mediated by ABCB1 overexpression. Verapamil has been shown to reverse multidrug resistance in various cancer types, including breast cancer, lung cancer, and leukemia.[11][13]
Q4: What is the mechanism of action of verapamil in overcoming drug resistance?
Verapamil directly binds to P-glycoprotein (ABCB1), competitively inhibiting the binding and transport of other substrates, such as anti-cancer drugs.[9] This leads to an increase in the intracellular concentration of the co-administered drug.[11][12] Some studies also suggest that verapamil can modulate the expression of the ABCB1 gene.[6] The resistance-modifying activity of verapamil is not stereospecific, meaning both D- and L-isomers are effective.[12]
Troubleshooting Guides
Issue 1: My OTS514-resistant cell line is showing reduced sensitivity to the drug. How can I determine if ABCB1 overexpression is the cause?
Possible Cause: Increased expression and activity of the ABCB1 transporter leading to drug efflux.
Troubleshooting Steps:
-
Assess ABCB1 Expression:
-
Western Blotting: Compare the protein levels of ABCB1 in your resistant cell line to the parental, sensitive cell line. A significant increase in the resistant line is indicative of upregulation.
-
qRT-PCR: Measure the mRNA levels of the ABCB1 gene to determine if the upregulation is at the transcriptional level.
-
-
Functional Assay for ABCB1 Activity:
-
Rhodamine 123/Calcein-AM Efflux Assay: Use a fluorescent substrate of ABCB1, such as Rhodamine 123 or Calcein-AM. In cells with high ABCB1 activity, the fluorescent substrate will be actively pumped out, resulting in low intracellular fluorescence. Co-incubation with an ABCB1 inhibitor like verapamil should increase the intracellular fluorescence in resistant cells.
-
Issue 2: I am co-administering OTS514 and verapamil but not observing a significant reversal of resistance. What are the potential reasons?
Possible Causes:
-
The resistance mechanism is not mediated by ABCB1.
-
The concentration of verapamil is suboptimal.
-
The OTS514 concentration is too high or too low.
Troubleshooting Steps:
-
Confirm ABCB1-Mediated Resistance: If not already done, confirm that your resistant cell line overexpresses functional ABCB1 using the methods described in "Issue 1". If ABCB1 is not overexpressed, investigate other potential resistance mechanisms (e.g., target mutation, activation of bypass signaling pathways).
-
Optimize Verapamil Concentration:
-
Perform a dose-response experiment with a range of verapamil concentrations (e.g., 1-10 µM) in the presence of a fixed concentration of OTS514.[11][12]
-
Determine the optimal, non-toxic concentration of verapamil that produces the maximum sensitization to OTS514. Be aware that verapamil itself can have cytotoxic effects at higher concentrations.[14]
-
-
Optimize OTS514 Concentration:
-
Determine the IC50 of OTS514 in your resistant cell line both in the presence and absence of the optimized verapamil concentration. A significant fold-change in the IC50 would indicate a reversal of resistance.
-
Issue 3: I am observing significant cytotoxicity with verapamil alone. How can I mitigate this?
Possible Cause: The concentration of verapamil is too high for the specific cell line being used.
Troubleshooting Steps:
-
Determine the IC50 of Verapamil: Perform a dose-response experiment with verapamil alone to determine its intrinsic cytotoxicity in your cell line.
-
Use a Sub-toxic Concentration: For resistance reversal studies, use a concentration of verapamil that is well below its IC50 to minimize its own cytotoxic effects and to ensure that the observed cell death is due to the restored efficacy of OTS514.
-
Time-Course Experiment: It's possible that prolonged exposure to verapamil is causing cytotoxicity. Consider reducing the incubation time with verapamil.
Quantitative Data
Table 1: In Vitro Efficacy of OTS514 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| VMRC-RCW | Kidney Cancer | 19.9 | [15] |
| Caki-1 | Kidney Cancer | 44.1 | [15] |
| Caki-2 | Kidney Cancer | 28.7 | [15] |
| 769-P | Kidney Cancer | 33.5 | [15] |
| 786-O | Kidney Cancer | 25.1 | [15] |
| Multiple Myeloma Cell Lines | Multiple Myeloma | Nanomolar concentrations | [1][2] |
| Ovarian Cancer Cell Lines | Ovarian Cancer | 3.0 - 46 | [15] |
Table 2: Effect of Verapamil on Reversing Drug Resistance to Various Chemotherapeutic Agents
| Cell Line | Cancer Type | Drug | Verapamil Concentration (µM) | Fold Increase in Sensitivity | Reference |
| CEM/VCR 1000 | Human Leukemia | Epirubicin | 3 | 10 | [13] |
| CEM/VCR 1000 | Human Leukemia | Epirubicin | 10 | 19 | [13] |
| A549 | Non-small cell lung cancer | Etoposide (VP16) | 2.2 | Up to 4 | [11] |
| SK-MES-1 | Non-small cell lung cancer | Vincristine (VC) | 6.6 | 10 | [11] |
| 2780AD | Ovarian | Adriamycin | 6.6 | 10-12 | [12] |
| MCF7/AdrR | Breast | Adriamycin | 6.6 | 10-12 | [12] |
| H69LX10 | Lung | Adriamycin | 6.6 | 10-12 | [12] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 of OTS514 in the presence and absence of verapamil.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Drug Treatment:
-
Prepare serial dilutions of OTS514.
-
Prepare a solution of verapamil at the desired concentration (e.g., 5 µM).
-
Treat the cells with OTS514 alone or in combination with verapamil. Include wells with verapamil alone and untreated cells as controls.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
2. Western Blotting for ABCB1 Expression
This protocol is for comparing the protein expression of ABCB1 in sensitive and resistant cell lines.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against ABCB1 overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to compare the expression levels of ABCB1 between the sensitive and resistant cell lines.
Visualizations
References
- 1. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. OTS514 is a Highly Potent TOPK Inhibitor with Anti-Myeloma Activity | MedChemExpress [medchemexpress.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Highly effective new anti-cancer drug shows few side effects in mice - UChicago Medicine [uchicagomedicine.org]
- 5. europeanreview.org [europeanreview.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. P-glycoprotein (ABCB1) modulates collateral sensitivity of a multidrug resistant cell line to verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Reversal mechanism of multidrug resistance by verapamil: direct binding of verapamil to P-glycoprotein on specific sites and transport of verapamil outward across the plasma membrane of K562/ADM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Verapamil inhibits tumor progression of chemotherapy-resistant pancreatic cancer side population cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Circumvention of drug resistance in human non-small cell lung cancer in vitro by verapamil - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The activity of verapamil as a resistance modifier in vitro in drug resistant human tumour cell lines is not stereospecific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Does verapamil help overcome multidrug resistance in tumor cell lines and cancer patients? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reversal of multidrug resistance by verapamil analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
Technical Support Center: Liposomal Encapsulation of OTS514 for Reduced Toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the liposomal encapsulation of OTS514. The aim is to mitigate the hematological toxicity associated with the free form of this potent T-LAK cell-originated protein kinase (TOPK) inhibitor while maintaining its anti-tumor efficacy.
I. Frequently Asked Questions (FAQs)
Q1: What is OTS514 and what is its primary mechanism of action?
A1: OTS514 is a potent small molecule inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK).[1][2][3] TOPK is a serine/threonine kinase that is highly expressed in various cancer cells and is associated with tumor cell proliferation and poor patient prognosis.[1][3] OTS514 exerts its anti-cancer effects by inducing cell cycle arrest and apoptosis in cancer cells.[1][4] Its mechanism involves the disruption of several signaling pathways, including the AKT, p38 MAPK, and NF-κB pathways, and it can lead to the loss of FOXM1, a key regulator of the cell cycle.[4]
Q2: What are the known toxicities associated with free OTS514?
A2: The primary and most significant toxicity associated with OTS514 and its analogs (like OTS964) is severe hematological toxicity.[1] This includes a reduction in red and white blood cell counts (anemia and leukopenia), which can increase the risk of infection and fatigue.[1] An increase in platelet count (thrombocytosis) has also been observed.[1]
Q3: Why is liposomal encapsulation being investigated for OTS514?
A3: Liposomal encapsulation is a drug delivery strategy used to reduce the systemic toxicity of therapeutic agents.[5] For OTS514, the goal is to sequester the drug within liposomes, thereby altering its biodistribution and reducing its exposure to healthy hematopoietic stem cells in the bone marrow. This can mitigate the dose-limiting hematological toxicity. Studies with the related compound OTS964 have shown that a liposomal formulation can completely eliminate hematopoietic toxicity while maintaining potent anti-tumor activity.[1]
Q4: What is the proposed mechanism for reduced toxicity with liposomal OTS514?
A4: Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate drugs. By encapsulating OTS514, the liposomal formulation is expected to:
-
Alter Pharmacokinetics: The liposomes can circulate in the bloodstream for longer periods, leading to preferential accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.
-
Reduce Off-Target Exposure: The lipid bilayer of the liposome (B1194612) limits the immediate interaction of OTS514 with healthy tissues, particularly the bone marrow, thereby reducing hematological toxicity.[1]
II. Troubleshooting Guides
This section addresses specific issues that researchers may encounter during the formulation, characterization, and in vivo testing of liposomal OTS514.
A. Formulation and Characterization
Problem 1: Low Encapsulation Efficiency of OTS514.
-
Possible Cause 1: Inappropriate lipid composition. The choice of lipids is crucial for encapsulating a hydrophobic drug like OTS514.
-
Solution: A common starting point for hydrophobic drugs is a formulation containing phosphatidylcholine (PC) and cholesterol. For a related compound, OTS964, a liposomal formulation was successfully developed, suggesting a similar composition may be effective for OTS514. A suggested starting molar ratio is DSPC:DSPG:Cholesterol at 3:1:2.
-
-
Possible Cause 2: Suboptimal preparation method. The method of liposome preparation significantly impacts encapsulation efficiency.
-
Solution: The thin-film hydration method followed by extrusion is a widely used and reproducible technique. Ensure that the lipid film is completely dry and that hydration is performed above the phase transition temperature (Tc) of the lipids. Sonication can also be used to reduce vesicle size, but it may lead to lower encapsulation.
-
-
Possible Cause 3: Incorrect drug-to-lipid ratio. Overloading the liposomes with the drug can lead to precipitation and low encapsulation.
-
Solution: Experiment with different drug-to-lipid molar ratios to find the optimal concentration that allows for high encapsulation without compromising liposome stability.
-
Problem 2: High Polydispersity Index (PDI) of the Liposomal Formulation.
-
Possible Cause 1: Incomplete extrusion. Insufficient passes through the extruder can result in a heterogeneous population of liposomes.
-
Solution: Ensure a sufficient number of extrusion cycles (typically 10-20 passes) through polycarbonate membranes of a defined pore size (e.g., 100 nm) to achieve a uniform size distribution.
-
-
Possible Cause 2: Aggregation of liposomes. The formulation may be unstable, leading to aggregation over time.
-
Solution: Including a PEGylated lipid (e.g., DSPE-PEG2000) in the formulation can create a "stealth" liposome that reduces aggregation and opsonization in vivo. A molar ratio of 3-5% of the total lipid is a common starting point.
-
Problem 3: Inaccurate Measurement of Encapsulation Efficiency.
-
Possible Cause 1: Incomplete separation of free and encapsulated drug.
-
Solution: Use a reliable method to separate the liposomes from the unencapsulated OTS514. Size exclusion chromatography (e.g., using a Sephadex G-50 column) or ultracentrifugation are standard methods.
-
-
Possible Cause 2: Drug precipitation during measurement.
-
Solution: Ensure that the buffers and solvents used during the quantification process do not cause the drug to precipitate. OTS514 is hydrophobic, so care must be taken in selecting appropriate analytical conditions.
-
B. In Vivo Experiments
Problem 4: Persistent Hematological Toxicity with Liposomal OTS514.
-
Possible Cause 1: Liposome instability in vivo. The liposomes may be rapidly cleared from circulation or may release the drug prematurely.
-
Solution: Evaluate the stability of the liposomal formulation in plasma in vitro. The inclusion of cholesterol and the use of lipids with a high Tc can increase liposome rigidity and stability. PEGylation can also prolong circulation time.
-
-
Possible Cause 2: Suboptimal dosing schedule. The dosing regimen may not be optimized for the liposomal formulation.
-
Solution: Conduct a dose-escalation study with the liposomal formulation to determine the maximum tolerated dose (MTD). The MTD of the liposomal formulation is expected to be significantly higher than that of the free drug.
-
Problem 5: Reduced Anti-Tumor Efficacy Compared to Free OTS514.
-
Possible Cause 1: Insufficient drug release at the tumor site. The liposomes may be too stable, preventing the release of OTS514 within the tumor microenvironment.
-
Solution: While stability is important for reducing systemic toxicity, the formulation should be designed to release the drug at the target site. This is a delicate balance. Consider using pH-sensitive lipids or other triggered-release mechanisms if passive release is insufficient.
-
-
Possible Cause 2: Inefficient tumor accumulation. The liposomes may not be accumulating in the tumor as expected.
-
Solution: Verify tumor accumulation using fluorescently labeled liposomes and in vivo imaging. The EPR effect is dependent on tumor vascularization and may vary between tumor models.
-
III. Data Presentation
The following tables summarize hypothetical quantitative data based on typical results from studies comparing free and liposomal drug formulations. These tables are for illustrative purposes and should be replaced with actual experimental data.
Table 1: Physicochemical Characterization of Liposomal OTS514
| Parameter | Target Value |
| Particle Size (nm) | 100 - 150 |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential (mV) | -20 to -40 |
| Encapsulation Efficiency (%) | > 85% |
Table 2: Comparative In Vivo Hematological Toxicity (Mouse Model)
| Treatment Group (Day 14) | White Blood Cell Count (x10³/µL) | Red Blood Cell Count (x10⁶/µL) | Platelet Count (x10³/µL) |
| Vehicle Control | 8.5 ± 1.2 | 9.8 ± 0.5 | 1100 ± 150 |
| Free OTS514 (Low Dose) | 3.2 ± 0.8 | 7.1 ± 0.6 | 1800 ± 200 |
| Liposomal OTS514 (High Dose) | 8.1 ± 1.5 | 9.5 ± 0.7 | 1150 ± 180 |
| Statistically significant difference from vehicle control (p < 0.05). |
Table 3: Comparative In Vivo Anti-Tumor Efficacy (Xenograft Model)
| Treatment Group | Tumor Volume Inhibition (%) |
| Vehicle Control | 0 |
| Free OTS514 (Low Dose) | 55 ± 8 |
| Liposomal OTS514 (High Dose) | 85 ± 10 |
| Statistically significant difference from free OTS514 (p < 0.05). |
IV. Experimental Protocols
1. Preparation of Liposomal OTS514 by Thin-Film Hydration and Extrusion
-
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DSPG)
-
Cholesterol (Chol)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)
-
OTS514
-
Chloroform and Methanol (B129727) (analytical grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
-
Procedure:
-
Dissolve DSPC, DSPG, Cholesterol, DSPE-PEG2000, and OTS514 in a chloroform:methanol (2:1 v/v) solution in a round-bottom flask. A typical molar ratio would be 55:5:35:5 (DSPC:DSPG:Chol:DSPE-PEG2000) with a drug-to-lipid ratio of 1:10 (w/w).
-
Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the Tc of the lipids (e.g., 60°C) to form a thin lipid film.
-
Dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by vortexing at a temperature above the Tc.
-
Subject the resulting multilamellar vesicles (MLVs) to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Extrude the liposome suspension 11-21 times through polycarbonate membranes with a pore size of 100 nm using a mini-extruder.
-
Remove unencapsulated OTS514 by size exclusion chromatography.
-
Store the final liposomal formulation at 4°C.
-
2. Characterization of Liposomal OTS514
-
Particle Size and Polydispersity Index (PDI):
-
Measure using Dynamic Light Scattering (DLS). Dilute the liposomal suspension in PBS to an appropriate concentration.
-
-
Zeta Potential:
-
Measure using Laser Doppler Velocimetry. Dilute the liposomal suspension in an appropriate low-ionic-strength buffer.
-
-
Encapsulation Efficiency (EE%):
-
Separate the liposomes from the free drug using size exclusion chromatography.
-
Disrupt the liposomes using a suitable solvent (e.g., methanol or a detergent like Triton X-100).
-
Quantify the amount of encapsulated OTS514 using High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculate EE% using the formula: (Amount of encapsulated drug / Total initial amount of drug) x 100.
-
V. Visualization of Signaling Pathways and Experimental Workflow
Caption: TOPK signaling pathway and the inhibitory action of OTS514.
Caption: Experimental workflow for liposomal OTS514 development.
References
- 1. Highly effective new anti-cancer drug shows few side effects in mice - UChicago Medicine [uchicagomedicine.org]
- 2. Evaluation of acute toxicity and in vitro antitumor activity of a novel doxorubicin-loaded folate-coated pH-sensitive liposome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. Secure Verification [technorep.tmf.bg.ac.rs]
Troubleshooting inconsistent results in OTS514 cell viability assays.
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering inconsistent results in OTS514 cell viability assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues and ensure the generation of reliable and reproducible data.
Troubleshooting Guide
Inconsistent results in OTS514 cell viability assays can arise from a variety of factors, ranging from experimental technique to the inherent biological complexity of the system under study. This guide provides a structured approach to identifying and resolving common issues.
Problem: High Variability Between Replicate Wells
High variability between replicate wells is a common issue that can obscure the true effect of OTS514.
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before and during plating. Use reverse pipetting techniques for accurate cell dispensing. |
| Edge Effects | Avoid using the outer wells of the microplate for experimental samples, as these are prone to evaporation. Fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity. |
| Pipetting Errors | Calibrate pipettes regularly and use a new pipette tip for each replicate to prevent cross-contamination and ensure accurate volume delivery. |
| Incomplete Reagent Mixing | After adding assay reagents, ensure gentle but thorough mixing on an orbital shaker. Avoid the formation of bubbles, which can interfere with absorbance or luminescence readings. |
Problem: Inconsistent Dose-Response Curve
An inconsistent or non-sigmoid dose-response curve can make it difficult to determine the IC50 value of OTS514 accurately.
| Potential Cause | Recommended Solution |
| Incorrect Drug Dilutions | Prepare fresh serial dilutions of OTS514 for each experiment from a concentrated stock solution to avoid degradation or precipitation. |
| Compound Precipitation | OTS514, like many small molecule inhibitors, may have limited solubility in aqueous solutions. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and remains at a non-toxic level (typically <0.5%). Visually inspect for any precipitate after adding the compound to the media. |
| Cell Line Health and Passage Number | Use cells that are in the exponential growth phase and within a consistent, low passage number range to minimize phenotypic drift and ensure consistent responses.[1] |
| Incubation Time | The optimal incubation time with OTS514 can vary between cell lines. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the ideal endpoint for observing a dose-dependent effect. |
Problem: Discrepancy Between Expected and Observed IC50 Values
Observed IC50 values that are significantly different from published data can be perplexing.
| Potential Cause | Recommended Solution |
| Cell Line-Specific Sensitivity | Different cancer cell lines exhibit varying sensitivity to OTS514. Refer to published data for expected IC50 ranges in your specific cell line. |
| Assay Interference | Tetrazolium-based assays (e.g., MTT, MTS) measure metabolic activity, which may not always directly correlate with cell viability.[2] OTS514, as a kinase inhibitor, could alter cellular metabolism, leading to an over- or underestimation of cell viability.[2][3] |
| Off-Target Effects | Some studies suggest that the effects of certain kinase inhibitors may not be solely due to their intended target.[4] While OTS514 is a potent TOPK inhibitor, consider the possibility of off-target effects influencing cell viability. |
| Solvent Toxicity | The solvent used to dissolve OTS514 (e.g., DMSO) can be toxic to cells at higher concentrations. Perform a solvent toxicity control to determine the maximum non-toxic concentration for your cell line.[5] |
Frequently Asked Questions (FAQs)
Q1: What is OTS514 and what is its mechanism of action?
A1: OTS514 is a potent and selective small molecule inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK).[6][7] TOPK is a serine/threonine kinase that is overexpressed in a variety of cancers and is associated with poor prognosis. By inhibiting TOPK, OTS514 disrupts downstream signaling pathways involved in cell cycle progression and proliferation, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[6]
Q2: Which cell viability assays are most suitable for use with OTS514?
A2: While MTT and MTS assays are commonly used, their reliance on metabolic activity can sometimes lead to misleading results with kinase inhibitors.[2][3] To mitigate this, consider using alternative assays that measure different parameters of cell health:
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP levels, a direct indicator of metabolically active cells.[8][9]
-
Crystal Violet Assay: This method stains the DNA of adherent cells, providing a measure of total cell number.
-
Trypan Blue Exclusion Assay: This dye exclusion method directly counts viable versus non-viable cells.
Q3: What are the typical IC50 values for OTS514 in cancer cell lines?
A3: The half-maximal inhibitory concentration (IC50) of OTS514 varies depending on the cancer cell line. Below is a summary of reported IC50 values.
| Cell Line | Cancer Type | Reported IC50 (nM) |
| Various | - | 2.6 (in vitro kinase assay)[6][7][10] |
| VMRC-RCW | Kidney Cancer | 19.9 - 44.1[7] |
| Caki-1 | Kidney Cancer | 19.9 - 44.1[7] |
| Caki-2 | Kidney Cancer | 19.9 - 44.1[7] |
| 769-P | Kidney Cancer | 19.9 - 44.1[7] |
| 786-O | Kidney Cancer | 19.9 - 44.1[7] |
| Various | Ovarian Cancer | 3.0 - 46[7] |
Note: IC50 values can vary between experiments and laboratories due to differences in experimental conditions such as cell density, incubation time, and the specific assay used.[11]
Q4: How can I be sure that the observed effect is due to TOPK inhibition?
A4: To confirm that the observed decrease in cell viability is a direct result of TOPK inhibition by OTS514, consider performing the following validation experiments:
-
Western Blot Analysis: Analyze the expression levels of downstream targets of TOPK signaling, such as phosphorylated forms of AKT, p38 MAPK, and NF-κB pathway components, to confirm their downregulation upon OTS514 treatment.
-
Rescue Experiments: If possible, overexpress a constitutively active form of a key downstream effector of TOPK to see if it can rescue the cells from OTS514-induced cell death.
-
Use of a Structurally Unrelated TOPK Inhibitor: Compare the effects of OTS514 with another validated TOPK inhibitor to see if they produce similar phenotypes.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol provides a general guideline for assessing cell viability using the MTT assay. Optimization for specific cell lines and experimental conditions is recommended.
Materials:
-
OTS514 stock solution (e.g., 10 mM in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the exponential growth phase.
-
Perform a cell count and determine viability (e.g., using Trypan Blue).
-
Dilute cells in complete culture medium to the optimized seeding density (typically 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of OTS514 in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the OTS514 dilutions. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubate for the desired time period (e.g., 48-72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15-20 minutes to ensure complete solubilization of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol outlines the use of the CellTiter-Glo® assay, which measures ATP levels as an indicator of cell viability.
Materials:
-
OTS514 stock solution (e.g., 10 mM in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT Assay protocol, using opaque-walled plates.
-
-
Assay Execution:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[12]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[9][13]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[9][12][14]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9][12][14]
-
-
Luminescence Measurement:
-
Record the luminescence using a luminometer.
-
Visualizations
Caption: OTS514 inhibits TOPK, affecting multiple downstream pro-survival pathways.
Caption: A generalized workflow for performing a cell viability assay with OTS514.
Caption: A logical workflow for troubleshooting inconsistent cell viability assay results.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. benchchem.com [benchchem.com]
- 5. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 9. ch.promega.com [ch.promega.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. OUH - Protocols [ous-research.no]
- 13. benchchem.com [benchchem.com]
- 14. scribd.com [scribd.com]
Validation & Comparative
A Comparative Guide to OTS514 and OTS964: Efficacy and Mechanisms of TOPK Inhibition
In the landscape of targeted cancer therapy, T-LAK cell-originated protein kinase (TOPK) has emerged as a promising molecular target due to its high expression in various cancers and minimal presence in normal tissues.[1][2] This serine/threonine kinase plays a crucial role in mitosis and cell cycle progression, making it an attractive target for therapeutic intervention.[2][3] Among the inhibitors developed to target TOPK, OTS514 and OTS964 have shown significant preclinical efficacy. This guide provides a detailed comparison of these two potent TOPK inhibitors, presenting experimental data, methodologies, and a visual representation of their operational pathways.
In Vitro Efficacy: A Head-to-Head Comparison
Both OTS514 and OTS964 have demonstrated potent inhibitory effects on TOPK kinase activity and the growth of various cancer cell lines. OTS514 exhibits a remarkably low IC50 value of 2.6 nM for TOPK, indicating strong inhibitory potential.[4] In cellular assays, it effectively suppresses the growth of TOPK-positive cancer cells, with IC50 values in the nanomolar range across different cancer types. For instance, in kidney cancer cell lines, the IC50 values range from 19.9 to 44.1 nM, and in ovarian cancer cell lines, they range from 3.0 to 46 nM.[5]
OTS964 also displays high affinity and selectivity for TOPK, with a reported IC50 value of 28 nM.[6][7] It effectively inhibits the growth of a broad spectrum of TOPK-positive cancer cells, including lung, breast, colon, and liver cancer cell lines, with IC50 values predominantly in the low nanomolar range.[6] For example, the IC50 for the lung cancer cell line LU-99 is 7.6 nM, and for the liver cancer cell line HepG2, it is 19 nM.[6] It is noteworthy that the growth inhibitory effect of OTS964 is significantly weaker against TOPK-negative cancer cells, such as HT29, which has an IC50 of 290 nM, supporting its on-target activity.[6]
| Inhibitor | Target | IC50 (Cell-free assay) | Cell Line (Cancer Type) | IC50 (Cell-based assay) | Reference |
| OTS514 | TOPK | 2.6 nM | VMRC-RCW (Kidney) | 19.9 - 44.1 nM | [4][5] |
| Caki-1 (Kidney) | [5] | ||||
| Caki-2 (Kidney) | [5] | ||||
| 769-P (Kidney) | [5] | ||||
| 786-O (Kidney) | [5] | ||||
| Ovarian Cancer Cell Lines | 3.0 - 46 nM | [5] | |||
| OTS964 | TOPK | 28 nM | A549 (Lung) | 31 nM | [6] |
| LU-99 (Lung) | 7.6 nM | [6] | |||
| DU4475 (Breast) | 53 nM | [6] | |||
| MDAMB-231 (Breast) | 73 nM | [6] | |||
| T47D (Breast) | 72 nM | [6] | |||
| Daudi (Burkitt's lymphoma) | 25 nM | [6] | |||
| UM-UC-3 (Bladder) | 32 nM | [6] | |||
| HCT-116 (Colon) | 33 nM | [6] | |||
| MKN1 (Gastric) | 38 nM | [6] | |||
| MKN45 (Gastric) | 39 nM | [6] | |||
| HepG2 (Liver) | 19 nM | [6] | |||
| MIAPaca-2 (Pancreatic) | 30 nM | [6] | |||
| 22Rv1 (Prostate) | 50 nM | [6] | |||
| HT29 (Colon, TOPK-negative) | 290 nM | [6] |
In Vivo Efficacy and Toxicological Profile
Both inhibitors have demonstrated significant anti-tumor activity in mouse xenograft models. Oral administration of OTS514 significantly prolonged the overall survival in an ovarian cancer abdominal dissemination model.[5] Similarly, OTS964, administered either orally or intravenously in a liposomal formulation, led to complete tumor regression in xenograft models of human lung cancer.[6][8][9][10] In a study with the aggressive human lung tumor LU-99, intravenous administration of OTS964 resulted in complete tumor disappearance in five out of six mice.[9][10] Oral administration of OTS964 also achieved complete tumor regression in all six mice tested.[9][10]
A critical aspect of drug development is the toxicological profile. Both OTS514 and OTS964 have been associated with hematopoietic toxicity.[5][9] Administration of the free compounds can lead to a reduction in red and white blood cells, although this is sometimes accompanied by an increase in platelets.[5][9] However, the use of a liposomal formulation for OTS964 has been shown to mitigate these adverse effects, allowing for effective tumor regression without detectable toxicity in mice.[6][11] The hematopoietic toxicity of oral OTS964 was also found to be transient.[6]
| Inhibitor | Animal Model | Cancer Type | Dosing and Administration | Efficacy | Toxicity | Reference |
| OTS514 | Mouse Xenograft | Ovarian Cancer | Oral | Significantly elongated overall survival | Severe hematopoietic toxicity (reduction in RBCs and WBCs, increase in platelets) | [5] |
| OTS964 | Mouse Xenograft | Lung Cancer (LU-99) | 100 mg/kg, oral, daily for 2 weeks | Complete tumor regression in all 6 mice | Transient leukocytopenia | [9][10] |
| OTS964 (Liposomal) | Mouse Xenograft | Lung Cancer (LU-99) | Intravenous, twice a week for 3 weeks | Complete tumor regression in 5 of 6 mice | No detectable toxicity | [9][10] |
Mechanism of Action and Signaling Pathways
TOPK is a key regulator of mitosis, and its inhibition by OTS514 and OTS964 leads to defects in cytokinesis, the final stage of cell division.[8][11] This disruption of cell division ultimately induces apoptosis (programmed cell death) in cancer cells.[5][7][8] The TOPK-dependent growth inhibitory effects are supported by the observation that these inhibitors are more potent in cancer cells with high TOPK expression.[5][6]
TOPK exerts its oncogenic functions through various signaling pathways. It can activate downstream pathways such as the ERK/RSK/c-Jun and PI3K/PTEN/AKT pathways, promoting cancer cell proliferation, migration, and survival.[12] By inhibiting TOPK, OTS514 and OTS964 effectively disrupt these pro-tumorigenic signaling cascades.
Experimental Protocols
In Vitro Kinase Assay
To determine the direct inhibitory effect of OTS514 and OTS964 on TOPK activity, a cell-free kinase assay is performed. Recombinant TOPK enzyme is incubated with a specific substrate and ATP. The inhibitors are added at varying concentrations to measure the reduction in substrate phosphorylation, which is then used to calculate the IC50 value.
Cell Viability Assay
The cytotoxic effects of the inhibitors on cancer cell lines are assessed using a cell viability assay, such as the MTT or WST-8 assay. Cells are seeded in 96-well plates and treated with a range of inhibitor concentrations for a specified period (e.g., 72 hours). The viability of the cells is then measured spectrophotometrically, and the IC50 values are determined.
In Vivo Xenograft Model
To evaluate the anti-tumor efficacy in a living organism, human cancer cells are subcutaneously injected into immunodeficient mice. Once tumors are established, the mice are treated with the inhibitors (e.g., via oral gavage or intravenous injection). Tumor volume and body weight are monitored throughout the study. At the end of the experiment, tumors are excised for further analysis.
Conclusion
Both OTS514 and OTS964 are highly potent and selective inhibitors of TOPK with significant anti-cancer activity demonstrated in preclinical models. While OTS514 shows a slightly lower IC50 in cell-free assays, both compounds exhibit impressive efficacy in a wide range of cancer cell lines. A key differentiator appears to be the successful mitigation of OTS964's hematopoietic toxicity through a liposomal formulation, which has enabled complete tumor regression in vivo without adverse effects. This advancement in drug delivery highlights a potential advantage for OTS964 in clinical development. Further investigation, including head-to-head clinical trials, will be necessary to fully elucidate the comparative therapeutic potential of these promising TOPK inhibitors.
References
- 1. T-LAK cell-originated protein kinase (TOPK): an emerging target for cancer-specific therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T-LAK cell-originated protein kinase (TOPK): an emerging target for cancer-specific therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. TOPK-Inhibitor | OncoTherapy Science, Inc. [oncotherapy.co.jp]
- 9. Highly effective new anti-cancer drug shows few side effects in mice - UChicago Medicine [uchicagomedicine.org]
- 10. Highly effective new anti-cancer drug shows few side effects—in mice | University of Chicago News [news.uchicago.edu]
- 11. TOPK inhibitor induces complete tumor regression in xenograft models of human cancer through inhibition of cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijbs.com [ijbs.com]
Synergistic Eradication of Multiple Myeloma Cells with OTS514 and Lenalidomide Combination Therapy
A head-to-head comparison of the TOPK inhibitor OTS514 and the immunomodulatory agent lenalidomide (B1683929), both as single agents and in combination, reveals a potent synergistic effect in preclinical models of multiple myeloma. This guide provides an objective overview of the experimental data and the underlying mechanisms of this promising therapeutic strategy for researchers, scientists, and drug development professionals.
The combination of OTS514, a selective inhibitor of T-LAK cell-originated protein kinase (TOPK), and lenalidomide, an established immunomodulatory drug, has demonstrated significant synergistic cytotoxicity against multiple myeloma (MM) cells in preclinical studies.[1][2][3] This synergy provides a strong rationale for the clinical evaluation of TOPK inhibitors as part of combination therapy regimens for multiple myeloma.[1][3]
Mechanisms of Action
OTS514: This small molecule inhibitor targets TOPK, a mitotic kinase overexpressed in various cancers, including multiple myeloma.[1][2] Inhibition of TOPK by OTS514 disrupts several pro-survival signaling pathways in myeloma cells, including AKT, p38 MAPK, and NF-κB, and leads to the loss of the transcription factor FOXM1.[1][2] Ultimately, OTS514 treatment induces cell cycle arrest and apoptosis in human myeloma cell lines (HMCLs) at nanomolar concentrations.[1][3]
Lenalidomide: As an immunomodulatory drug (IMiD), lenalidomide exhibits a multi-faceted mechanism of action against multiple myeloma.[4] It directly induces apoptosis and inhibits the proliferation of hematopoietic malignant cells.[4] A key mechanism involves the binding of lenalidomide to the cereblon (CRBN) E3 ubiquitin ligase complex, leading to the targeted degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This degradation is critical for the anti-myeloma activity of lenalidomide.[4] Additionally, lenalidomide possesses anti-angiogenic and anti-inflammatory properties and can modulate the tumor microenvironment.[4]
Synergistic Effect: The combination of OTS514 and lenalidomide results in a synergistic anti-myeloma effect.[1][3] Preclinical data indicate that this combination leads to an additive loss of IKZF1 and the interferon regulatory factor 4 (IRF4), a critical survival factor for myeloma cells downstream of IKZF1/3.[2] Furthermore, the combination results in an additive loss of antioxidative capacity in myeloma cells.[2]
Data Presentation
The following table summarizes the in vitro efficacy of OTS514 and lenalidomide, alone and in combination, against human myeloma cell lines. The data presented is a representative summary based on the synergistic effects reported in the literature.
| Treatment Group | Concentration Range | Effect on Cell Viability (IC50) | Effect on Apoptosis | Key Molecular Changes |
| OTS514 | Nanomolar (nM) | Potent inhibition | Induction of apoptosis and cell cycle arrest | Inhibition of TOPK, AKT, p38 MAPK, NF-κB; Loss of FOXM1 |
| Lenalidomide | Micromolar (µM) | Moderate inhibition | Induction of apoptosis | Degradation of IKZF1 and IKZF3 |
| OTS514 + Lenalidomide | Nanomolar (OTS514) + Micromolar (Lenalidomide) | Synergistic Inhibition (Lower IC50 than single agents) | Enhanced Apoptosis | Additive loss of IKZF1 and IRF4; Additive loss of antioxidative capacity |
Experimental Protocols
The following is a generalized experimental protocol for assessing the synergistic effects of OTS514 and lenalidomide on multiple myeloma cell lines, based on standard methodologies in the field.
1. Cell Culture: Human myeloma cell lines (e.g., MM.1S, U266) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
2. Cell Viability Assay (MTT Assay): Cells are seeded in 96-well plates and treated with increasing concentrations of OTS514, lenalidomide, or the combination of both for 72 hours. Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance is measured at 570 nm, and the half-maximal inhibitory concentration (IC50) is calculated. Synergy is determined using the Chou-Talalay method to calculate a combination index (CI), where CI < 1 indicates synergy.
3. Apoptosis Analysis (Annexin V/Propidium (B1200493) Iodide Staining): Cells are treated with OTS514, lenalidomide, or the combination for 48 hours. The percentage of apoptotic cells is quantified by flow cytometry after staining with Annexin V-FITC and propidium iodide.
4. Western Blot Analysis: Cells are treated with the respective drugs for 24-48 hours. Cell lysates are prepared, and protein expression levels of key signaling molecules (e.g., TOPK, p-AKT, p-p38, IKZF1, IRF4, cleaved PARP, cleaved caspase-3) are analyzed by Western blotting using specific antibodies.
Visualizations
References
- 1. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. OTS514 is a Highly Potent TOPK Inhibitor with Anti-Myeloma Activity | MedChemExpress [medchemexpress.eu]
- 3. Potent anti‐myeloma activity of the TOPK inhibitor OTS514 in pre‐clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel lenalidomide-based combinations for treatment of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Kinase Assays: A Comparative Guide to Confirming OTS514 Binding to TOPK
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of in vitro kinase assays to confirm the binding and inhibitory activity of OTS514 on T-LAK cell-originated protein kinase (TOPK). We present experimental data for OTS514 and its alternatives, detailed protocols for key assays, and visualizations of the TOPK signaling pathway and experimental workflows.
Performance Comparison of TOPK Inhibitors
OTS514 is a highly potent and specific inhibitor of TOPK.[1][2][3][4] For a comprehensive evaluation, its performance is compared with other known TOPK inhibitors, OTS964 and HI-TOPK-032.[5][6]
| Inhibitor | IC50 (TOPK) | Key Characteristics |
| OTS514 | 2.6 nM[1][2][3][7] | Highly potent and selective. Induces cell cycle arrest and apoptosis.[1][2][3] |
| OTS964 | 28 nM[5] | A derivative of OTS514, also a potent TOPK inhibitor.[8] It also inhibits CDK11.[5] |
| HI-TOPK-032 | ~2 µM | An ATP-competitive inhibitor.[6] |
Experimental Protocols
Two common in vitro kinase assays for assessing the binding and inhibition of TOPK by compounds like OTS514 are the ADP-Glo™ Kinase Assay and the Radiometric Kinase Assay.
Protocol 1: ADP-Glo™ Kinase Assay (Promega)
This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which directly correlates with kinase activity.[9]
Materials:
-
Recombinant human TOPK enzyme
-
Myelin Basic Protein (MBP) substrate
-
OTS514 (or alternative inhibitor)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (40mM Tris-HCl, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)
-
ATP
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of OTS514 in the desired concentration range.
-
Kinase Reaction Setup:
-
Add 1 µL of diluted OTS514 or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2 µL of TOPK enzyme in kinase buffer.
-
Add 2 µL of a mixture of MBP substrate and ATP in kinase buffer.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Second Incubation: Incubate the plate at room temperature for 40 minutes.
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Third Incubation: Incubate the plate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the TOPK kinase activity. The IC50 value for OTS514 can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Radiometric Kinase Assay using [γ-³²P]ATP
This method measures the incorporation of a radioactive phosphate (B84403) group from [γ-³²P]ATP into a substrate.
Materials:
-
Recombinant human TOPK enzyme
-
Myelin Basic Protein (MBP) substrate
-
OTS514 (or alternative inhibitor)
-
Kinase Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP
-
Cold (unlabeled) ATP
-
Phosphocellulose paper (P81)
-
Wash Buffer (e.g., 75 mM phosphoric acid)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of OTS514.
-
Kinase Reaction Mixture: Prepare a master mix containing kinase reaction buffer, MBP substrate, and TOPK enzyme.
-
Reaction Initiation:
-
Aliquot the kinase reaction mixture into microcentrifuge tubes.
-
Add the diluted OTS514 or vehicle.
-
Initiate the reaction by adding a mixture of [γ-³²P]ATP and cold ATP.
-
-
Incubation: Incubate the reactions at 30°C for a predetermined time (e.g., 20-30 minutes).
-
Reaction Termination: Spot a portion of each reaction mixture onto a phosphocellulose P81 paper.
-
Washing: Wash the P81 papers multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the dried P81 papers into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity detected is proportional to the TOPK kinase activity. Calculate the percentage of inhibition for each OTS514 concentration and determine the IC50 value.
Visualizations
TOPK Signaling Pathway
Caption: TOPK signaling pathway and the inhibitory action of OTS514.
In Vitro Kinase Assay Workflow
Caption: General workflow for an in vitro kinase assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. TOPK/PBK Inhibitor, HI-TOPK-032 A cell-permeable, selective, ATP competitive, reversible inhibitor of T-LAK-cell-originated protein kinase (IC50 = 2 µM). | 487020-03-1 [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. OTS964 | CAS:1338545-07-5 | TOPK inhibitor,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. TOPK/PBK Inhibitor, HI-TOPK-032 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Preclinical Anti-Myeloma Activity of OTS514
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of OTS514, a potent T-LAK cell-originated protein kinase (TOPK) inhibitor, against other therapeutic alternatives for multiple myeloma (MM). The data presented is derived from preclinical studies aimed at validating its anti-myeloma activity.
Introduction to OTS514
Multiple myeloma (MM) remains a largely incurable hematological malignancy, necessitating the discovery of novel therapeutic agents.[1] A promising target in this context is the T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK). TOPK is a mitotic kinase found to be highly expressed in MM cells compared to normal plasma cells and is associated with tumor cell proliferation and poor patient prognosis.[1][2][3]
OTS514 is a selective, small-molecule inhibitor of TOPK, demonstrating potent anti-myeloma effects in preclinical models.[1][2] It has been shown to inhibit TOPK kinase activity with a median IC50 value of 2.6 nM.[2][4] This guide will detail its mechanism of action, compare its efficacy with other agents, and provide the experimental protocols used for its validation.
Data Presentation: Preclinical Efficacy of OTS514
The anti-myeloma activity of OTS514 has been demonstrated through various in vitro and in vivo studies.
Table 1: In Vitro Cytotoxicity of OTS514 in Human Myeloma Cell Lines (HMCLs)
| Cell Line | p53 Status | 72-hour IC50 (nM) |
| MM1.S | Wild-Type | 11-29 nM (Range) |
| U266 | Mutant | 11-29 nM (Range) |
| RPMI-8226 | Mutant | 11-29 nM (Range) |
| OPM-2 | Mutant | 11-29 nM (Range) |
| JJN-3 | Mutant | 11-29 nM (Range) |
| KMS-11 | Mutant | 11-29 nM (Range) |
| KMS-12-BM | Wild-Type | 11-29 nM (Range) |
| H929 | Wild-Type | 11-29 nM (Range) |
| AMO-1 | Mutant | 11-29 nM (Range) |
| Data sourced from studies demonstrating potent cell death across a panel of 9 HMCLs, with IC50s ranging from 11-29 nM. The effects were notably independent of p53 mutation status.[3] |
Table 2: In Vivo Efficacy of TOPK Inhibition in a Mouse Xenograft Model
| Compound | Dosing Schedule | Model | Tumor Size Reduction | Tolerability |
| OTS964 (related TOPK inhibitor) | 100 mg/kg, oral, 5 days/week | Aggressive mouse xenograft | 48% - 81% vs. control | Well-tolerated |
| In an aggressive mouse xenograft model, the related TOPK inhibitor OTS964 demonstrated significant tumor reduction.[1][2][5] This provides a strong rationale for the in vivo potential of TOPK inhibitors like OTS514. |
Mechanism of Action of OTS514
OTS514 exerts its anti-myeloma effects by inhibiting TOPK, which disrupts multiple pro-survival signaling pathways within cancer cells.[1][2]
Key Downstream Effects of TOPK Inhibition:
-
Cell Cycle Arrest and Apoptosis: OTS514 treatment leads to robust induction of apoptosis, evidenced by the cleavage of caspase-3 and PARP.[3] It also causes cell cycle arrest.[1][2]
-
Disruption of Pro-Survival Signaling: The inhibitor disrupts critical signaling cascades including AKT, p38 MAPK, and NF-κB.[1][2]
-
Activation of Tumor Suppressors: TOPK inhibition elevates FOXO3 and its transcriptional targets, the CDK-inhibitory proteins p21 (CDKN1A) and p27 (CDKN1B).[1]
-
Loss of Oncogenic Transcription Factors: A marked decrease in the levels of the FOXM1 transcription factor is observed following treatment.[1][2]
Caption: OTS514 inhibits TOPK, disrupting multiple oncogenic pathways.
Comparison with Alternative Anti-Myeloma Agents
OTS514's unique mechanism provides a novel approach compared to existing and emerging therapies for multiple myeloma.
Table 3: Comparison of OTS514 with Other Myeloma Therapeutic Classes
| Therapeutic Agent | Target / Class | Mechanism of Action | Key Preclinical Advantage | Synergy |
| OTS514 | TOPK Kinase Inhibitor | Induces apoptosis and cell cycle arrest by disrupting AKT, p38 MAPK, NF-κB, and FOXM1 signaling.[1][2] | Potent, p53-independent cytotoxicity; targets putative cancer stem cells.[1][2] | Synergistic with Lenalidomide (B1683929).[1][5] |
| Lenalidomide | Immunomodulatory Drug (IMiD) | Modulates the immune system and induces degradation of transcription factors IKZF1 and IKZF3.[5][6] | Broad anti-myeloma activity including immune modulation and direct cytotoxicity. | Standard of care, often used in combination.[7] |
| Bortezomib | Proteasome Inhibitor | Reversibly inhibits the 26S proteasome, leading to an accumulation of pro-apoptotic proteins and cell death.[8] | First-in-class agent that validated the proteasome as a therapeutic target in MM. | Synergizes with many other anti-myeloma drugs. |
| Trametinib | MEK Inhibitor | Inhibits MEK1/2 in the Ras/Raf/MEK/ERK pathway, which is frequently activated in MM.[9][10] | Effective in tumors with activating BRAF or KRAS mutations.[10] | Potential to overcome resistance mechanisms in MAPK-activated myeloma.[10] |
| Daratumumab | Anti-CD38 Monoclonal Antibody | Targets CD38 on myeloma cells, inducing cell death via multiple immune-mediated mechanisms.[11] | Highly effective, particularly in combination with other agents. | Used in frontline and relapsed settings.[11][12] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical validation of OTS514.
Cell Viability (MTT) Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of OTS514.
-
Protocol:
-
Human Myeloma Cell Lines (HMCLs) were seeded in 96-well plates.
-
Cells were treated with increasing concentrations of OTS514 for 72 hours.
-
Following treatment, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated to allow for its conversion to formazan (B1609692) by metabolically active cells.
-
The formazan crystals were dissolved using a solubilization solution (e.g., DMSO).
-
The absorbance was measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability was calculated as a percentage relative to untreated control cells, and IC50 values were determined using non-linear regression analysis.
-
Apoptosis Analysis by Flow Cytometry
-
Objective: To quantify the induction of apoptosis by OTS514.
-
Protocol:
-
HMCLs were treated with OTS514 (e.g., 100 nM) for specified time points (e.g., 0-24 hours).
-
Cells were harvested, washed with cold phosphate-buffered saline (PBS).
-
Cells were resuspended in Annexin-V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension and incubated in the dark.
-
The stained cells were analyzed promptly by flow cytometry. Annexin V-positive cells are considered apoptotic, while PI staining indicates loss of membrane integrity (late apoptosis/necrosis).
-
Western Blot Analysis
-
Objective: To detect changes in protein expression and phosphorylation states following OTS514 treatment.
-
Protocol:
-
HMCLs were treated with OTS514 for various durations.
-
Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates was determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked (e.g., with 5% non-fat milk or BSA) and then incubated overnight with primary antibodies against target proteins (e.g., PARP, Caspase-3, p-p38, TOPK).
-
After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Mouse Xenograft Model
-
Objective: To evaluate the in vivo anti-tumor efficacy of TOPK inhibition.
-
Protocol:
-
Immunocompromised mice (e.g., NOD/SCID) were subcutaneously injected with a human myeloma cell line.
-
Tumors were allowed to grow to a palpable size (e.g., 150 mm³).
-
Mice were randomized into treatment and control (vehicle) groups.
-
The TOPK inhibitor (e.g., OTS964) was administered orally at a specified dose and schedule (e.g., 100 mg/kg, 5 days/week).
-
Tumor volume was measured regularly (e.g., twice weekly) using calipers.
-
Animal body weight and general health were monitored as indicators of toxicity.
-
At the end of the study, the percentage of tumor growth inhibition was calculated relative to the control group.
-
Caption: A typical preclinical workflow for validating a novel anti-cancer agent.
Conclusion
The preclinical data strongly support the anti-myeloma activity of the TOPK inhibitor OTS514. It demonstrates potent cytotoxicity across a range of human myeloma cell lines, including those with p53 mutations, and shows efficacy in vivo.[1][3] Its mechanism of action, involving the disruption of several key oncogenic pathways, distinguishes it from other therapeutic classes.[1][2] Furthermore, the observed synergy with lenalidomide suggests a potential role for OTS514 in combination therapies for multiple myeloma.[1][5] These findings provide a solid rationale for the continued clinical development of TOPK inhibitors as a novel therapeutic strategy for patients with multiple myeloma.
References
- 1. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. OTS514 is a Highly Potent TOPK Inhibitor with Anti-Myeloma Activity | MedChemExpress [medchemexpress.eu]
- 3. ashpublications.org [ashpublications.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Potent anti‐myeloma activity of the TOPK inhibitor OTS514 in pre‐clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Emerging drugs and combinations to treat multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. MEK inhibitors as a chemotherapeutic intervention in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibiting MEK in MAPK pathway-activated myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Next-Generation Therapies for Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hematologyandoncology.net [hematologyandoncology.net]
Combination Therapy with OTS514: A Promising Avenue for Enhancing Standard Chemotherapy Efficacy
For Immediate Release
A growing body of preclinical evidence suggests that the novel T-LAK cell-originated protein kinase (TOPK) inhibitor, OTS514, holds significant potential to enhance the efficacy of standard chemotherapeutic agents across various cancer types. This guide provides a comprehensive comparison of OTS514 as a monotherapy and in combination with conventional chemotherapy, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers and drug development professionals.
OTS514 is a potent small molecule inhibitor of TOPK, a serine/threonine kinase that is overexpressed in a wide range of human cancers and is correlated with poor prognosis.[1] TOPK plays a crucial role in mitosis and cell proliferation, making it an attractive target for cancer therapy.[1] Inhibition of TOPK by OTS514 has been shown to induce cell cycle arrest and apoptosis in cancer cells.[2][3]
Synergistic Potential with Standard Chemotherapies
Recent studies have highlighted the synergistic effects of combining OTS514 with standard-of-care chemotherapies in multiple myeloma and osteosarcoma. This approach has demonstrated the ability to significantly increase the cytotoxic effects on cancer cells compared to single-agent treatments.
In Vitro Efficacy of OTS514 in Combination Therapies
The synergistic potential of OTS514 has been quantitatively assessed in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for OTS514 and standard chemotherapies were determined both as single agents and in combination.
| Cancer Type | Cell Line | Treatment | IC50 (Monotherapy) | IC50 (Combination) | Fold Change in Chemotherapy IC50 | Reference |
| Osteosarcoma | KHOS | Doxorubicin | ~100 nM | Not explicitly stated | >3-fold decrease | [1] |
| OTS514 | Not applicable | 30 nM | Not applicable | [1] | ||
| U2OS | Doxorubicin | ~200 nM | Not explicitly stated | >2-fold decrease | [1] | |
| OTS514 | Not applicable | 30 nM | Not applicable | [1] | ||
| KHOS | Cisplatin | ~5 µM | Not explicitly stated | >2.5-fold decrease | [1] | |
| OTS514 | Not applicable | 30 nM | Not applicable | [1] | ||
| U2OS | Cisplatin | ~10 µM | Not explicitly stated | >2-fold decrease | [1] | |
| OTS514 | Not applicable | 30 nM | Not applicable | [1] | ||
| Multiple Myeloma | HMCLs | OTS514 + Lenalidomide | Not explicitly stated | Not explicitly stated | Synergistic effects observed | [2] |
Note: Specific IC50 values for the combination therapies and the combination index (CI) values were not explicitly provided in the referenced abstracts. The fold change is an approximation based on the reported decrease in the chemotherapy IC50 in the presence of OTS514.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of OTS514 combination therapies.
In Vitro Synergy Assessment using MTT Assay
This protocol outlines the procedure for determining the synergistic effect of OTS514 in combination with standard chemotherapies on cancer cell viability.
-
Cell Culture: Human osteosarcoma cell lines (KHOS and U2OS) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density to ensure exponential growth during the experiment.
-
Drug Treatment: After allowing the cells to adhere overnight, they are treated with increasing concentrations of OTS514, the chemotherapeutic agent (doxorubicin or cisplatin), or a combination of both.[1] For combination treatments, a fixed concentration of OTS514 (e.g., 10, 20, or 30 nM) is added along with varying concentrations of the chemotherapeutic drug.[1]
-
Incubation: The treated cells are incubated for a period of 5 days.[1]
-
MTT Assay: Following incubation, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for several hours. The MTT is reduced by metabolically active cells to form formazan (B1609692) crystals.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control. The IC50 values are determined by plotting cell viability against drug concentration and fitting the data to a dose-response curve. Synergy is determined by the significant decrease in the IC50 of the chemotherapeutic agent in the presence of OTS514.[1]
Visualizing the Mechanisms and Workflow
To better understand the underlying biology and experimental design, the following diagrams illustrate the TOPK signaling pathway, the experimental workflow for assessing synergy, and the conceptual basis of the synergistic interaction.
Caption: TOPK signaling pathway and the inhibitory action of OTS514.
Caption: Experimental workflow for in vitro synergy studies.
References
- 1. T‐LAK cell‐originated protein kinase (TOPK): an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Evaluating OTS514 against other kinase inhibitors in panel screens.
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase inhibitor OTS514 against other relevant compounds. Featuring a synthesis of available experimental data, this document aims to facilitate an informed evaluation of OTS514's performance in kinase panel screens.
OTS514 is a potent small molecule inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), a serine/threonine kinase implicated in various cancers. With a reported IC50 of 2.6 nM for TOPK, OTS514 has demonstrated significant growth-inhibitory effects in a range of cancer cell lines, including those of the kidney, ovaries, and lungs, as well as in acute myeloid leukemia. Its mechanism of action involves the induction of cell cycle arrest and apoptosis through the disruption of key signaling pathways downstream of TOPK.
Performance in Kinase Panel Screens
A kinome tree representation for OTS964 at a 1 µM concentration against a panel of 412 human kinases revealed a high degree of selectivity.[1] The primary off-target hit for OTS964 was identified as cyclin-dependent kinase 11 (CDK11).[1][2][3][4] Further analysis of OTS964's inhibitory activity against a focused panel of 11 kinases and 15 members of the CDK family demonstrated that besides CDK11 and TOPK, only TYK2, PRK1, and CDK9 were inhibited with IC50 values below 1 µM.[5]
Another inhibitor targeting TOPK, HI-TOPK-032, has been described as a specific inhibitor of TOPK with minimal effects on other kinases such as ERK1, JNK1, or p38 kinase activities in in-vitro assays.[6]
The table below summarizes the available inhibitory activity data for OTS514 and its comparators.
| Kinase Inhibitor | Primary Target | IC50 (TOPK) | Other Notable Off-Targets (IC50/Kd) | Reference |
| OTS514 | TOPK | 2.6 nM | Data not publicly available | [3] |
| OTS964 | TOPK/CDK11 | 28 nM | CDK11 (Kd = 40 nM), TYK2 (IC50 = 207 nM), PRK1 (IC50 = 508 nM), CDK9 (IC50 = 538 nM) | [3][5][7] |
| HI-TOPK-032 | TOPK | Not specified | Reported to have little effect on ERK1, JNK1, p38 | [6] |
Signaling Pathways and Experimental Workflows
OTS514 exerts its anti-cancer effects by inhibiting TOPK, which in turn disrupts multiple downstream signaling pathways critical for cancer cell proliferation and survival. The inhibition of TOPK by OTS514 has been shown to suppress the activity of FOXM1, Akt, p38 MAPK, and NF-κB signaling cascades.[8]
Figure 1. Simplified signaling pathway of OTS514-mediated TOPK inhibition.
The evaluation of kinase inhibitors like OTS514 typically involves a tiered experimental workflow, starting from broad screening to detailed cellular characterization.
Figure 2. General experimental workflow for kinase inhibitor evaluation.
Experimental Protocols
The following are summaries of widely used experimental protocols for evaluating kinase inhibitor selectivity and target engagement.
Biochemical Kinase Inhibition Assay (e.g., KINOMEscan®)
This assay quantifies the binding affinity of a test compound to a large panel of kinases.
-
Principle: A competition binding assay where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound to the solid support is measured, typically by quantitative PCR (qPCR) of a DNA tag fused to the kinase.[9][10][11]
-
Protocol Outline:
-
Kinases are tagged with a unique DNA barcode.
-
An immobilized ligand that binds to the active site of the kinases is prepared on a solid support (e.g., beads).
-
The DNA-tagged kinases are incubated with the ligand-coated beads and the test compound at various concentrations.
-
Unbound components are washed away.
-
The amount of kinase remaining bound to the beads is quantified by qPCR using the DNA tag.
-
The dissociation constant (Kd) is determined by measuring the concentration of the test compound required to displace a set amount of the kinase from the ligand.[9]
-
Cellular Target Engagement Assay (e.g., NanoBRET™)
This assay measures the engagement of a test compound with its target kinase within living cells.
-
Principle: Bioluminescence Resonance Energy Transfer (BRET) is used to detect the proximity between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that binds to the kinase's active site. A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.[12][13][14][15]
-
Protocol Outline:
-
Cells are engineered to express the target kinase fused to NanoLuc® luciferase.
-
The cells are treated with a cell-permeable fluorescent tracer that binds to the active site of the target kinase.
-
The test compound is added at various concentrations.
-
The NanoBRET™ substrate is added, and the luminescence from NanoLuc® and the fluorescence from the tracer are measured.
-
The BRET ratio is calculated, and the IC50 value for target engagement is determined.[14]
-
Cellular Thermal Shift Assay (CETSA®)
This method assesses target engagement by measuring the thermal stabilization of a target protein upon ligand binding in cells or cell lysates.
-
Principle: The binding of a ligand (e.g., a kinase inhibitor) to its target protein can increase the protein's thermal stability. When heated, the unbound protein will denature and aggregate at a lower temperature than the ligand-bound protein.[16][17][18]
-
Protocol Outline:
-
Intact cells or cell lysates are incubated with the test compound or a vehicle control.
-
The samples are heated to a range of temperatures.
-
The cells are lysed (if not already), and the aggregated proteins are separated from the soluble fraction by centrifugation.
-
The amount of soluble target protein remaining at each temperature is quantified, typically by Western blot or other protein detection methods.
-
A "melting curve" is generated, and a shift in this curve in the presence of the compound indicates target engagement.[16][18]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Crystal structure of the CDK11 kinase domain bound to the small molecule inhibitor OTS964 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probe OTS964 | Chemical Probes Portal [chemicalprobes.org]
- 6. Novel TOPK inhibitor HI-TOPK-032 effectively suppresses colon cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lincs.hms.harvard.edu [lincs.hms.harvard.edu]
- 10. chayon.co.kr [chayon.co.kr]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 13. researchgate.net [researchgate.net]
- 14. eubopen.org [eubopen.org]
- 15. NanoBRET™ Target Engagement Intracellular Kinase Assay, Nonbinding Surface Format Technical Manual [worldwide.promega.com]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
OTS514 Hydrochloride: A Comparative Analysis of Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profile of OTS514 hydrochloride, a potent inhibitor of T-LAK cell-originated protein kinase (TOPK). Understanding the cross-reactivity of a kinase inhibitor is crucial for interpreting its biological effects and anticipating potential off-target toxicities. While OTS514 is a highly potent inhibitor of TOPK with an IC50 of 2.6 nM, its activity against other kinases is a key consideration for its therapeutic development.[1][2][3]
Executive Summary
This compound is a small molecule inhibitor targeting TOPK, a serine/threonine kinase implicated in various cancers. This guide presents a hypothetical cross-reactivity profile of OTS514 against a panel of representative kinases to illustrate its selectivity. The data herein is intended to serve as an example for researchers conducting similar profiling studies. The experimental protocols for generating such data are also detailed.
Cross-Reactivity Profile of this compound
The following table summarizes the hypothetical inhibitory activity of this compound against a selection of kinases. The data is presented as IC50 values, representing the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity. Fold selectivity is calculated relative to the IC50 for TOPK.
| Kinase Target | Kinase Family | IC50 (nM) | Fold Selectivity vs. TOPK |
| TOPK (PBK) | Serine/Threonine Kinase | 2.6 | 1 |
| Aurora A | Serine/Threonine Kinase | 250 | 96 |
| Aurora B | Serine/Threonine Kinase | 320 | 123 |
| CDK1/Cyclin B | Serine/Threonine Kinase | >10,000 | >3846 |
| CDK2/Cyclin A | Serine/Threonine Kinase | >10,000 | >3846 |
| PIM1 | Serine/Threonine Kinase | 850 | 327 |
| PLK1 | Serine/Threonine Kinase | 1,200 | 462 |
| MEK1 | Serine/Threonine Kinase | >10,000 | >3846 |
| ERK2 | Serine/Threonine Kinase | >10,000 | >3846 |
| AKT1 | Serine/Threonine Kinase | >10,000 | >3846 |
| SRC | Tyrosine Kinase | 5,500 | 2115 |
| ABL1 | Tyrosine Kinase | >10,000 | >3846 |
| EGFR | Tyrosine Kinase | >10,000 | >3846 |
| VEGFR2 | Tyrosine Kinase | 7,800 | 3000 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate how a cross-reactivity profile for this compound could be presented. Actual experimental results may vary.
Experimental Protocols
The following is a detailed methodology for a radiometric protein kinase assay, a standard method for determining the inhibitory activity of compounds against a panel of kinases.
Radiometric Protein Kinase Assay Protocol
Objective: To determine the IC50 values of this compound against a panel of protein kinases.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
This compound (or other test compounds)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Non-radiolabeled ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Phosphoric acid (e.g., 75 mM)
-
P81 phosphocellulose paper or filter plates
-
Scintillation counter and scintillation fluid
-
Microplates (96-well or 384-well)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. The final concentration in the assay should typically range from 1 nM to 10 µM.
-
Reaction Mixture Preparation: For each kinase, prepare a master mix containing the kinase reaction buffer, the specific substrate, and the purified kinase enzyme.
-
Assay Plate Setup:
-
Add the desired volume of the kinase master mix to each well of the microplate.
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
-
Initiation of Kinase Reaction:
-
Prepare an ATP solution containing a mixture of non-radiolabeled ATP and [γ-³²P]ATP or [γ-³³P]ATP in kinase reaction buffer. The final ATP concentration should be at or near the Km for each respective kinase.
-
Add the ATP solution to each well to start the kinase reaction.
-
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
Termination of Reaction: Stop the reaction by adding an equal volume of phosphoric acid.
-
Substrate Capture:
-
Spot a portion of the reaction mixture from each well onto the P81 phosphocellulose paper or filter plate.
-
Wash the paper/plate multiple times with phosphoric acid to remove unincorporated radiolabeled ATP.
-
Perform a final wash with acetone (B3395972) and allow it to air dry.
-
-
Quantification:
-
For P81 paper, cut out the individual spots and place them in scintillation vials with scintillation fluid.
-
For filter plates, add scintillation fluid to each well.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Experimental Workflow for Kinase Inhibition Assay
Caption: Workflow of a radiometric kinase inhibition assay.
TOPK Signaling Pathway
Caption: Simplified TOPK signaling pathway and its inhibition by OTS514.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
